Lisinopril dihydrate

Catalog No.
S533293
CAS No.
83915-83-7
M.F
C21H35N3O7
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisinopril dihydrate

CAS Number

83915-83-7

Product Name

Lisinopril dihydrate

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate

Molecular Formula

C21H35N3O7

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1

InChI Key

CZRQXSDBMCMPNJ-ZUIPZQNBSA-N

SMILES

Array

solubility

97 mg/mL

Synonyms

Lisinopril, Lisinopril Maleate (1:1), Lisinopril Sulfate (1:2), Lysinopril, MK-521, Prinivil, Zestril

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

The exact mass of the compound Lisinopril is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 97 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

angiotensin converting enzyme inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Signaling Pathways

ACE inhibitors primarily function by competitively inhibiting the zinc-metallopeptidase angiotensin-converting enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS) [1] [2].

The diagram below illustrates the core pathways affected by ACE inhibition.

G AngI Angiotensin I (Ang I) AngII Angiotensin II (Ang II) AngI->AngII ACE Conversion (Classical Path) AT1R AT1 Receptor AngII->AT1R Aldo Aldosterone Secretion AT1R->Aldo Effects Vasoconstriction Hypertension Fibrosis Cardiac Remodeling AT1R->Effects Bradykinin Bradykinin BK_Effects Vasodilation Vascular Permeability Bradykinin->BK_Effects Inactive Metabolites ACE ACE Inhibitor (e.g., Captopril) ACE->AngI Blocks ACE->Bradykinin Blocks Degradation

ACE inhibitor core pathways: blocking Ang II production and bradykinin degradation.

This dual action results in systemic vasodilation, reduced blood volume, and lowered blood pressure [1] [2]. Beyond hemodynamics, reducing Ang II and increasing bradykinin also yields anti-proliferative and anti-fibrotic effects, crucial for treating heart failure and chronic kidney disease [3] [2].

Structural Domains and Emerging Mechanisms

Somatic ACE (sACE) contains two catalytic domains with distinct functions, while testicular ACE (tACE) has one. Understanding these domains is key to developing advanced inhibitors.

  • Domain-Specific Substrate Handling: The N-domain preferentially hydrolyzes certain substrates, including N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), while the C-domain is primarily responsible for Ang II production [4] [2].
  • Novel Antifibrotic Pathway: ACE inhibitors prevent Ac-SDKP degradation, elevating its levels. Ac-SDKP is a natural antifibrotic agent that inhibits cardiac fibroblast proliferation, collagen synthesis, and reduces expression of TGF-β and phosphorylation of Smad2/3 [3].
  • Non-Canonical Opioid Pathway: Central ACE is involved in degrading the heptapeptide Met-enkephalin-Arg-Phe (MERF), a potent endogenous opioid. ACE inhibition increases MERF levels, enhancing endogenous opioid signaling for pain relief, independent of cardiovascular effects [4].

The table below summarizes the domain-specific substrate preferences.

ACE Domain Key Substrates Primary Physiological Role Inhibition Consequence
N-domain (ACE-N) Angiotensin 1-7, Ac-SDKP, GnRH, MERF [3] [4] Regulates hematopoietic stem cells, cardiac fibrosis, endogenous opioid signaling [3] [4] Elevated Ac-SDKP (antifibrotic), elevated MERF (analgesia) [3] [4]
C-domain (ACE-C) Angiotensin I, Bradykinin [2] Systemic BP control, main generator of Ang II [2] Reduced Ang II (vasodilation), elevated bradykinin (cough) [1] [2]

Experimental Protocols for ACE Inhibition Studies

For researchers investigating ACE inhibitors, here are detailed methodologies for key in vitro and in vivo experiments.

1. High-Throughput Fluorescence-Based ACE Activity Assay This protocol is optimized for screening potential inhibitors [4].

  • Principle: A quenched fluorescent substrate (Mca-RPPGFSAFK(Dnp)-OH) is cleaved by ACE, releasing a fluorescent group (Mca). Inhibitor potency is measured by reduced fluorescence increase.
  • Key Reagents: Recombinant human ACE, substrate Mca-RPPGFSAFK(Dnp)-OH.
  • Procedure:
    • Reaction Setup: In a 384-well plate, mix ACE with test compound and substrate in buffer.
    • Kinetics Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) for 30 minutes.
    • Data Analysis: Calculate enzyme velocity. Determine IC₅₀ values by fitting inhibitor concentration-response data.
  • Domain Selectivity: Use domain-specific substrates (e.g., angiotensin 1-9 for N-domain) to evaluate selectivity [4].

2. In Vivo Model for Antifibrotic Efficacy This model assesses cardiac antifibrotic effects independent of blood pressure changes [3].

  • Animal Model: Male Sprague-Dawley rats with Ang II-induced hypertension (via osmotic minipump, 750 μg/kg/day).
  • Dosing: Co-treatment with ACE inhibitor (e.g., Captopril, 100 mg/kg/day in drinking water) and/or Ac-SDKP (800 μg/kg/day) for 4 weeks.
  • Key Endpoint Analyses:
    • Cardiac Collagen Content: Hydroxyproline assay or picrosirius red staining of left ventricle [3].
    • Cell Proliferation & Inflammation: Immunohistochemistry for Ki-67 (proliferation) and ED1 (monocyte/macrophage infiltration) [3].
    • Mechanistic Signaling: Western blot analysis of TGF-β expression and Smad2/3 phosphorylation in left ventricular tissue [3].

Research Frontiers and Inhibitor Design

Current research explores new inhibitor sources and strategies to mitigate side effects like dry cough and angioedema linked to non-selective bradykinin accumulation.

  • Novel Peptide-Based Inhibitors: Bioactive peptides from food proteins (soybean, porcine liver) and computational design offer potential for safer, natural ACE inhibitors [5] [6] [7]. These tri-peptides competitively bind ACE active site with high affinity.
  • Domain-Selective Inhibition: Designing inhibitors that preferentially target the C-domain aims to reduce blood pressure effectively while sparing N-domain functions like Ac-SDKP and MERF metabolism, potentially minimizing side effects [4] [2].
  • Systems Biology and Drug Discovery: Network pharmacology and molecular docking identify that ACEIs like Benazepril interact with TNF, VEGFA, and IL6, affecting NF-kappa B and MAPK signaling pathways, revealing multi-target mechanisms in complex diseases [8].

The following diagram illustrates the multi-faceted mechanisms of ACE inhibitors, including both classical and emerging pathways.

G cluster_central Central Action cluster_tissue Tissue & Antifibrotic Action cluster_blood Systemic & Classical Action ACEi ACE Inhibitor MERF MERF Heptapeptide ACEi->MERF Spares Degradation AcSDKP Ac-SDKP ACEi->AcSDKP Spares Degradation AngII Angiotensin II (Ang II) ACEi->AngII Blocks Production Bradykinin Bradykinin ACEi->Bradykinin Spares Degradation OpioidSignal Endogenous Opioid Signaling MERF->OpioidSignal FibrosisPath ↓ TGF-β Expression ↓ Smad2/3 Phosphorylation ↓ Collagen Deposition AcSDKP->FibrosisPath ClassicalEffects ↓ Vasoconstriction ↓ Aldosterone ↑ Vasodilation AngII->ClassicalEffects Bradykinin->ClassicalEffects

ACE inhibitor mechanisms: classical systemic effects and emerging tissue/central pathways.

References

Lisinopril dihydrate pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Lisinopril

The table below summarizes the fundamental absorption and distribution characteristics of Lisinopril, which are critical for formulation scientists [1] [2].

Parameter Characteristics Key Details
Absorption & Bioavailability Incomplete and variable Oral bioavailability is relatively low, ranging from 10% to 30%, and is unaffected by food intake [1] [2].
Distribution Minimal protein binding Lisinopril is hydrophilic and does not bind to plasma proteins like albumin, leading to poor distribution, particularly in patients with heart failure [1].
Time to Peak Concentration Relatively prolonged Peak plasma concentrations are typically reached within 6 to 8 hours after oral administration [1].

Advanced Formulation Strategies to Overcome Pharmacokinetic Limitations

A primary challenge in formulating Lisinopril is its classification as a Class III drug (high solubility, low permeability), which results in low and variable oral bioavailability [3]. Recent research focuses on using mucoadhesive sustained-release (SR) formulations to enhance intestinal permeation and residence time.

Protocol for Formulating Mucoadhesive Sustained-Release Pellets

A 2023 study detailed the development of Lisinopril-SR matrix pellets using a 32 full factorial design. The goal was to optimize formulation variables to achieve desired characteristics [3].

  • 1. Experimental Design: A two-factor, three-level (3²) full factorial design was employed. The independent variables were the concentrations of Sodium Alginate (SA) (X1: 0.5%, 1.75%, 3%) and Chitosan (CS) solution (X2: 0.2%, 0.6%, 1%) [3].
  • 2. Preparation Method: The pellets were manufactured via extrusion/spheronization. The powder mixture (containing Lisinopril, Avicel PH101, and SA) was wetted with the CS binder solution. The wet mass was extruded and then spheronized to form spherical pellets, which were subsequently dried [3].
  • 3. Evaluation of Responses: The prepared formulations (F1-F9) were evaluated for several dependent variables (responses):
    • Y1: Mean Line Torque (ranged from 0.461 to 1.583 Nm).
    • Y2: Pellet Size (ranged from 1404 to 1906 µm).
    • Y3: Drug Release after 6 hours (ranged from 68.48% to 74.18%).
    • Y4: Mucoadhesion Strength (Zeta potential ranged from -17.5 to -22.9 mV) [3].
  • 4. Optimization and Results: The optimized formulation contained 2.159% SA and 0.357% CS. It demonstrated a decreased release rate (56.2% after 6 hours) and excellent mucoadhesive properties, with about 73% of pellets remaining attached to the mucus membrane after 1 hour in ex-vivo studies. Furthermore, ex-vivo permeation from this optimized formulation was 1.7-fold higher than that of free Lisinopril [3].

The following diagram illustrates the logical workflow and relationships of this formulation optimization process.

G Start Formulation Goal: Lisinopril SR Pellets IV1 Independent Variable (X1): Sodium Alginate (SA) % Start->IV1 IV2 Independent Variable (X2): Chitosan (CS) % Start->IV2 Process Process: Extrusion/Spheronization IV1->Process IV2->Process R1 Response (Y1): Mean Line Torque (Nm) Process->R1 R2 Response (Y2): Pellet Size (µm) Process->R2 R3 Response (Y3): Drug Release at 6h (%) Process->R3 R4 Response (Y4): Mucoadhesion (Zeta Potential, mV) Process->R4 Optimization Optimized Formula: 2.159% SA, 0.357% CS R1->Optimization Statistical Analysis R2->Optimization Statistical Analysis R3->Optimization Statistical Analysis R4->Optimization Statistical Analysis Outcome1 Outcome: Sustained Release (56.2% release at 6h) Optimization->Outcome1 Outcome2 Outcome: Enhanced Mucoadhesion (73% attached after 1h) Optimization->Outcome2 Outcome3 Outcome: Improved Permeation (1.7-fold increase ex-vivo) Optimization->Outcome3

Workflow for Optimizing Lisinopril SR Mucoadhesive Pellets

Conclusion and Research Implications

The pharmacokinetic profile of Lisinopril presents a clear challenge for drug development. The advanced formulation strategy using mucoadhesive polymers in a sustained-release pellet system demonstrates a viable approach to:

  • Increase gastrointestinal residence time through mucoadhesion.
  • Enhance intestinal permeation of the drug.
  • Provide a more controlled and sustained release profile, which could improve patient compliance by reducing dosing frequency [3].

References

Lisinopril dihydrate solubility properties

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Physicochemical Properties

The following tables consolidate key quantitative data for Lisinopril Dihydrate from the search results.

Table 1: Solubility in Various Solvents

Solvent Solubility Experimental Conditions / Notes
Water ≥10 mg/mL [1] [2] [3] Standard condition
~20 mg/mL [4] Information from supplier data
Dimethyl Sulfoxide (DMSO) ~6.5 mg/mL [1] [2] [3] Requires heating and sonication [1] [3]
Methanol 14 mg/mL [2] Information from supplier data
Ethanol Insoluble [4] [2] -

Table 2: Key Physicochemical Properties

Property Value Reference
Molecular Formula C21H35N3O7 (dihydrate form) [4] [5] [2] -
Molecular Weight 441.52 g/mol (dihydrate form) [4] [5] [2] -
Melting Point ~160°C (with decomposition) [5] [2] -
pKa 2.5, 4.0, 6.7, 10.1 (at 25°C) [1] [3] -
Storage Conditions 2-8°C [1] [5] [3]; Hygroscopic [1] [3] -

Experimental Protocols & Solid-State Characterization

For reliable and reproducible results, the methodology used to characterize and handle the compound is critical.

  • General Solubility Determination Protocol: The shake-flask method is a standard technique for determining solubility [6]. In this method, an excess of the solid is added to the solvent and the mixture is agitated in a constant temperature bath until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then analyzed, typically using a technique like HPLC (High-Performance Liquid Chromatography).
  • Single-Crystal X-Ray Structure: A key study provided the definitive single-crystal X-ray structure of this compound (LIS·2H2O), confirming its solid-state as a double zwitterion. The two water molecules in the crystal lattice form an extensive hydrogen-bonding network, connecting the zwitterionic Lisinopril molecules. This structure is crucial as it influences the stability, dissolution behavior, and dehydration kinetics of the material [7].
  • Solid Form Screening and Transitions: The same research identified several other solid forms of Lisinopril [7]:
    • Anhydrous Forms: Two anhydrous polymorphs were discovered.
    • Amorphous Form: An amorphous solid can be generated by rapid evaporation.
    • Dehydration Behavior: The commercial dihydrate undergoes a single-crystal-to-polycrystalline transformation upon dehydration, leading to the anhydrous Form I. Significantly, this anhydrous form can rehydrate back to the original dihydrate structure upon exposure to water vapor, indicating the stability and relevance of the hydrated form in pharmaceutical processing [7].

Formulation Considerations for Researchers

The solubility and solid-form data have direct implications for drug development.

  • Solvent Choice for In-Vitro Studies: For preparing stock solutions in biological assays, water is the first choice due to good solubility. For non-aqueous systems, DMSO can be used, but the requirement for heating and sonication must be noted to ensure complete dissolution [4] [2].
  • Impact of Solid Form: The existence of multiple solid forms (polymorphs, hydrates) means that the physical form of Lisinopril used in a formulation can significantly impact its apparent solubility and dissolution rate, which in turn affects bioavailability. Consistent control over the solid form (likely the stable dihydrate) is essential during manufacturing [7].
  • Novel Formulation Strategies: To overcome the inherent low to moderate oral bioavailability (25-30%) of Lisinopril [6], researchers are exploring advanced delivery systems. One promising approach is a nano-spanlastic bio-adhesive gel for intranasal delivery, designed to enhance mucosal permeation and increase the drug's residence time, thereby improving its absorption [6].

Experimental Workflow for Solid Form Analysis

The diagram below outlines a general experimental workflow for characterizing the solubility and solid-state properties of a pharmaceutical compound like this compound, based on the methodologies cited.

cluster_sc Solid Form Screening cluster_char Characterization cluster_sol Solubility Assessment Start Start: Solid Form Analysis SC Solid Form Screening Start->SC Char Physicochemical Characterization SC->Char A1 Crystallization from various solvents SC->A1 A2 Slurry conversion SC->A2 A3 Dehydration/Rehydration Sol Solubility & Dissolution Char->Sol B1 X-ray Diffraction (XRPD) Char->B1 B2 Thermal Analysis (DSC/TGA) Char->B2 B3 Single-Crystal X-ray Form Formulation Development Sol->Form C1 Shake-Flask Method Sol->C1 C2 HPLC Analysis

Experimental workflow for solid form and solubility analysis

References

Lisinopril dihydrate vs anhydrous lisinopril differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmaceutical Profile of Lisinopril

The table below summarizes the core technical data for lisinopril, which is consistent across its forms.

Property Description
Systematic IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid [1] [2]
Molecular Formula C21H31N3O5 [3] [1] [2]
Molecular Weight 405.49 g/mol [3] [2]
Drug Class Angiotensin-converting enzyme (ACE) inhibitor [3] [1]
Solubility Soluble in water (~13 mg/mL at room temperature); less soluble in methanol; virtually insoluble in ethanol [1].
Pharmacokinetics Not a prodrug; not metabolized by the liver; eliminated unchanged primarily in urine [3] [1].

Mention of Anhydrous and Dihydrate Forms

The search results explicitly confirm the existence of both the anhydrous and dihydrate forms of lisinopril, though detailed comparative data is absent.

  • Anhydrous Lisinopril: Referenced as a distinct chemical entity and form of the active ingredient [3].
  • Lisinopril Dihydrate: Listed as an ingredient in product formulations and described as the form used in a specific 10 mg tablet, where the strength is defined in terms of its equivalence to anhydrous lisinopril [3] [4].

Analytical and Impurity Profiling

Controlling impurities and degradation products is a critical aspect of pharmaceutical development. The following workflow outlines a general stability-indicating method for lisinopril, which would be essential for characterizing both the anhydrous and dihydrate forms.

cluster_1 Key Impurities to Resolve Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Detect Detection (e.g., UV) HPLC->Detect DataAnalysis Data Analysis & Peak Identification Detect->DataAnalysis End Report Impurities DataAnalysis->End ImpurityC (S,S,S)-Diketopiperazine (Ph. Eur. Impurity C) DataAnalysis->ImpurityC ImpurityD (R,S,S)-Diketopiperazine (Ph. Eur. Impurity D) DataAnalysis->ImpurityD ImpurityF Cyclohexyl Analogue (Ph. Eur. Impurity F) DataAnalysis->ImpurityF LysineAnalogue Lysine Analogue Impurity DataAnalysis->LysineAnalogue

HPLC Workflow for Lisinopril Impurity Profiling

The synthesis and scale-up of lisinopril can lead to the formation of specific impurities [5]:

  • Lysine Analogue Impurity: Forms due to unreacted protected lysine during synthesis [5].
  • Diketopiperazine (DKP) Impurities: Formed via intramolecular cyclization and dehydration of lisinopril, potentially under high-temperature conditions. These are listed as Impurity C and D in the European Pharmacopoeia [5] [6].
  • Cyclohexyl Analogue (Impurity F): Results from over-hydrogenation of the phenyl ring during synthesis [5].

Synthesis and Manufacturing Considerations

The synthesis of lisinopril involves multiple steps where the choice of reagents and conditions can influence the final product's quality and solid form.

LYS L-Lysine (2) TFA Ethyl trifluoroacetate LYS->TFA INT3 N⁶-Trifluoroacetyl-L-lysine (3) TFA->INT3 Triphos Triphosgene INT3->Triphos ANH N⁶-Trifluoroacetyl-N²-carboxy- L-lysine anhydride (4) Triphos->ANH PRO L-Proline ANH->PRO INT5 N⁶-Trifluoroacetyl-L-lysyl- L-proline (5) PRO->INT5 Ester Ethyl 2-oxo-4-phenylbutyrate INT5->Ester H2 Catalytic Hydrogenation (Raney-Nickel) Ester->H2 INT6 Protected Lisinopril Ester (6) H2->INT6 Hydro Hydrolysis (NaOH) INT6->Hydro LIS Lisinopril (1) Hydro->LIS

Simplified Lisinopril Synthesis Pathway

Patents describe alternative synthetic routes. One method involves activating a lysine derivative with carbonyldiimidazole, coupling it with a proline derivative, and then reacting it with ethyl 2-chloro-4-oxo-4-phenylbutanoate, followed by catalytic hydrogenation and hydrolysis [7].

How to Proceed with a Comparative Analysis

To conduct a full comparative analysis of this compound versus anhydrous lisinopril, I suggest investigating these specific areas:

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to obtain unique fingerprints for each form.
  • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study dehydration events and melting points.
  • Stability Studies: Conduct accelerated stability studies under various temperature and humidity conditions to compare the physical and chemical stability of the two forms.

References

An NMR Crystallography Workflow for Lisinopril Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

For complex and flexible molecules like lisinopril dihydrate, standard X-ray powder diffraction (XRPD) often cannot provide a complete structural picture on its own [1]. NMR crystallography combines solid-state nuclear magnetic resonance (SSNMR), computational chemistry, and diffraction data to overcome these limitations, offering key structural insights, particularly on hydrogen-mediated noncovalent interactions [2].

The diagram below outlines a generalized workflow for this approach.

G Start Start: Microcrystalline Powder Sample PXRD Powder X-ray Diffraction (PXRD) Start->PXRD SSNMR Solid-State NMR (SSNMR) Experiment PXRD->SSNMR Initial structural constraints ComputationalModeling Computational Modeling & Chemical Shift Prediction SSNMR->ComputationalModeling Experimental NMR parameters StructureRefinement Iterative Structure Refinement ComputationalModeling->StructureRefinement Calculated vs. Experimental data StructureRefinement->SSNMR Propose improved model FinalStructure Final Validated Crystal Structure StructureRefinement->FinalStructure Convergence on best-fit structure

Figure 1. Iterative NMR crystallography workflow for structure determination.

Key Experimental and Structural Data

The following tables summarize core experimental data and structural features of this compound from the literature.

Table 1: Experimental NMR Parameters for Lisinopril [3]

Parameter Specification
Spectrum Type 1H NMR (1D)
Frequency 500 MHz
Solvent Water (H₂O)
Sample pH 7.00
Sample Temperature 25.0 °C
Chemical Shift Reference DSS

Table 2: Solid-State Characteristics of this compound [4]

Feature Description
Crystal System Monoclinic
Main Structural Feature Double zwitterionic character in the solid state
Key Stabilizing Forces Extensive hydrogen-bonding network involving water molecules and functional groups
Pharmaceutical Relevance The commercial and most widespread form used in formulations

Rationale and Significance of the Methodology

The integrated approach is critical for a molecule like lisinopril due to its high molecular flexibility, which makes structure determination from powders challenging [1]. The specific value of NMR crystallography includes:

  • Precision for Hydrogen Atoms: It is particularly valuable for accurately characterizing hydrogen-mediated noncovalent interactions (e.g., hydrogen bonds, CH-π interactions), which are often poorly located by X-ray diffraction alone [2].
  • Solving Complex Structures: This methodology was successfully optimized to solve the crystal structure of this compound, providing features that were "inaccessible by XRPD alone" [1].
  • Understanding Solid Forms: The technique helps characterize different solid forms (polymorphs, hydrates) of an Active Pharmaceutical Ingredient (API), which is crucial for ensuring drug stability, solubility, and bioavailability [4] [5].

Practical Application in Drug Development

Beyond pure structure determination, these analytical techniques are applied to solve practical problems in pharmaceutical development.

  • Drug-Excipient Compatibility: Studies use TGA, FTIR, and HPLC to assess interactions between lisinopril and formulation excipients. For example, research has identified incompatibilities with lactose monohydrate and mannitol, leading to a loss of drug content [5].
  • Impurity Profiling: Synthesis and characterization of process-related impurities (e.g., lysine analog, diketopiperazines) are required by pharmacopoeias. These impurities are identified and studied using techniques including 1H-NMR and LC-MS [6].

References

Thermal Behavior and Degradation Profile

Author: Smolecule Technical Support Team. Date: February 2026

Lisinopril dihydrate undergoes specific physical and chemical changes upon heating. The data below summarizes its key thermal transitions and the main degradation impurities formed under stress.

Table 1: Thermal Transitions of this compound

Transition Temperature Process Description
First Dehydration [1] ~88.8 °C Dihydrate to monohydrate transition (loss of one water molecule)
Second Dehydration [1] ~110.4 °C Monohydrate to anhydrous form transition (loss of second water molecule), accompanied by a change in crystalline structure
Fusion (Melting) [1] ~179.4 °C Melting of the resulting crystalline structure

Table 2: Key Degradation Impurities of Lisinopril

Impurity Chemical Name Formation Condition
(S,S,S)-Diketopiperazine [2] (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid Intramolecular dehydration of lisinopril at high temperatures (e.g., 80°C in n-butanol with HCl) [2]
(R,S,S)-Diketopiperazine [2] (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid Epimerization of (S,S,S)-Diketopiperazine at high temperature (e.g., 190°C) [2]
Lysine Analogue [2] N2-(1-Carboxy-3-phenylpropyl)lysyllysine Process-related impurity during synthesis [2]

The following diagram maps the major thermal degradation pathway:

Start This compound (Form 1) Step1 Heating to ~88.8°C Loss of First Water Molecule Start->Step1 Int1 Lisinopril Monohydrate Step1->Int1 Step2 Heating to ~110.4°C Loss of Second Water Molecule Int1->Step2 Int2 Anhydrous Lisinopril (Form 2) Step2->Int2 Step3 Heating to ~179.4°C Melting Int2->Step3 Int3 Molten Lisinopril Step3->Int3 Step4 Further Heating/ Intramolecular Condensation Int3->Step4 Deg1 (S,S,S)-Diketopiperazine (Impurity C) Step4->Deg1 Step5 High-Temperature Epimerization Deg1->Step5 Deg2 (R,S,S)-Diketopiperazine (Impurity D) Step5->Deg2

Key Experimental Methods for Stability Assessment

The following analytical techniques are critical for studying the thermal stability of this compound.

Table 3: Core Analytical Techniques for Thermal Stability Studies

Method Application & Key Insights Experimental Notes
Thermogravimetric Analysis (TGA) Quantifies mass loss due to dehydration and decomposition [3] [1]. Pearson correlation coefficient can compare experimental and simulated curves to identify incompatibilities [3]. -
Differential Scanning Calorimetry (DSC) Identifies temperatures for dehydration events (endothermic) and melting point [3] [1]. -
High-Performance Liquid Chromatography (HPLC) Detects and quantifies degradation impurities and drug content loss in stressed samples [3]. A stability-indicating method is essential [4].
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies changes in functional groups and molecular interactions, such as between Lisinopril and mannitol [3]. -
Powder X-ray Diffraction (PXRD) Monitors crystalline structure changes during dehydration (e.g., Form 1 to Form 2 transition) [3] [1]. -

Formulation Considerations: Drug-Excipient Compatibility

Excipient selection is critical. A 2025 drug-excipient compatibility study revealed significant interactions [3]:

  • Lactose Monohydrate and Mannitol showed incompatibility with Lisinopril via TGA.
  • FTIR confirmed an interaction with Mannitol, attributed to its hydroxyl groups.
  • HPLC quantified a drug content loss of 6% with Lactose and 19% with Mannitol in binary mixtures, confirming the interactions suggested by TGA.

Gaps in Current Information and Further Research

  • The experimental protocols in the most recent 2025 study [3] are not fully detailed in the preview.
  • Specific methodologies for stress degradation studies (as mentioned in [4]) are not available in the search results.

To obtain the most complete experimental details, you may need to:

  • Access the full text of the 2025 article [3] via the SpringerLink platform.
  • Consult the International Council for Harmonisation (ICH) guidelines for stability testing, which are the standard for such studies.

References

Comprehensive Technical Guide: Spectral Characterization and Analytical Methods for Lisinopril Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Lisinopril dihydrate is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in therapeutic applications for managing hypertension, congestive heart failure, and acute myocardial infarction. Chemically described as (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, this peptide-like compound features a molecular formula of C₂₁H₃₁N₃O₅·2H₂O and a molecular weight of 441.52 g/mol [1] [2]. Unlike many other ACE inhibitors, Lisinopril is not a prodrug and does not require hepatic biotransformation for therapeutic activity, contributing to its predictable pharmacokinetic profile [3]. The presence of two water molecules in its crystalline structure significantly influences its solid-state properties and analytical characteristics, making proper identification and quantification essential for pharmaceutical quality control.

The molecular structure of Lisinopril contains several functional groups amenable to spectroscopic analysis: a primary amino group, two carboxyl groups, and a peptide bond [4] [2]. This amphoteric nature, with both acidic and basic properties, allows for multiple analytical approaches based on different principles, including UV absorption, infrared spectroscopy, and various chromatographic methods. The dihydrate form represents the commercially used crystalline phase in pharmaceutical formulations, exhibiting specific spectral fingerprints that distinguish it from anhydrous forms or other solvates [5]. This technical guide comprehensively compiles the spectral data, analytical methodologies, and mechanistic pathways relevant to researchers, scientists, and drug development professionals working with this important cardiovascular therapeutic agent.

Spectral Data Summary

The comprehensive spectral characterization of this compound encompasses multiple analytical techniques, each providing unique insights into the compound's structural and chemical properties. The following sections detail the specific spectral parameters obtained through various spectroscopic methods, organized by technique for clear reference and comparison.

UV-Vis Spectrophotometric Data
  • Maximum Absorption: this compound exhibits strong UV absorption at 208 nm in hydroalcoholic solvents (ethanol:water, 1:1) [4]. This high-energy electronic transition corresponds to the π→π* transition of the carboxyl groups and amide bonds within the molecule.
  • Molar Absorptivity: The molar absorptivity coefficients at this wavelength range between 15,320-20,796 L/mol·cm, indicating strong absorption characteristics suitable for sensitive quantitative analysis [6].
  • Beer's Law Validation: The compound demonstrates excellent linearity in the concentration range of 2-50 μg/mL with a correlation coefficient (R²) of 0.9968, confirming the reliability of UV-based quantification methods [7].
  • Derivative Spectroscopy: Fourth-derivative UV spectroscopy reveals additional analytical wavelengths at 203 nm, 207 nm, and 231 nm, with corresponding molar absorptivity values of 9,228-11,700 L/mol·cm, 15,321-20,796 L/mol·cm, and 2,208-3,311 L/mol·cm, respectively [6]. This multi-wavelength detection capability enables selective determination in complex mixtures.
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides vibrational fingerprints of this compound's functional groups, enabling structural confirmation and purity assessment. The characteristic absorption bands include:

Table: FTIR Spectral Characteristics of this compound

Functional Group Vibration Type Absorption Range (cm⁻¹) Intensity
Carboxylate Group Asymmetric Stretch 1580-1620 Strong
Carboxylate Group Symmetric Stretch 1390-1420 Medium
Amide Carbonyl Stretch 1640-1680 Strong
Primary Amine N-H Stretch 3300-3500 Medium
Hydroxyl (Water) O-H Stretch 3200-3600 Broad

The carboxylate stretches at 1580-1620 cm⁻¹ and 1390-1420 cm⁻¹ confirm the zwitterionic character of Lisinopril in the solid state, while the amide I band at 1640-1680 cm⁻¹ corresponds to the peptide carbonyl stretching vibration [2]. The broad O-H stretch between 3200-3600 cm⁻¹ incorporates contributions from both the water of hydration and carboxylic acid groups, providing evidence of the dihydrate structure.

Derivative and Specialized Spectrophotometric Methods

Advanced spectrophotometric techniques enhance the selectivity and sensitivity of this compound determination, particularly in complex matrices:

Table: Derivative Spectrophotometric Methods for this compound Analysis

Method Type Wavelength (nm) Linear Range (μg/mL) Molar Absorptivity (L/mol·cm) Applications
Fourth Derivative 203, 207, 231 2.0-45.0 9,228-20,796 Combined formulations [6]
Dye Bleaching 610 2.5-50.0 1,899 Tablet analysis [7]
Native UV 208 2.0-50.0 15,321-20,796 Pure drug and formulations [4] [6]

The dye bleaching method employs the oxidative reaction between Lisinopril and N-bromosuccinimide (NBS), with subsequent bleaching of 5,5'-indigo disulfonate dye measured at 610 nm [7]. This visible region detection provides enhanced selectivity by eliminating potential UV-absorbing interferents commonly present in pharmaceutical formulations.

Experimental Protocols

UV-Vis Spectrophotometric Assay

The UV-Vis spectrophotometric method provides a straightforward approach for quantifying this compound in both pure form and pharmaceutical formulations [4] [2]. The procedure involves the following steps:

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol:water (1:1 v/v) to obtain a primary stock solution of 1000 μg/mL concentration. From this stock, prepare a working standard solution of 100 μg/mL using the same solvent system.
  • Calibration Curve Construction: Prepare a series of standard solutions with concentrations ranging from 6-20 μg/mL by appropriate dilution of the working standard solution. Measure the absorbance values at 208 nm against a solvent blank. Plot absorbance versus concentration and determine the regression equation and correlation coefficient.
  • Sample Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of Lisinopril to a 10 mL volumetric flask. Add approximately 7 mL of ethanol:water (1:1 v/v) and sonicate for 10-15 minutes with occasional shaking. Dilute to volume with the same solvent and mix well. Filter through a 0.45 μm membrane filter, discarding the first portion of the filtrate.
  • Quantification: Dilute the sample solution appropriately to obtain a concentration within the linear range of the calibration curve. Measure the absorbance at 208 nm and calculate the Lisinopril content using the regression equation from the calibration curve.
Titrimetric Assay Procedure

The titrimetric method offers an economical alternative for the determination of this compound, exploiting its acidic carboxylic acid groups [4]:

  • Procedure for Pure Drug: Accurately weigh about 250 mg of this compound reference standard and transfer to a 250 mL conical flask. Dissolve in 25 mL of methanol with gentle swirling. Add 3-4 drops of phenolphthalein indicator solution (1% in ethanol).

  • Titration: Titrate the solution with 0.1 N sodium hydroxide solution under constant stirring until the appearance of a permanent pale pink color that persists for at least 30 seconds. Record the volume of sodium hydroxide solution consumed.

  • Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 0.022075 g of Lisinopril (C₂₁H₃₁N₃O₅). Calculate the percentage purity using the formula:

    % Purity = (Volume of NaOH × Equivalent factor × Actual normality of NaOH × 100) / (Weight of sample × Expected normality)

  • Tablet Assay: Powder not less than 20 tablets and weigh accurately a portion equivalent to about 250 mg of Lisinopril. Proceed as described for the pure drug. The percentage purity should fall within 92.5-105.5% as specified by pharmacopeial standards [4].

Dye Bleaching Spectrophotometric Method

This innovative approach enhances method selectivity through a chemical derivatization strategy [7]:

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of 5,5'-indigo disulfonate sodium salt in distilled water. Prepare a 0.01 M solution of N-bromosuccinimide (NBS) in distilled water. Prepare hydrochloric acid solution (1 M) and sodium acetate buffer (0.1 M, pH 3.6).
  • Sample Preparation: Prepare Lisinopil standard and sample solutions in distilled water at a concentration of 100 μg/mL.
  • Derivatization Procedure: Transfer aliquots of standard or sample solution (0.25-5.0 mL) to a series of 10 mL volumetric flasks. Add 1.0 mL of NBS solution and allow to stand for 5 minutes for complete oxidation. Add 1.0 mL of indigo dye solution followed by 2.0 mL of acetate buffer. Dilute to volume with distilled water and mix well.
  • Measurement: Measure the absorbance at 610 nm against a reagent blank within 10 minutes of preparation. The decrease in absorbance is directly proportional to the Lisinopril concentration in the sample.
  • Validation Parameters: The method demonstrates excellent recovery (98.24-102.1%) and precision (RSD < 2%), with a limit of detection of 0.5 μg/mL and limit of quantification of 2.5 μg/mL.

Pathway and Workflow Diagrams

Pharmacological Mechanism of Action

The therapeutic activity of this compound originates from its specific inhibition of the renin-angiotensin-aldosterone system (RAAS). The following diagram illustrates this key pharmacological pathway:

G Liver Liver Produces Angiotensinogen Renin Renin Enzyme (Released by Kidneys) Liver->Renin Stimulates AngI Angiotensin I (Inactive) Renin->AngI Cleaves ACE Angiotensin- Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II (Potent Vasoconstrictor) ACE->AngII Converts Bradykinin Bradykinin (Vasodilator) ACE->Bradykinin Degrades Effects Vasoconstriction Aldosterone Release Increased Blood Pressure AngII->Effects Lisinopril This compound (ACE Inhibitor) Lisinopril->ACE Inhibits Vasodilation Vasodilation Reduced Blood Pressure Bradykinin->Vasodilation

Figure 1: Lisinopril inhibits ACE, preventing angiotensin II formation and bradykinin degradation, reducing blood pressure through dual mechanisms.

This diagram illustrates the key pharmacological pathway through which this compound exerts its therapeutic effects. By inhibiting the angiotensin-converting enzyme (ACE), Lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while simultaneously reducing the degradation of the vasodilator bradykinin [3] [2]. This dual mechanism action results in decreased peripheral vascular resistance and reduced blood pressure, forming the basis for its clinical applications in hypertension, heart failure, and myocardial infarction.

Analytical Quality Control Workflow

A systematic approach to the qualitative and quantitative analysis of this compound ensures accurate and reliable results in pharmaceutical quality control settings:

G Start Sample Receipt SamplePrep Sample Preparation (Tablet Powdering/Dissolution) Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection UV UV-Vis Spectrophotometry (208 nm) MethodSelection->UV Quantitative Titration Titrimetric Method (0.1N NaOH/Phenolphthalein) MethodSelection->Titration Economical FTIR FTIR Spectroscopy (Structural Confirmation) MethodSelection->FTIR Qualitative Specialized Specialized Methods (Dye Bleaching/Derivative) MethodSelection->Specialized Selective DataAnalysis Data Analysis (Calibration/Calculation) UV->DataAnalysis Titration->DataAnalysis FTIR->DataAnalysis Specialized->DataAnalysis Validation Method Validation (Linearity, Precision, Accuracy) DataAnalysis->Validation End Result Reporting Validation->End

Figure 2: Comprehensive analytical workflow for this compound quality control, from sample preparation to final validation.

This workflow outlines the systematic process for analyzing this compound in pharmaceutical products, emphasizing the complementary nature of different analytical techniques. The approach begins with proper sample preparation, followed by method selection based on specific analytical needs—quantitative analysis (UV-Vis spectrophotometry), economical testing (titrimetry), structural confirmation (FTIR), or enhanced selectivity (specialized methods) [4] [2] [7]. The process culminates in rigorous data analysis and method validation to ensure results meet pharmacopeial standards, particularly the British Pharmacopoeia specification of 92.5-105.5% purity for Lisinopril tablets [4].

Conclusion

This comprehensive technical guide has compiled the essential spectral data, analytical methodologies, and mechanistic information for this compound, providing researchers and pharmaceutical scientists with a consolidated resource for drug development and quality control applications. The multiple analytical approaches detailed—from straightforward UV spectrophotometry to sophisticated derivative and dye-bleaching methods—offer flexibility in method selection based on available instrumentation and specific analytical requirements. The structural characterization data, including FTIR spectral features, provides critical fingerprints for identity confirmation and polymorph assessment.

References

Hydrogen Bonding Network in Lisinopril Dihydrate Crystal

Author: Smolecule Technical Support Team. Date: February 2026

The commercial form of Lisinopril is a dihydrate (LIS·2H₂O). In its crystal structure, the two water molecules are integral, forming an extensive and stable three-dimensional hydrogen-bonding network [1].

The table below details the specific geometry of the hydrogen bonds observed in the Lisinopril Dihydrate crystal lattice, based on single-crystal X-ray data [1]:

Donor (D) Acceptor (A) Distance D–H (Å) Distance H···A (Å) Distance D···A (Å) Angle (D–H···A)
N13–H13A O1W 0.91 1.93 2.823(2) 167.1°
N13–H13B O22 (i) 0.91 1.95 2.848(2) 168.6°
N19–H19 O21 (ii) 0.91 1.85 2.753(2) 172.2°
O1W–H1W1 O21 0.96 1.91 2.854(2) 168.4°
O1W–H1W2 O2W 0.95 1.86 2.802(2) 170.0°
O2W–H2W1 O1 (iii) 0.96 1.87 2.822(2) 169.2°
O2W–H2W2 O2 (iv) 0.95 1.95 2.893(2) 171.2°

Symmetry operators: (i) x, y, z-1; (ii) -x+1, -y+1, -z+1; (iii) -x+1, -y+2, -z+1; (iv) x, y+1, z [1]

This network connects neighboring Lisinopril molecules, which exist in a double zwitterionic form (both the N13 and N19 nitrogen atoms are protonated, while the carboxylic groups at O1/O2 and O21/O22 are deprotonated) [1].

Experimental Protocol for Structural Characterization

The definitive determination of this hydrogen bonding pattern was achieved through Single-Crystal X-Ray Diffraction (SCXRD). Here is a detailed methodology based on the cited study [1]:

  • Material Preparation: The single crystal of this compound (LIS·2H₂O) was obtained using a vapor-diffusion technique.
    • 20 mg of commercial this compound was placed in a vial and dissolved in a mixture of water and methanol (1:1 v/v).
    • The vial was placed inside a larger container filled with acetone, which acts as the anti-solvent.
    • The system was sealed and left undisturbed at room temperature, allowing acetone vapor to slowly diffuse into the Lisinopril solution. This gradual process encourages the growth of a single crystal suitable for X-ray analysis over several days.
  • Data Collection: A suitable crystal was mounted on a diffractometer. X-ray intensity data were collected at 100 K using monochromated CuKα radiation (λ = 1.54184 Å).
  • Structure Solution: The crystal structure was solved using direct methods and refined through a full-matrix least-squares procedure on F² using established crystallographic software.

This experimental workflow for determining a crystal structure, from growth to refinement, can be visualized as follows:

G Start Start: this compound Powder A Crystal Growth (Vapor Diffusion) Start->A B Sample Mounting (Single Crystal) A->B C X-ray Data Collection (100K, CuKα radiation) B->C D Data Processing (Intensity Integration) C->D E Structure Solution (Direct Methods) D->E F Model Refinement (Least-Squares on F²) E->F End End: Final 3D Structure with H-bond Parameters F->End

Complementary Analytical Techniques

While SCXRD is the most direct method, other techniques are vital for a comprehensive solid-state analysis, especially when single crystals are unavailable.

  • Vibrational Spectroscopy: FT-IR and Raman spectroscopy are used to probe hydrogen bonding indirectly. Changes in the stretching and bending vibrations of O-H, N-H, and C=O groups provide evidence of strong hydrogen bonding interactions in the solid state [1].
  • Thermal Analysis: Thermogravimetric Analysis (TGA) is crucial for characterizing solvates and hydrates. For this compound, TGA shows a two-step mass loss corresponding to the release of the two water molecules, confirming their presence in the crystal lattice [1].
  • Solid-State NMR (ssNMR): This powerful technique can be used to validate crystal structures by comparing experimental chemical shifts and interaction data with those calculated from the SCXRD-determined model, a approach sometimes called "NMR crystallography" [2].

Guidance for Further Research

To deepen your investigation into Lisinopril's solid forms, you could:

  • Access the CIF File: The crystallographic information file (CIF) for this structure may be available through the Cambridge Structural Database (CSD), which would allow for in-depth analysis of the geometry.
  • Explore Other Solid Forms: The same research [1] also identified other solid forms of Lisinopril, including different polymorphs and solvates, each with its own unique hydrogen-bonding architecture. Comparative study of these forms can offer valuable insights for drug formulation.

References

Crystal Structure & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The single-crystal X-ray structure of Lisinopril Dihydrate was first determined in a 2013 study, which revealed its double zwitterionic character in the solid state [1] [2].

Table 1: Single-Crystal X-Ray Diffraction Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2(_1) [1] [2]
Unit Cell Parameters
- a 14.550(2) Å [1] [2]
- b 5.8917(8) Å [1] [2]
- c 14.238(2) Å [1] [2]
- β 112.832(3)° [1] [2]
Temperature 173(2) K [1] [2]
Z (Molecules/Unit Cell) 2 [1] [2]

Solid-form screening of the commercial dihydrate led to the discovery of new anhydrous and amorphous forms [1] [2]. These new forms showed significant differences in their properties, most notably in their intrinsic dissolution rates (IDR), which is a critical factor for drug bioavailability.

Table 2: Properties of Lisinopril Solid Forms

Solid Form Key Characteristics Intrinsic Dissolution Rate (IDR)
Dihydrate Commercial form; stable crystalline structure [1] [2]. 4.8 ± 0.2 mg cm⁻² min⁻¹ [2]
Anhydrous New form derived from dehydration; distinct PXRD pattern [1] [2]. Information not specified in search results
Amorphous Lack of long-range molecular order; prepared via methods like freeze-drying [2] [3]. 12.5 ± 0.3 mg cm⁻² min⁻¹ [2]

Experimental Methodologies for Characterization

The following techniques are standard for the comprehensive solid-state characterization of pharmaceutical compounds like lisinopril.

1. Solid Form Screening

  • Purpose: To discover and identify all possible crystalline and amorphous forms of a drug substance (polymorphs, solvates, hydrates).
  • Methods:
    • Recrystallization: Dissolve the commercial dihydrate from various solvents under controlled conditions (e.g., varying temperature, evaporation rate) [1] [2].
    • Vapor Exposure: Expose the dehydrated form (anhydrous or amorphous) to different organic vapors or humidity to induce transformation or re-hydration [1].

2. Thermal Analysis

  • Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often used simultaneously (TGA/DSC) [1] [2].
  • Purpose:
    • DSC: Measures enthalpy changes during thermal events, identifying melting points, glass transitions, and dehydration temperatures.
    • TGA: Quantifies mass loss upon heating, directly measuring the loss of water molecules during dehydration of the dihydrate [2].

3. Structural and Spectroscopic Analysis

  • Powder X-ray Diffraction (PXRD)
    • Purpose: To "fingerprint" the crystalline structure, identify different solid forms, and monitor structural changes during processes like dehydration [1] [4] [2].
    • Application: Used in both constant temperature and programmed temperature (variable-temperature PXRD) modes to study stability and phase transitions [1] [2].
  • Fourier-Transform Infrared (FT-IR) Spectroscopy
    • Purpose: Provides information on molecular vibrations and functional groups, helping to identify zwitterionic states and hydrogen bonding patterns [1] [2] [3].

Dehydration Mechanism and Pathway

The dehydration process of this compound has been specifically investigated. One study used ab initio powder X-ray diffraction analysis to understand the mechanism of the dehydration-hydration processes, providing insight into the structural changes at the atomic level when water is removed or re-absorbed [4].

The relationship between the key characterization techniques and the information they provide can be visualized in a typical experimental workflow:

G Start Start: Lisinopril Dihydrate Sample PXRD PXRD Analysis Start->PXRD Crystal Structure Thermal Thermal Analysis (DSC/TGA) Start->Thermal Stability & Dehydration FTIR FT-IR Spectroscopy Start->FTIR Molecular Bonding Screen Solid Form Screening Start->Screen New Forms Data Integrated Data Analysis PXRD->Data Thermal->Data FTIR->Data Screen->Data End End: Technical Guide Data->End Comprehensive Characterization

Considerations for Research & Development

  • Dissolution Advantage: The significantly higher IDR of the amorphous form suggests potential for enhanced bioavailability, which is a key consideration in formulation development [2].
  • Stability & Interconversion: Understanding the dehydration-hydration mechanism is crucial for predicting and controlling the physical stability of the drug substance during manufacturing and storage [4].
  • Complex Characterization: No single technique is sufficient. A full understanding requires correlating data from PXRD, thermal, and spectroscopic methods to build a complete picture of the solid-state properties [1] [2].

References

Comprehensive Technical Guide: Solid-State Characterization of Lisinopril Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lisinopril Dihydrate and Solid-State Characterization Importance

This compound is the commercial crystalline form of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure treatment. Its chemical designation is (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, with molecular formula C₂₁H₃₁N₃O₅·2H₂O and molecular weight of 441.53 g/mol [1]. The solid-state characterization of pharmaceutical materials like this compound is critical in preformulation and drug development stages as it directly influences key physicochemical properties including solubility, dissolution rate, stability, and bioavailability [2] [3].

The crystalline structure and its transformations under various environmental conditions determine the drug's processability, performance, and shelf life. This comprehensive technical guide consolidates current scientific knowledge on this compound characterization, providing researchers with detailed methodologies and reference data essential for systematic pharmaceutical development of this important therapeutic agent.

Crystal Structure Analysis

Single-Crystal X-Ray Diffraction (SCXRD) Findings

The fundamental crystal structure of this compound was successfully determined using single-crystal X-ray diffraction, revealing crucial molecular and crystalline characteristics. The compound crystallizes in the monoclinic crystal system with space group P2₁ and the following unit cell parameters: a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, β = 112.832(3)° at T = 173(2) K [2]. The asymmetric unit consists of one lisinopril molecule and two water molecules of crystallization, with the lisinopril molecule exhibiting a double zwitterionic character in the solid state where both nitrogen atoms (N13 and N19) are protonated while the two formal carboxylic groups are deprotonated [2] [3].

Table 1: Crystallographic Data for this compound

Parameter Value Condition
Crystal system Monoclinic -
Space group P2₁ -
a (Å) 14.550(2) T = 173(2) K
b (Å) 5.8917(8) T = 173(2) K
c (Å) 14.238(2) T = 173(2) K
β (°) 112.832(3) T = 173(2) K
Z 2 -
Molecule/ASU 1 Lisinopril + 2 H₂O -
Molecular state Double zwitterion Solid state

The hydrogen bonding network formed between the zwitterionic lisinopril molecules and water molecules creates an extensive three-dimensional framework that stabilizes the crystal lattice. This network significantly influences the dehydration behavior and physical stability of the material. The structural insights gained from SCXRD are essential for understanding the dehydration mechanisms and predicting the stability of various solid forms derived from the dihydrate [2].

Powder X-Ray Diffraction (PXRD) Analysis

Powder X-ray diffraction serves as a fundamental technique for identifying crystalline phases and monitoring solid-state transformations in this compound. When the dihydrate form undergoes dehydration upon heating, the PXRD patterns show distinct changes, indicating transformation to different crystalline structures [1]. At elevated temperatures (125±2°C), the PXRD pattern corresponds to a different crystalline structure due to the loss of the second water molecule, while at even higher temperatures (190±2°C), the solid becomes non-crystalline [1].

Ab initio structure determination from PXRD data has been successfully applied to establish the mechanistic aspects of the dehydration process of this compound [4]. This approach has confirmed that the dehydration proceeds through a metastable monohydrate phase before forming the anhydrate, with clear differences observed between the dehydration and hydration pathways [4]. The combination of PXRD with humidity control enables the study of hydration processes under various relative humidity conditions, providing complete phase diagrams for this system [4].

Thermal Behavior and Dehydration Characteristics

Stepwise Dehydration Mechanism

The thermal behavior of this compound exhibits a complex, multi-step process that has been characterized through various thermoanalytical techniques. Thermoanalytical data reveal that this compound undergoes a two-step dehydration process when heated: first from dihydrate to monohydrate at approximately 76°C, followed by conversion from monohydrate to anhydrate at 99-101°C [5]. This dehydration pathway proceeds through a metastable intermediate (monohydrate phase) before forming the anhydrous material [4].

Table 2: Thermal Transition Temperatures of this compound

Transition Temperature Range Characterization Methods
Dihydrate → Monohydrate 76°C DSC, TGA, FT-IR [5]
Monohydrate → Anhydrate 99-101°C DSC, TGA, FT-IR [5]
Dihydrate → Monohydrate 88.8°C TGA, DSC [1]
Monohydrate → Anhydrate 110.4°C TGA, DSC [1]
Fusion 157-179°C DSC [1] [5]

The thermal analysis by DSC shows distinctive endothermic peaks corresponding to these dehydration events, while TGA quantifies the mass loss associated with water removal [5]. The temperature range variations reported in different studies highlight the influence of experimental conditions, such as heating rate and sample preparation, on the observed transition temperatures.

Dehydration Pathway and Structural Relationships

The structural relationships between the hydrate forms during thermal processing reveal a complex dehydration pathway. Research indicates that while the dehydration process occurs in two distinct steps through a metastable monohydrate phase, the hydration process from the anhydrate back to the dihydrate follows a different pathway, proceeding in a single step without forming the intermediate monohydrate [4]. This pathway divergence suggests different energy barriers and crystal nucleation processes for the dehydration versus hydration mechanisms.

The following diagram illustrates the dehydration and hydration processes:

G Dihydrate Dihydrate Monohydrate Monohydrate Dihydrate->Monohydrate 76-88°C Dehydration Anhydrate Anhydrate Monohydrate->Anhydrate 99-110°C Dehydration Anhydrate->Dihydrate Humidity Hydration DKP DKP Anhydrate->DKP >157°C Intramolecular Cyclization

Thermal Dehydration and Transformation Pathway of this compound

Intramolecular Cyclization at Elevated Temperatures

At temperatures exceeding 157°C, the anhydrous form of lisinopril undergoes intramolecular cyclization to form diketopiperazine (DKP),

a degradation product characterized by the appearance of a new carbonyl band at 1670 cm⁻¹ in FT-IR spectra [5]. This transformation occurs through an internal condensation reaction between the secondary amino group adjacent to the benzene ring and the carboxyl group on the proline moiety, resulting in the formation of a six-membered diketopiperazine ring with the liberation of a water molecule as a byproduct [5].

The thermal FT-IR microscopic system has proven particularly valuable in detecting this DKP formation, which is poorly characterized by DSC and TGA methods alone [5]. The DKP formation is further evidenced by a shift in the carboxylate peak from 1574 cm⁻¹ to 1552 cm⁻¹, indicating changes in the carboxylate environment due to cyclization [5].

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides vital information about molecular structure, hydrogen bonding, and solid-state transformations in this compound. The technique is particularly useful for monitoring the dehydration process and intramolecular cyclization that occurs at elevated temperatures [5]. The formation of DKP via intramolecular cyclization in anhydrous lisinopril is clearly evidenced by the appearance of a new peak at 1670 cm⁻¹, assigned to the carbonyl stretching vibration of the newly formed diketopiperazine ring [5].

Table 3: Characteristic FT-IR Bands for Lisinopril Solid Forms

Vibration Assignment Dihydrate (cm⁻¹) Anhydrate (cm⁻¹) DKP Form (cm⁻¹)
Carbonyl (DKP) - - 1670 [5]
Carboxylate 1574 [5] - 1552 [5]
O-H Stretch (water) 3200-3400 [5] - -

The thermal FT-IR microscopic system, which combines temperature control with IR spectroscopy, can directly monitor solid-state stability and transformation pathways in real-time [5]. This methodology provides superior insight into the DKP formation compared to DSC and TGA, which offer limited information about this specific chemical transformation [5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR techniques have been employed to complement X-ray diffraction data in structural studies of this compound, particularly in cases where single crystals of suitable quality are difficult to obtain [6]. The NMR crystallography approach, which combines solid-state NMR with computational methods, has proven effective for optimizing structural determination of flexible organic molecules like lisinopril from powder samples [6].

Solution-state ¹H NMR (500 MHz, H₂O, pH 7.0) has been reported for lisinopril, providing reference chemical shift data for molecular identification and purity assessment [7]. These spectroscopic data are valuable for comparing different solid forms and confirming molecular integrity after processing or storage.

Derived Solid Forms and Physicochemical Properties

Solid Form Screening

Systematic solid form screening of this compound through recrystallization from various solvents and vapor exposure has revealed several alternative solid forms with potentially advantageous properties. These include:

  • New anhydrous forms with different crystalline arrangements
  • Amorphous forms with enhanced dissolution characteristics
  • Metastable hydrates with distinct physicochemical profiles [2]

The screening methodologies typically involve recrystallization techniques such as solvent evaporation, cooling crystallization, and vapor diffusion, followed by comprehensive characterization of the resulting solid phases [2] [3]. These approaches allow researchers to map the solid-form landscape and identify forms with optimized properties for pharmaceutical development.

Comparative Analysis of Solid Forms

The various solid forms of lisinopril exhibit significantly different physicochemical properties that can impact their pharmaceutical performance. Notably, anhydrous and amorphous forms demonstrate intrinsic dissolution rates substantially greater than the commercial dihydrate form, suggesting potential bioavailability advantages [2]. However, these alternative forms may present challenges in terms of physical stability and tendency to revert to the stable dihydrate under ambient conditions.

Table 4: Properties of Lisinopril Solid Forms

Solid Form Key Characteristics Dissolution Rate Stability
Dihydrate Commercial form, double zwitterion, crystalline Standard High [2]
Monohydrate Metastable intermediate, crystalline Higher than dihydrate Moderate [4]
Anhydrate Dehydrated form, crystalline Higher than dihydrate [2] Variable [2]
Amorphous Disordered structure Highest [2] Low [2]

The hydration-dehydration behavior of these solid forms is particularly important for pharmaceutical processing and storage conditions. Understanding the conditions under which transformations occur enables the design of appropriate manufacturing processes and packaging configurations to maintain the desired solid form throughout the product's shelf life.

Experimental Protocols for Characterization

Thermal Analysis Methods

Thermogravimetric Analysis (TGA):

  • Instrument calibration: Balance and temperature calibration using certified reference materials
  • Sample preparation: 5-10 mg accurately weighed in open platinum crucible
  • Experimental parameters: Nitrogen purge gas (40 mL/min), heating rate 10°C/min from 25°C to 300°C
  • Data analysis: Weight loss percentages calculated for each dehydration step [1] [5]

Differential Scanning Calorimetry (DSC):

  • Sample preparation: 2-5 mg accurately weighed in hermetically sealed pans with pinhole lids
  • Experimental parameters: Nitrogen purge gas (50 mL/min), heating rate 10°C/min from 25°C to 200°C
  • Data analysis: Onset temperatures and enthalpies of transitions determined [1] [5]
Powder X-Ray Diffraction Protocol
  • Sample preparation: Gentle grinding to uniform particle size, front loading into sample holder
  • Instrument parameters: Bragg-Brentano geometry, Cu Kα radiation (λ = 1.5418 Å), voltage 40 kV, current 40 mA
  • Data collection: Continuous scan mode, 2θ range 3-40°, step size 0.02°, scan speed 2°/min
  • Variable temperature studies: Anton Paar TTK450 chamber, temperature stability ±1°C [4] [1]

For ab initio structure determination from PXRD data, the process involves pattern indexing, space group determination, structure solution using direct methods or Monte Carlo approaches, and Rietveld refinement against the experimental pattern [4].

Single-Crystal X-Ray Diffraction Methodology
  • Crystal growth: Vapor diffusion technique with 20 mg this compound in vial, 5 mL methanol, diethyl ether as antisolvent in outer chamber [2]
  • Data collection: Bruker APEX II diffractometer with Mo Kα radiation (λ = 0.71073 Å), temperature 173(2) K
  • Structure solution: Direct methods with SHELXS-97
  • Structure refinement: Full-matrix least-squares on F² with SHELXL-97 [2]
Spectroscopic Characterization Protocols

FT-IR Spectroscopy:

  • Sample preparation: KBr pellets (1-2 mg sample in 200 mg KBr) or diamond anvil cell for microsampling
  • Instrument parameters: Resolution 4 cm⁻¹, 32 scans per spectrum, range 4000-400 cm⁻¹
  • Thermal FT-IR: Linkam thermal stage with temperature controller, heating rate 10°C/min under nitrogen purge [5]

Solid-State NMR:

  • Experimental conditions: Bruker Avance III spectrometer, ¹H frequency 850 MHz, magic-angle spinning at 60 kHz
  • Cross-polarization parameters: Contact time 2 ms, recycle delay 5 s
  • Chemical shift referencing: External adamantane for ¹³C [6]

Conclusion and Technical Implications

The comprehensive solid-state characterization of this compound reveals a complex system with multiple crystalline forms, distinct dehydration pathways, and temperature-dependent degradation mechanisms. The double zwitterionic character of lisinopril in the crystalline state, along with its extensive hydrogen-bonding network with water molecules, creates a structural framework that influences its physicochemical behavior and pharmaceutical performance.

The thermal processing of this compound requires careful control, as it undergoes a two-step dehydration process through a metastable monohydrate phase before forming the anhydrate, which is susceptible to intramolecular cyclization at elevated temperatures. These transformations have significant implications for manufacturing processes such as drying, milling, and compaction, where thermal and mechanical stresses may induce solid-form transitions.

References

Comprehensive Application Notes and Protocols: RP-LC Method for Lisinopril Dihydrate Quantification in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the RP-LC Method for Lisinopril Dihydrate

This compound is a prominent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for managing hypertension and heart failure. As a peptide-like molecule with multiple functional groups including carboxyl, amino, and peptide bonds, lisinopril presents specific analytical challenges that require optimized chromatographic conditions for accurate quantification. Reverse-phase liquid chromatography (RP-LC) has emerged as the method of choice for determining lisinopril in bulk drug substances and pharmaceutical formulations due to its robustness, precision, and ability to separate lisinopril from potential impurities and degradation products.

The development of a reliable RP-LC method requires careful optimization of multiple parameters including mobile phase composition, pH, column temperature, and detection wavelength. Unlike simpler organic molecules, lisinopril exhibits peak tailing and splitting under suboptimal chromatographic conditions, necessitating methodical approach to method development. The analytical protocols described in this document have been validated according to ICH guidelines and provide comprehensive procedures for quantifying this compound in various matrices, supporting quality control operations in pharmaceutical manufacturing and stability testing [1] [2].

Analytical Method Selection and Rationale

RP-LC Methodology Overview

Reverse-phase liquid chromatography separates analytes based on their hydrophobic interactions with the stationary phase. For this compound, which contains both hydrophilic and hydrophobic regions in its molecular structure, a balanced approach to mobile phase composition is essential. The isocratic elution mode is typically preferred over gradient elution for routine analysis of lisinopril in pharmaceutical formulations due to its operational simplicity, better baseline stability, and reduced method development complexity. The C18 column serves as the workhorse stationary phase for lisinopril analysis, providing sufficient retention and selectivity when paired with appropriately buffered mobile phases [1].

The selection of detection wavelength is critical for achieving optimal sensitivity. Lisinopril lacks strong chromophores but demonstrates adequate UV absorption at low wavelengths (200-220 nm) due to its peptide bonds and carboxyl groups. The use of 210-215 nm provides a satisfactory compromise between detection sensitivity and potential interference from mobile phase components. Mass spectrometric detection offers enhanced specificity for metabolite studies or bioanalytical applications but is typically unnecessary for routine quality control of pharmaceutical formulations [3] [2].

Comparison with Alternative Analytical Techniques

While RP-LC represents the gold standard for lisinopril quantification, several alternative techniques have been reported in the literature:

Table: Comparison of Analytical Methods for this compound Quantification

Method Linear Range LOD LOQ Applications Advantages Limitations
RP-LC (This Method) 40-200 μg/mL 0.210 μg/mL 0.636 μg/mL Bulk drug, tablets High precision, robustness Requires equipment investment
UV Spectrophotometry 10-30 μg/mL Varies Varies Tablet dosage forms Simple, economical Less selective
Spectrofluorometric 3-20 μg/mL Varies Varies Bulk, formulations High sensitivity Requires derivatization
LC-MS/MS 1.29-129 ng/mL Very low Very low Plasma, pharmacokinetics Ultra-sensitive Expensive, complex

Spectrophotometric methods offer simplicity and cost-effectiveness but lack the selectivity of chromatographic methods, making them susceptible to interference from excipients or degradation products. Spectrofluorometric approaches provide enhanced sensitivity but typically require derivatization procedures with reagents such as dansyl chloride, o-phthalaldehyde, or fluorescamine, adding complexity to sample preparation. For bioanalytical applications requiring extreme sensitivity, such as pharmacokinetic studies, LC-MS/MS methods are preferred due to their superior specificity and lower limit of quantification in the nanogram per milliliter range [3] [4].

Materials and Reagents

Chemicals and Reagents Specifications

All chemicals and reagents used throughout the analytical procedure should be of HPLC grade to ensure minimal background interference and optimal chromatographic performance. The following specifications apply to each component:

  • This compound reference standard of known high purity (typically ≥99%) should be obtained from a certified supplier and stored under recommended conditions [2].
  • Acetonitrile and methanol should be HPLC grade with low UV cutoff, typically <210 nm, to accommodate the low-wavelength detection requirements [1].
  • Water must be ultrapure HPLC grade, preferably purified through a Milli-Q or equivalent system with resistivity of 18.2 MΩ·cm at 25°C [2].
  • Potassium dihydrogen phosphate or sodium dihydrogen phosphate of analytical grade for buffer preparation [3] [1].
  • Orthophosphoric acid (approximately 85%) or diluted solutions for pH adjustment [2].
Equipment and Instrumentation

The successful implementation of the RP-LC method requires specific instrumentation with appropriate technical specifications:

  • HPLC system with isocratic or binary pump capability, capable of maintaining stable flow rates in the range of 0.8-1.5 mL/min with minimal pulsation [1] [2].
  • UV-Vis or DAD detector with low-dispersion flow cells and capability to monitor at 210-215 nm [2].
  • Auto-sampler or manual injection system with appropriate injection volume capacity (typically 10-20 μL loops) [1].
  • Data acquisition and processing system with appropriate chromatography software for peak integration and calibration curve generation [2].
  • Chromatographic column: C18 column (250 mm × 4.6 mm, 5 μm particle size) such as Hypersil BDS C18 or equivalent [3] [1].
  • Supporting equipment: pH meter with temperature compensation, analytical balance (minimum 0.1 mg sensitivity), ultrasonic bath for degassing, vacuum filtration apparatus with 0.22 μm or 0.45 μm membrane filters [2].

Chromatographic Conditions and Parameters

Optimized Chromatographic Conditions

The following conditions represent the optimized parameters for reliable separation and quantification of this compound:

Table: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase C18 (250 × 4.6 mm, 5 μm) C18 (250 × 4.6 mm, 5 μm) C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Phosphate buffer pH 5.0:ACN (96:4) Methanol:ACN:Phosphate buffer pH 3 (70:20:10) Phosphate buffer pH 5.0:ACN (96:4)
Flow Rate 2.0 mL/min 1.0 mL/min 2.0 mL/min
Column Temperature Ambient 45°C Ambient
Detection Wavelength 210 nm 215 nm 210 nm
Injection Volume 20 μL 20 μL 20 μL
Retention Time 3.68 min 2.6 min 3.68 min
Runtime ~6 min ~5 min ~6 min

The mobile phase composition represents a critical parameter that significantly impacts peak shape, retention time, and overall method performance. The phosphate buffer serves to suppress ionization of acidic and basic functional groups on the lisinopril molecule, thereby improving peak symmetry. The slightly acidic pH range (3.0-5.0) has been found optimal for controlling the ionization state of lisinopril's functional groups while maintaining column stability. The inclusion of acetonitrile as an organic modifier provides appropriate elution strength while maintaining compatibility with low-wavelength UV detection [3] [1] [2].

System Suitability Parameters

System suitability tests verify that the chromatographic system is performing adequately at the time of analysis. The following parameters should be evaluated during method validation and monitored throughout routine application:

  • Retention time: 2.6-3.68 minutes, depending on specific conditions [3] [1].
  • Theoretical plates: >2000, indicating column efficiency [2].
  • Tailing factor: <2.0, indicating symmetric peak shape [2].
  • Repeatability: %RSD of peak areas for six replicate injections of standard solution should be <2% [1] [2].

Experimental Protocols

Mobile Phase Preparation

The mobile phase preparation requires precise execution to ensure reproducible chromatographic performance:

  • Phosphate Buffer (pH 3.0): Accurately weigh 6.8 g of potassium dihydrogen phosphate in a 1000 mL volumetric flask, dissolve in approximately 900 mL of HPLC grade water, and adjust pH to 3.0 using orthophosphoric acid. Dilute to volume with water and mix thoroughly [2].
  • Phosphate Buffer (pH 5.0): Prepare as above but adjust pH to 5.0±0.05 using dilute sodium hydroxide or orthophosphoric acid as needed [3].
  • Final Mobile Phase: For Condition 1, mix phosphate buffer (pH 5.0) and acetonitrile in 96:4 ratio (v/v). For Condition 2, mix methanol, acetonitrile, and phosphate buffer (pH 3.0) in 70:20:10 ratio (v/v/v) [3] [1].
  • Filtration and Degassing: Filter the prepared mobile phase through a 0.22 μm or 0.45 μm membrane filter under vacuum. Degas by sonication for 5-10 minutes or by sparging with helium gas [2].
Standard Solution Preparation

The accurate preparation of standard solutions is fundamental to achieving reliable quantification:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (water:methanol, 80:20 v/v). Sonicate if necessary to ensure complete dissolution [2].
  • Working Standard Solutions: Prepare a series of working standards by quantitative dilution of the stock solution with mobile phase to cover the concentration range of 40-200 μg/mL [1].
  • Quality Control Standards: Prepare at least three concentration levels (low, medium, high) within the calibration range for system suitability testing [2].
Sample Preparation from Pharmaceutical Formulations

The extraction procedure for pharmaceutical formulations must ensure complete recovery of the active ingredient without introducing interference:

  • Tablet Formulations: Accurately weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 20 mg of lisinopril to a 100 mL volumetric flask [2].
  • Extraction: Add approximately 75 mL of diluent (water:methanol, 80:20 v/v), sonicate for 10-15 minutes with occasional shaking, and dilute to volume with the same diluent [1] [2].
  • Filtration: Filter a portion of the solution through a 0.45 μm membrane filter, discarding the first 3-4 mL of the filtrate [2].
  • Dilution: If necessary, further dilute the filtrate with mobile phase to bring the concentration within the working range of the calibration curve [1].

G start Start Sample Preparation weigh Weigh and Powder Tablets start->weigh transfer Transfer Powder to Volumetric Flask weigh->transfer add_diluent Add Diluent (75 mL) transfer->add_diluent sonicate Sonicate for 10-15 minutes add_diluent->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45 μm Membrane dilute->filter discard Discard First 3-4 mL Filtrate filter->discard inject Inject into HPLC System discard->inject end Sample Ready for Analysis inject->end

Figure 1: Sample Preparation Workflow for Pharmaceutical Formulations

Method Validation

Validation Parameters and Acceptance Criteria

The method has been comprehensively validated according to ICH guideline Q2(R1) with the following performance characteristics demonstrated [1] [2]:

Table: Method Validation Parameters and Results for this compound RP-LC Method

Validation Parameter Conditions/Specifications Results Acceptance Criteria
Linearity Range 40-200 μg/mL r² = 0.9993 r² ≥ 0.999
Precision (Repeatability) Six replicates at 100% level RSD < 1.0% RSD ≤ 2.0%
Intermediate Precision Different days, analysts RSD < 2.0% RSD ≤ 3.0%
Accuracy (% Recovery) 50%, 100%, 150% levels 98.7-102.4% 98-102%
Specificity Resolution from impurities Baseline resolution No interference
LOD Signal-to-noise 3:1 0.210 μg/mL -
LOQ Signal-to-noise 10:1 0.636 μg/mL -
Robustness Deliberate changes in flow, temperature, composition System suitability met RSD ≤ 2.0%
Detailed Validation Procedures
6.2.1 Linearity and Range

Linearity demonstrates the ability of the method to obtain test results proportional to the concentration of the analyte:

  • Prepare standard solutions at a minimum of five concentration levels spanning the range of 40-200 μg/mL [1].
  • Inject each concentration in triplicate and record the peak areas [2].
  • Plot average peak area versus concentration and perform linear regression analysis [1].
  • The correlation coefficient (r²) should be not less than 0.999, and the y-intercept should not be significantly different from zero [1] [2].
6.2.2 Precision Studies

Precision validation encompasses both repeatability and intermediate precision:

  • Repeatability: Inject six independent preparations of lisinopril at 100% of the test concentration (typically 120 μg/mL) on the same day under the same conditions [2].
  • Intermediate Precision: Repeat the procedure on a different day, using a different analyst, and preferably different HPLC system [2].
  • Calculate the relative standard deviation (RSD) for peak areas and retention times for both sets of data [1].
6.2.3 Accuracy by Recovery Studies

Accuracy is established through recovery studies using the standard addition method:

  • Prepare placebo samples (containing all excipients except active ingredient) at three concentration levels (50%, 100%, and 150% of target concentration) with known amounts of lisinopril standard [2].
  • Analyze each spiked sample in triplicate using the proposed method [1].
  • Calculate the percentage recovery for each concentration and determine the mean recovery across all levels [2].

G start Start Method Validation specificity Specificity Resolution from impurities and degradation products start->specificity linearity Linearity 5 concentrations, triplicate r² ≥ 0.999 specificity->linearity accuracy Accuracy Spiked recovery at 3 levels 98-102% recovery linearity->accuracy precision Precision Repeatability & intermediate RSD ≤ 2.0% accuracy->precision robustness Robustness Deliberate parameter variations System suitability maintained precision->robustness lod_loq LOD/LOQ Signal-to-noise approach LOD: 0.210 μg/mL robustness->lod_loq report Compile Validation Report lod_loq->report end Method Validated report->end

Figure 2: Method Validation Workflow Sequence

Application Notes and Troubleshooting

Analytical Applications

The validated RP-LC method finds application across multiple analytical scenarios in pharmaceutical development and quality control:

  • Routine Quality Control: Quantitative analysis of this compound in bulk drug substances and finished pharmaceutical formulations (tablets) [1] [2].
  • Stability Studies: Monitoring of lisinopril content in stability samples under various environmental conditions (temperature, humidity) to establish shelf life [3].
  • Content Uniformity Testing: Assessment of dose-to-dose consistency in individual tablet units, particularly relevant for split tablet formulations [1] [2].
  • Dissolution Testing: Quantification of lisinopril in dissolution media to establish release profiles, though method may require validation for specific dissolution media [3].
Troubleshooting Common Issues

Several common issues may arise during method implementation along with recommended solutions:

  • Peak Tailing: If peak tailing (tailing factor >2.0) is observed, consider reducing mobile phase pH (to 3.0 or lower), increasing buffer concentration, or using a specialty column designed for basic compounds [1] [2].
  • Retention Time Shift: Significant retention time drift may indicate mobile phase instability, column degradation, or temperature fluctuations. Ensure consistent mobile phase preparation and adequate column temperature control [2].
  • High Backpressure: Sudden increases in system pressure may indicate column blockage. Check inlet frits, pre-column filters, and implement mobile phase filtration practices [1].
  • Noisy Baseline: Excessive baseline noise, particularly at low wavelengths, may result from contaminated mobile phase, dirty detector flow cell, or microbial growth in aqueous mobile phase components [2].
Method Robustness and System Suitability

The method's robustness has been evaluated through deliberate variations of key parameters:

  • Flow Rate Variation: ±0.2 mL/min from nominal flow rate [2].
  • Temperature Variation: ±5°C from set column temperature [2].
  • Mobile Phase Composition: ±5% absolute change in organic modifier percentage [2].
  • pH Variation: ±0.1 pH units from nominal mobile phase pH [2].

System suitability tests should be performed before each analytical run to ensure the system is performing adequately. A system suitability sample containing lisinopril at the target concentration should be injected in replicates of five or six, and the resulting parameters (retention time, peak area RSD, tailing factor, theoretical plates) should meet established criteria [1] [2].

References

Comprehensive Application Notes and Protocols for the Determination of Lisinopril in Human Plasma by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension, heart failure, and acute myocardial infarction [1] [2]. It is a small molecule that is not metabolized by the liver and is excreted unchanged in the urine [1] [2]. A critical pharmacokinetic property for bioanalysis is that lisinopril has been demonstrated not to bind to serum proteins [1]. This characteristic can simplify method development and validation, as protein binding complications are absent.

Monitoring its concentration in plasma is essential for pharmacokinetic (PK) studies and bioequivalence (BE) assessments of different formulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity, specificity, and throughput [3] [4]. This document outlines a validated LC-MS/MS method for the quantification of lisinopril in human plasma, including detailed protocols and application data.

Detailed Experimental Protocol

Materials and Reagents
  • Analytical Standard: Lisinopril (or lisinopril dihydrate, C21H35N3O7) [5].
  • Internal Standard (IS): Enalaprilat is suitable [4].
  • Solvents: Acetonitrile and Methanol (LC-MS grade).
  • Acids: Trifluoroacetic acid (TFA), Formic acid, Perchloric acid (70%).
  • Water: Deionized water, LC-MS grade.
  • Human Plasma: Blank human plasma for preparation of calibration standards and quality control (QC) samples.
Instrumentation and Chromatographic Conditions

The following table summarizes the core instrumental parameters for two validated methods:

Table 1: Instrumental Parameters for LC-MS/MS Analysis of Lisinopril

Parameter Protocol A: TFA-based Method [3] Protocol B: Formic Acid-based Method [4]
LC System HPLC system HPLC system
Analytical Column Zorbax SB-C18 Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm)
Mobile Phase 11:89 (v/v) Acetonitrile / 0.1% TFA in water 58:25:17 (v/v) Formic acid (pH 2.9) / Methanol / Acetonitrile
Post-column Additive 1% ammonia in acetonitrile Not specified
Column Temperature 45 °C Not specified
Flow Rate 1.0 mL/min Not specified
Injection Volume 15 µL Not specified
Run Time 5.0 min Not specified
Retention Time ~4.5 min Not specified
MS System Ion trap mass spectrometer LC-ESI-MS
Ionization Mode Electrospray Ionization (ESI), positive Electrospray Ionization (ESI), positive
Detection Mode Multiple Reaction Monitoring (MRM) Selected Ion Monitoring (SIM)
Sample Preparation Procedure

The sample preparation involves a simple deproteinization protocol. The workflow for this key step is as follows, based on the cited methods:

G Start Start with 0.25 mL human plasma A Add 12% perchloric acid (Deproteinization) Start->A B Vortex mix thoroughly A->B C Centrifuge at high speed (e.g., 10,000-14,000 rpm) B->C D Collect supernatant C->D E Inject 15 µL aliquot into LC-MS/MS D->E

Detailed Steps:

  • Aliquot: Pipette 0.25 mL of human plasma (calibrator, QC, or study sample) into a microcentrifuge tube [3].
  • Deproteinize: Add a volume of 12% (v/v) perchloric acid in water to the plasma. The exact volume should be optimized and kept consistent (e.g., a 1:1 or 1:2 ratio) [3].
    • Alternative: Deproteinization can also be achieved using methanol, as demonstrated in another method where plasma was treated with methanol twice [4].
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete precipitation of proteins. Then, centrifuge at high speed (e.g., 10,000 - 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
  • Inject: Carefully transfer an aliquot (15 µL) of the clear supernatant into an LC vial for injection into the chromatographic system [3].
Calibration Standards and QC Samples
  • Stock Solutions: Prepare separate primary stock solutions of lisinopril and the internal standard (e.g., enalaprilat) in a suitable solvent like methanol or water.
  • Working Solutions: Serially dilute the stock solution with methanol or a methanol-water mixture to obtain working standards.
  • Calibration Curve: Spike blank human plasma with working solutions to prepare calibration standards covering the expected concentration range. A typical range is 1.29 - 129 ng/mL [3]. Another validated method used a range of 2.5 - 320 ng/mL [4].
  • Quality Controls (QC): Similarly, prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 1.29 ng/mL, 10 ng/mL, 100 ng/mL) to assess the run-to-run performance of the method.

Method Validation Summary

The developed method has been validated according to standard bioanalytical guidelines [3]. The key validation parameters are summarized below:

Table 2: Method Validation Data for the LC-MS/MS Assay of Lisinopril

Validation Parameter Result Acceptance Criteria
Linear Range 1.29 - 129 ng/mL [3] -
Correlation Coefficient (r) > 0.9946 [3] Typically >0.99
Lower Limit of Quantification (LLOQ) 1.29 ng/mL [3] Signal-to-noise ≥10, Precision ≤20%, Accuracy 80-120%
Precision (Coefficient of Variation, CV%) Intra-day & Inter-day < 11.3% [3] ≤15% (≤20% at LLOQ)
Accuracy (Bias %) < 7.0% [3] ±15% (±20% at LLOQ)
Recovery 97.5 - 105.9% [3] Consistent and reproducible
Run Time 5.0 min [3] -

Application in a Bioequivalence Study

The validated method has been successfully applied to a bioequivalence study in 20 human volunteers after a single oral dose of 20 mg lisinopril [3]. This demonstrates the method's practical utility in a clinical setting for generating reliable pharmacokinetic data, such as:

  • Maximum plasma concentration (C~max~)
  • Time to reach C~max~ (T~max~)
  • Area under the plasma concentration-time curve (AUC)

The method's specificity, ensured by MRM detection, allows for the reliable quantification of lisinopril in the complex plasma matrix.

Troubleshooting and Technical Notes

  • Carry-over: Check for carry-over by injecting a blank sample after a high-concentration calibrator. If present, increase the wash volume of the autosampler needle and injector with a strong solvent [6] [7].
  • Ion Suppression/Enhancement: Although not reported in these methods, post-column infusion of the analyte can be performed to check for matrix effects in ESI-MS. The use of a stable isotope-labeled internal standard is the best way to compensate for any matrix effects.
  • System Suitability: Before each analytical run, inject a system suitability sample (a middle-range QC) to verify that the sensitivity, retention time, and peak shape of the system are acceptable.

The following diagram outlines the logical workflow for developing and applying this bioanalytical method.

G A Method Development (Define chromatography, MS parameters, sample prep) B Method Validation (Assess linearity, precision, accuracy, LLOQ) A->B C Clinical Application (Bioequivalence study in 20 volunteers) B->C D Data Analysis (Calculate PK parameters Cmax, Tmax, AUC) C->D

References

Comprehensive Application Notes and Protocols: Penetration Enhancers for Lisinopril Dihydrate Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lisinopril Dihydrate Transdermal Delivery

This compound is an angiotensin-converting enzyme (ACE) inhibitor extensively prescribed for hypertension management. Despite its therapeutic efficacy, its oral administration presents significant pharmacokinetic challenges, including variable bioavailability (6-60%) and extensive hepatic first-pass metabolism [1]. These limitations substantially compromise its therapeutic reliability and patient compliance. Transdermal delivery systems represent a promising alternative pathway that can circumvent these gastrointestinal and hepatic barriers, thereby enabling more consistent plasma concentrations and enhanced therapeutic outcomes [2].

The fundamental challenge in transdermal lisinopril delivery stems from the formidable barrier properties of the stratum corneum (SC), the outermost skin layer consisting of keratin-filled corneocytes embedded in a lipid matrix [2]. Lisinopril's hydrophilic nature and low permeability (BCS Class III) further complicate its passive diffusion across this lipophilic environment [3] [4]. Chemical penetration enhancers (CPEs) have consequently emerged as critical formulation components that temporarily and reversibly compromise the SC's barrier function through various mechanisms, including lipid bilayer disruption, protein denaturation, and partitioning modification [5] [6]. This document presents comprehensive application notes and standardized protocols for developing and evaluating penetration-enhanced transdermal formulations of this compound.

Classification and Efficacy of Penetration Enhancers for Lisinopril

Chemical Penetration Enhancers

Chemical penetration enhancers (CPEs) are compounds that reversibly reduce the barrier resistance of the skin, thereby facilitating drug permeation. Based on extensive research with lisinopril formulations, effective CPEs can be categorized into several classes with distinct mechanisms of action [5] [6]. Solvents and hydro-alcoholic systems such as dimethylsulfoxide (DMSO) and propylene glycol (PG) function primarily by disrupting the intercellular lipid organization and enhancing drug partitioning into the skin. Fatty acids and derivatives including oleic acid act by creating fluidization domains within the lipid bilayers. Surfactants interact with both lipid and protein components to enhance permeability, while terpenes and other natural products improve drug diffusion through lipid extraction and membrane expansion mechanisms [7].

The efficacy of penetration enhancers varies significantly based on their chemical properties, concentration, and combination with other formulation components. For lisinopril specifically, systematic optimization has demonstrated that enhancer combinations frequently outperform single enhancer systems. Research indicates that a combination of DMSO and PG in specific ratios produces synergistic effects, likely due to complementary mechanisms of action targeting different components of the skin barrier [1]. The selection of appropriate enhancers must balance penetration enhancement potential with local tolerance, ensuring minimal skin irritation while achieving therapeutic drug fluxes.

Table 1: Chemical Penetration Enhancers Investigated for Lisinopril Delivery

Enhancer Category Specific Agents Mechanism of Action Effectiveness for Lisinopril
Solvents Dimethylsulfoxide (DMSO), Propylene Glycol (PG) Lipid bilayer disruption, protein conformation modification, enhanced partitioning DMSO:PG (70:30) at 10% concentration showed optimal flux enhancement [1]
Fatty Acids Oleic acid Lipid fluidization, creation of separate domains within stratum corneum 1.7-fold improvement in permeability in gel formulations [4]
Alcohols Ethanol, Decanol Lipid extraction, increased drug solubility Limited direct data for lisinopril; effective for other ACE inhibitors
Terpenes Limonene, Cineol Lipid extraction, membrane expansion Cineol showed 87.63% drug release in patch systems [8]
Azones Laurocapram Lipid bilayer disruption, increased fluidity Limited direct data for lisinopril; theoretical potential
Polymers Chitosan, Sodium Alginate Mucoadhesion, prolonged residence, transient junction opening 73% of pellets retained on mucosa after 1 hour [3]
Quantitative Enhancement Effects

The effectiveness of penetration enhancers is quantitatively assessed through parameters such as permeability coefficient (Kp), enhancement ratio (ER), and flux (J). These parameters provide critical insights into the magnitude of penetration enhancement and facilitate systematic comparison between different enhancer systems. For lisinopril, comprehensive studies have demonstrated that well-optimized enhancer systems can achieve 1.7 to 2.4-fold improvements in skin permeability and bioavailability compared to non-enhanced formulations [4]. This level of enhancement is particularly significant given lisinopril's challenging physicochemical properties, including its hydrophilic nature and low membrane affinity.

The timing of enhancement effect is another crucial consideration, with different enhancer classes exhibiting distinct onset and duration profiles. Solvent systems like DMSO and PG typically produce rapid enhancement effects but may have shorter duration, while polymer-based systems such as chitosan and sodium alginate provide more sustained enhancement through mucoadhesive mechanisms [3]. The optimal selection depends on the target product profile, with immediate-effect enhancers suited for rapid drug delivery and sustained-effect enhancers appropriate for prolonged therapeutic action.

Table 2: Quantitative Enhancement Effects Documented for Lisinopril Formulations

Formulation Type Enhancer System Enhancement Ratio Key Outcomes Reference
Transdermal Patch DMSO:PG (70:30) at 10% Not specified Optimal drug flux achieved [1]
Ion-Pair Gel Propylene glycol (variable), Carbopol 934 1.7x permeability, 2.4x bioavailability 85.93% permeability at 8h (F4 batch) [4]
Mucoadhesive Pellets Sodium alginate (2.159%), Chitosan (0.357%) 1.7-fold ex-vivo permeation 73% pellets retained on mucosa after 1h [3]
Transdermal Patch Cineol with Methocel K15M Flux: 729.08 µg/cm²/h 87.63% drug release [8]
Transdermal Patch Oleic acid with various polymers Flux: 281.61 µg/cm²/h 52.32% drug release [8]

Formulation Protocols and Optimization Strategies

Transdermal Patch Development

Transdermal patches provide a controlled, sustained release platform for lisinopril delivery, with penetration enhancers incorporated directly into the polymer matrix. The following protocol details the formulation of this compound matrix-type transdermal patches using the solvent casting technique:

  • Step 1: Polymer Solution Preparation Prepare a polymer blend solution using hydroxypropyl methyl cellulose (HPMC) and polyvinyl alcohol (PVA) in a 1:1 ratio. Dissolve the polymers in a binary solvent system consisting of water-methanol (70:30) with continuous mechanical stirring at 500 rpm for 2 hours to ensure complete polymer hydration and dissolution. The total polymer concentration should be maintained at 5-10% w/v of the final solution [1].

  • Step 2: Drug and Enhancer Incorporation Add this compound (5% w/w of polymer content) to the polymer solution under gentle stirring to prevent air entrapment. Incorporate the selected penetration enhancers—specifically DMSO and propylene glycol in a 70:30 ratio at 10% total concentration—and maintain stirring until a homogeneous dispersion is achieved. Add glycerol as a plasticizer at 6% concentration to improve patch flexibility [1].

  • Step 3: Casting and Drying Pour the resulting solution onto glass substrates or release liners, ensuring uniform thickness using a casting knife (typically 0.5-1.0 mm). Dry the cast patches at 40°C for 12-16 hours in a controlled environment to facilitate gradual solvent evaporation and prevent bubble formation. Once dried, carefully peel the patches from the casting surface and cut into appropriate sizes (typically 2-10 cm²) [1].

  • Step 4: Evaluation and Optimization Evaluate the physiochemical properties of the patches, including thickness uniformity, weight variation, drug content, and folding endurance. Optimize the formulation using a 3² factorial design with propylene glycol (X1) and polymer concentration (X2) as independent variables, examining their effects on viscosity and permeability parameters [4].

Ion-Pair Gel Formulation

Ion-pair formation represents a sophisticated strategy to enhance the lipophilicity and skin permeability of hydrophilic drugs like lisinopril. The following protocol describes the development of lisinopril ion-pair gels:

  • Step 1: Ion-Pair Complex Formation Prepare the ion-pair complex by dissolving this compound and an appropriate counterion (such as organic amines or metal ions) in a molar ratio of 1:1 to 1:3 in a hydroalcoholic solvent. Stir the mixture at 37°C for 4-6 hours to facilitate complex formation. Confirm successful ion-pair formation through FTIR spectroscopy, DSC, XRD, and zeta potential analysis [4].

  • Step 2: Gel Base Preparation Disperse Carbopol 934 (1-3% w/w) in purified water with continuous stirring at 800 rpm for 1 hour. Allow the dispersion to stand for 30 minutes to ensure complete polymer hydration and then neutralize to pH 6.5-7.0 using triethanolamine to form a clear gel base [4].

  • Step 3: Drug and Enhancer Incorporation Incorporate the pre-formed ion-pair complex into the gel base with continuous stirring. Add propylene glycol (5-15% w/w) as both a penetration enhancer and humectant. Maintain stirring until a homogeneous gel forms, then allow it to stand for 1 hour to eliminate entrapped air bubbles [4].

  • Step 4: Quality Assessment Evaluate the final gel formulation for viscosity using a rotational viscometer, drug content uniformity, spreadability, and in vitro release characteristics. The optimized formulation should demonstrate viscosity between 7.54 ± 1.34 Pa.s to 17.24 ± 2.16 Pa.s with permeability rates of 62.17% to 85.93% at 8 hours [4].

Mucoadhesive Pellet System

Mucoadhesive pellets represent an advanced multi-particulate approach for sustained lisinopril delivery, particularly for buccal or gastrointestinal retention. The following protocol details pellet preparation using extrusion-spheronization technique:

  • Step 1: Powder Blend Preparation Blend this compound (5% w/w) with Avicel PH101 as a spheronization aid and sodium alginate (0.5-3%) as a mucoadhesive polymer in a high-shear mixer for 15 minutes to ensure uniform distribution [3].

  • Step 2: Wet Massing and Extrusion Gradually add chitosan solution (0.2-1% in 1% acetic acid) as a binding and mucoadhesive enhancer to the powder blend while mixing. Continue until a coherent wet mass with appropriate rheological properties is formed (torque values of 0.461-1.583 Nm). Extrude the wet mass through a 2.0 mm screen at 90 rpm using an extruder [3].

  • Step 3: Spheronization and Drying Transfer the extrudates to a spheronizer equipped with a cross-hatched plate and process at 700 rpm for 10 minutes to form spherical pellets. Spread the pellets evenly on trays and dry in a hot air oven at 50-60°C for 4 hours to achieve moisture content below 5% [3].

  • Step 4: Characterization and Optimization Evaluate pellet properties including size distribution (1404-1906 μm), drug content (87.9-103%), and mucoadhesion strength (zeta potential: -17.5 to -22.9 mV). Optimize using a 3² factorial design with sodium alginate and chitosan concentrations as independent variables, targeting maximum pellet size, mucoadhesion, and sustained release properties [3].

Experimental Protocols for Evaluation and Characterization

In Vitro Permeation Studies

In vitro permeation testing provides critical predictive data on formulation performance before advancing to more complex biological studies. The following standardized protocol utilizes Franz diffusion cells for reliable permeation assessment:

  • Step 1: Membrane Preparation Prepare biological membranes (excised animal skin or synthetic alternatives) of appropriate thickness (300-500 μm). For animal skin, carefully remove subcutaneous fat using a scalpel and dermatome to the required thickness. Pre-hydrate the membranes in receptor solution for 1 hour before mounting in Franz diffusion cells [4] [1].

  • Step 2: Diffusion Cell Assembly Assemble vertical Franz diffusion cells with a available diffusion area of 1-2 cm² and receptor chamber volume of 5-15 mL. Place the prepared membrane between the donor and receptor compartments, ensuring secure sealing without damage. Fill the receptor chamber with phosphate buffer (pH 7.4) maintained at 37°C ± 0.5°C with continuous magnetic stirring at 600 rpm to ensure sink conditions [4].

  • Step 3: Sample Application and Sampling Apply a precisely measured quantity (0.5-1.0 g for gels, 1-2 cm² for patches) of the test formulation to the donor compartment. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots (0.5-1.0 mL) from the receptor compartment and immediately replace with fresh pre-warmed receptor medium to maintain constant volume [4] [1].

  • Step 4: Sample Analysis and Data Processing Analyze the collected samples using validated HPLC or spectrophotometric methods. Calculate cumulative drug permeation, flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) using standard equations. Compare the performance of enhanced formulations against appropriate controls to quantify enhancement effects [4].

Ex Vivo and In Vivo Evaluation

Advanced evaluation of optimized formulations requires ex vivo and in vivo models to confirm performance under biologically relevant conditions:

  • Step 1: Ex Vivo Mucoadhesion Testing Evaluate the mucoadhesive properties of pellet formulations using freshly excised mucosal tissue (typically porcine or bovine). Place a measured quantity of pellets on the mucosal surface mounted at an appropriate angle in a controlled environment chamber (37°C, 90% relative humidity). Subject the preparation to controlled air flow (500 mL/min) and calculate the percentage of pellets retained after specified time intervals (15, 30, 60, 120 minutes) [3].

  • Step 2: Ex Vivo Permeation Studies Conduct permeation studies using full-thickness or split-thickness skin models (typically porcine or rodent) mounted in Franz diffusion cells. For intestinal permeation assessment, use everted intestinal sac models to measure serosal drug accumulation over time. Calculate the apparent permeability coefficient (Papp) and compare against control formulations to determine enhancement ratios [3] [4].

  • Step 3: In Vivo Pharmacokinetic Studies Perform in vivo evaluation using appropriate animal models (typically rabbits or rats). Depilate the application site (typically dorsal area) 24 hours before the study. Apply the test formulation at a dose equivalent to 2-5 mg/kg lisinopril. Collect blood samples at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and separate plasma for drug quantification using LC-MS/MS. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, and relative bioavailability compared to oral administration [4].

Table 3: Standard Characterization Methods for Lisinopril Formulations

Parameter Method/Instrument Specifications Acceptance Criteria
Drug Content HPLC Column: C18, Mobile phase: phosphate buffer:acetonitrile (70:30), Flow rate: 1.0 mL/min, Detection: UV 215 nm 95-105% of labeled claim
Viscosity Rotational viscometer Spindle #7, 20 rpm, 25°C 7.54 ± 1.34 to 17.24 ± 2.16 Pa.s for gels [4]
Mucoadhesion Zeta potential measurement Mucin particle method, pH 6.8 -17.5 to -22.9 mV for pellets [3]
Skin Permeation Franz diffusion cell Receptor volume: 15 mL, diffusion area: 1.76 cm², 37°C 56.2-74.18% release after 6h for pellets [3]
Particle Size Laser diffraction Dry/wet method, 500-2000 μm range 1404-1906 μm for pellets [3]

Mechanisms of Action and Structural Relationships

The effectiveness of penetration enhancers stems from their specific interactions with skin components at the molecular level. Understanding these mechanisms is essential for rational enhancer selection and optimization. The following diagram illustrates the primary mechanisms through which chemical penetration enhancers facilitate lisinopril transport across the skin's barrier layer:

G compound Penetration Enhancer lipid_disruption Lipid Bilayer Disruption compound->lipid_disruption protein_modification Protein Conformation Modification compound->protein_modification partitioning Partitioning Enhancement compound->partitioning junction_opening Tight Junction Opening compound->junction_opening lipid_fluidization Lipid Fluidization lipid_disruption->lipid_fluidization domain_creation Domain Creation lipid_disruption->domain_creation keratin_denaturation Keratin Denaturation protein_modification->keratin_denaturation solvent_alteration Solvent Property Alteration partitioning->solvent_alteration pathway_enlargement Pathway Enlargement junction_opening->pathway_enlargement permeability Increased Skin Permeability lipid_fluidization->permeability domain_creation->permeability keratin_denaturation->permeability solvent_alteration->permeability pathway_enlargement->permeability

Diagram 1: Molecular mechanisms of penetration enhancers in facilitating lisinopril transport across skin barriers

The diagram above illustrates the four primary mechanisms through which chemical penetration enhancers facilitate lisinopril transport: (1) Lipid bilayer disruption through fluidization or creation of separate domains within the stratum corneum lipids (e.g., by oleic acid and DMSO); (2) Protein conformation modification through keratin denaturation or alteration of corneocyte structure (e.g., by urea and DMSO); (3) Partitioning enhancement through alteration of the solvent nature of the stratum corneum (e.g., by pyrrolidones and propylene glycol); and (4) Tight junction opening through interaction with cellular junctions in epithelial tissues (e.g., by chitosan and cyclodextrins) [7] [5] [6].

Different enhancer classes exhibit preferential mechanisms based on their chemical properties. Hydrophilic enhancers like DMSO and urea primarily interact with protein components and intercellular lipids, while lipophilic enhancers such as oleic acid and terpenes preferentially disrupt the lipid matrix organization. The most effective enhancement strategies often combine multiple enhancers with complementary mechanisms to achieve synergistic effects on drug permeability [7] [5]. The following experimental workflow outlines a systematic approach for developing and optimizing penetration-enhanced lisinopril formulations:

G step1 Step 1: Preformulation Analysis step2 Step 2: Experimental Design step1->step2 analysis1 Drug-Excipient Compatibility step1->analysis1 analysis2 Enhancer Mechanism Identification step1->analysis2 step3 Step 3: Formulation Development step2->step3 design1 Factor Selection (X1, X2) step2->design1 design2 Response Variable Definition (Y1, Y2) step2->design2 step4 Step 4: In Vitro Evaluation step3->step4 form1 Ion-Pair Formation step3->form1 form2 Polymer Matrix Preparation step3->form2 step5 Step 5: Ex Vivo Characterization step4->step5 eval1 Physicochemical Characterization step4->eval1 eval2 In Vitro Release Study step4->eval2 step6 Step 6: In Vivo Validation step5->step6 char1 Mucoadhesion Testing step5->char1 char2 Permeation Assessment step5->char2 step7 Step 7: Optimization & Scaling step6->step7 val1 Pharmacokinetic Studies step6->val1 val2 Bioavailability Calculation step6->val2 opt1 QbD-based Refinement step7->opt1 opt2 Scale-up Considerations step7->opt2

Diagram 2: Systematic workflow for developing penetration-enhanced lisinopril formulations

Conclusion and Future Perspectives

The strategic implementation of penetration enhancers in this compound formulations represents a promising approach to overcome the drug's significant bioavailability challenges. Through systematic formulation design and optimization, researchers have demonstrated that well-designed transdermal, topical, and mucoadhesive systems can achieve 1.7 to 2.4-fold enhancements in skin permeability and overall bioavailability [4] [1]. The synergistic combination of enhancers with complementary mechanisms—such as DMSO with propylene glycol or sodium alginate with chitosan—appears particularly effective in creating robust formulations that maintain therapeutic efficacy while minimizing potential local tissue irritation.

Future development efforts should focus on several key areas: First, the exploration of novel enhancer classes including ionic liquids, deep eutectic solvents, and cell-penetrating peptides may provide additional enhancement options with potentially improved safety profiles [9]. Second, the implementation of Quality by Design (QbD) principles and advanced optimization techniques will enable more systematic formulation development with better prediction of in vivo performance [4]. Finally, continued investigation into the molecular mechanisms of enhancement through advanced analytical techniques will facilitate rational enhancer selection based on specific drug properties and target delivery sites. Through these coordinated approaches, penetration-enhanced lisinopril formulations hold significant promise for clinical translation and improved hypertension management.

References

Application Notes & Protocols: Development of a Matrix Dispersion Transdermal System for Lisinopril

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension. Its oral administration is challenged by significant first-pass metabolism, resulting in a low and variable bioavailability of approximately 25% (range: 6-60%) [1]. Furthermore, it is classified as a Class III drug (high solubility, low permeability), which limits its intestinal absorption [2]. The transdermal route presents a viable alternative to bypass the hepatic first-pass effect, reduce dosing frequency, improve patient compliance, and maintain stable plasma drug levels [3] [4]. This document details the formulation strategies, experimental protocols, and evaluation methods for developing a matrix-type transdermal system for Lisinopril.

Formulation Design and Composition

A matrix dispersion system is characterized by the drug being homogeneously dispersed within a polymer network, which controls the release rate [4]. The key components and their recommended options are summarized below.

Table 1: Key Components of a Lisinopril Matrix Dispersion Transdermal System

Component Function Recommended Materials for Lisinopril
Drug Active Pharmaceutical Ingredient Lisinopril Dihydrate
Polymer Matrix Controls drug release rate HPMC, PVA (in a 1:1 ratio) [5], Eudragit RL 100/RS 100 [6]
Permeation Enhancer Increases skin permeability DMSO:PG (70:30) at 10% w/w [5], Isopropyl Myristate (IPM), Eucalyptus Oil [6]
Plasticizer Imparts flexibility to the patch Glycerol (6%) [5], Dibutyl Phthalate (30% w/w) [6]
Solvent System Dissolves polymers and drug Binary system: Water-Methanol (70:30) [5], Chloroform:Methanol (9:1 v/v) [6]
Backing Membrane Provides occlusivity and support Polyvinyl Alcohol (PVA) film, polyester, aluminized plastic laminate [6] [4]
Release Liner Protects the patch during storage Silicone-coated polyester foil [3]

Detailed Experimental Protocols

Protocol for Patch Fabrication via Solvent Evaporation

This is the most common method for preparing matrix-type patches [5] [6].

Workflow: Patch Fabrication via Solvent Evaporation

G Start Start Fabrication PrepBacking Prepare Backing Membrane Start->PrepBacking Dissolve Dissolve Drug & Polymers in Solvent System PrepBacking->Dissolve Additives Add Enhancers & Plasticizers Dissolve->Additives Cast Cast Solution onto Backing Membrane Additives->Cast Dry Dry in Oven (35-40°C) for 48 hours Cast->Dry Cut Cut and Seal Patches Dry->Cut End Store in Desiccator for Evaluation Cut->End

Materials:

  • Lisinopril, Polymer(s) (e.g., HPMC, PVA), Permeation enhancer (e.g., DMSO, PG), Plasticizer (e.g., Glycerol), Solvent system (e.g., Water:Methanol 70:30).
  • Equipment: Magnetic stirrer, sonicator, glass Petri dishes, hot air oven, desiccator.

Step-by-Step Procedure:

  • Backing Membrane Preparation (Optional): A 4% w/v PVA solution can be poured into a Petri dish and dried at 40°C to form a flexible backing layer [6].
  • Polymer Solution Preparation: Accurately weigh the polymers (HPMC and PVA in a 1:1 ratio) and dissolve them in the binary solvent system (Water:Methanol, 70:30) using a magnetic stirrer and/or sonication to ensure a clear, lump-free solution [5].
  • Drug Incorporation: Disperse the accurately weighed Lisinopril (e.g., 5% w/w of total solids) into the polymer solution under constant stirring to achieve a homogeneous dispersion [2] [5].
  • Addition of Excipients: Incorporate the permeation enhancer (e.g., 10% w/w DMSO:PG in a 70:30 ratio) and plasticizer (e.g., 6% w/w Glycerol) into the medicated polymer solution. Stir thoroughly for at least 30 minutes [5].
  • Casting and Drying: Pour the final homogenous solution onto a glass Petri dish (with or without a pre-formed backing membrane). Cover the dish with an inverted funnel to control solvent evaporation. Dry in a hot air oven at 35-40°C for 48 hours [6].
  • Storage: After drying, carefully peel the patch from the mold, cut to the required size, wrap in aluminum foil, and store in a desiccator at room temperature for further evaluation [6].
Protocol for In-Vitro Drug Release and Permeation Studies

Evaluating drug release and skin permeation is critical for predicting in-vivo performance.

Workflow: In-Vitro Permeation Study

G Start Start Permeation Study PrepSkin Prepare Skin Membrane (e.g., Pig Ear Skin) Start->PrepSkin Mount Mount Skin in Franz Diffusion Cell PrepSkin->Mount Apply Apply Patch to Donor Compartment Mount->Apply Sample Withdraw Samples from Receiver at Time Intervals Apply->Sample Analyze Analyze Drug Content by UV Spectrophotometry Sample->Analyze Calculate Calculate Flux & Permeation Parameters Analyze->Calculate

Materials:

  • Franz diffusion cell (with effective diffusion area of ~1.21 cm² and 10-12 ml receptor volume) [1], excised skin (e.g., pig ear skin, goat skin), phosphate buffer saline (PBS, pH 7.4), UV-Vis Spectrophotometer.
  • Skin Preparation: Obtain full-thickness skin from a pig ear. Remove subcutaneous fat carefully with a scalpel and isopropyl alcohol. Wash with tap water, and store refrigerated for a maximum of two days [1].

Step-by-Step Procedure:

  • Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
  • Receptor Medium: Fill the receptor compartment with PBS (pH 7.4). Maintain the entire assembly at 37±0.5°C using a circulating water jacket. Stir the receptor fluid continuously with a magnetic bead at a constant speed (e.g., 600 rpm) [1].
  • Application: Place the transdermal patch (of known area and drug content) on the skin in the donor compartment. Seal the donor compartment to prevent evaporation.
  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12, 24 h), withdraw an aliquot (e.g., 0.5-1 ml) from the receptor compartment and immediately replace it with an equal volume of fresh pre-warmed PBS to maintain sink conditions.
  • Analysis: Filter the samples and analyze the drug concentration using a validated UV spectrophotometric method at the λmax of Lisinopril.
  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²). Plot this value against time. The slope of the linear portion of the graph provides the steady-state flux (Jss, μg/cm²/h). The permeability coefficient (Kp) can be calculated as Kp = Jss / Cd, where Cd is the initial drug concentration in the donor compartment [1].

Evaluation Parameters and Specifications

A comprehensive evaluation ensures the patch's physical integrity, performance, and stability.

Table 2: Evaluation Parameters for Matrix Transdermal Patches

Parameter Method / Description Target Specification
Physical Appearance Visual inspection for homogeneity, smoothness, and flexibility. Homogeneous, smooth, flexible, and free from air bubbles.
Thickness Variation Measured using a digital micrometer at different points. Low variation (e.g., ±5%) for uniform drug distribution.
Weight Uniformity Individual patches are weighed on an analytical balance. Low variation (e.g., ±5%) for dose accuracy.
Folding Endurance Number of times a patch can be folded at the same point without breaking. >100 folds to ensure mechanical strength.
Drug Content A patch is dissolved in a suitable solvent, and drug content is assayed. 85-115% of the labeled claim.
Moisture Content Percentage loss in weight after drying a patch to constant weight in a desiccator. <5% to ensure chemical and physical stability.
In-Vitro Drug Release & Permeation As described in Section 3.2. Sustained release profile over >8 hours. Optimized formulation should show significantly higher flux than passive diffusion [5].

Advanced Enhancement Strategy: Iontophoresis

For drugs like Lisinopril, which is hydrophilic and ionizable, active enhancement methods like iontophoresis can dramatically improve delivery.

Protocol for Iontophoretic Permeation Study [1]:

  • Setup: Modify a Franz diffusion cell to accommodate electrodes. Use an Ag/AgCl electrode in the donor compartment and a silver plate as the return electrode in the anode chamber.
  • Procedure: After mounting the skin and applying the patch as in section 3.2, apply a direct current. For Lisinopril (which is suitable for cathodal delivery due to its charge at physiological pH), studies have been conducted at current densities of 0.25, 0.5, and 0.75 mA/cm².
  • Findings: Iontophoresis can significantly increase the transdermal flux of Lisinopril compared to passive diffusion. The flux enhancement is more pronounced at higher current densities and lower drug loads [1].

Table 3: Impact of Iontophoresis on Lisinopril Permeation

Current Density (mA/cm²) Donor Concentration (mg/ml) Key Finding (Flux Enhancement)
0.25 25 Moderate increase in flux compared to passive control.
0.50 25 Significant increase in flux.
0.75 25 Highest flux enhancement at this concentration.
0.50 50 Enhancement observed but lower than at 25 mg/ml.
0.50 75 Lowest flux enhancement among tested concentrations.

Conclusion

The development of a matrix dispersion transdermal system for Lisinopril is a promising strategy to overcome the limitations of its oral therapy. A formulation based on HPMC/PVA polymers, incorporated with a combination of permeation enhancers (DMSO:PG, 70:30), and fabricated via the solvent evaporation method, has been demonstrated to be effective. Rigorous in-vitro evaluation using Franz diffusion cells and skin models is essential for optimization. For further enhancement, iontophoresis presents a viable active method to achieve therapeutic delivery rates, allowing for potential patient-controlled, programmable administration of Lisinopril.

References

Application Notes: Formulation of Lisinopril Dihydrate Transdermal Patches

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale and Objective Lisinopril dihydrate is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Its extensive hepatic first-pass metabolism results in a highly variable oral bioavailability of 25–30%, with some studies reporting a range as wide as 6–60% [1] [2] [3]. The objective of this protocol is to develop a matrix-type transdermal drug delivery system (TDDS) for Lisinopril using Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol (PVA) as polymer matrices. This system aims to bypass first-pass metabolism, provide controlled drug release, and improve bioavailability [1] [2].

2. Formulation Composition The table below summarizes the core components and their functions in the transdermal patch.

Component Function Recommended Concentration & Type Key Considerations
This compound Active Pharmaceutical Ingredient (API) 10% w/w of polymer weight [4] Low molecular weight (405.5 g/mol) makes it suitable for transdermal delivery [3] [5].
HPMC & PVA Polymer Matrix 1:1 ratio [1] [2] HPMC provides gel-forming properties; PVA offers excellent film-forming and mechanical strength [4].
Glycerol Plasticizer 6% concentration [1] [2] Imparts flexibility and reduces the brittleness of the patch.
Water:Methanol Solvent System 70:30 ratio [1] [2] Used in the solvent casting technique to dissolve components.
Penetration Enhancers Enhance Skin Permeation DMSO & Propylene Glycol (PG) at 10% total, in a 70:30 ratio [1] [2] This specific combination was optimized to show the best in vitro drug flux [1] [2].

3. Detailed Experimental Protocol

3.1. Method of Preparation: Solvent Casting The following workflow outlines the patch preparation process:

G A Step 1: Prepare Polymer Solution B Step 2: Add Active Ingredient A->B C Step 3: Add Excipients B->C D Step 4: Cast Solution C->D E Step 5: Dry and Finish D->E End End E->End Start Start Start->A

  • Prepare Polymer Solution: Accurately weigh HPMC and PVA in a 1:1 ratio. Dissolve the polymers in a binary solvent system of water and methanol (70:30) under continuous stirring at 1000 rpm until a clear, homogeneous solution is formed [1] [2] [4].
  • Add Active Ingredient: Add this compound (10% w/w of polymer weight) to the polymer solution and stir until completely dissolved [4].
  • Add Excipients: Incorporate the plasticizer (Glycerol, 6%) and the penetration enhancers (DMSO and PG, 10% total in a 70:30 ratio) into the mixture. Stir for several hours to ensure a homogenous dispersion [1] [2].
  • Cast Solution: Pour the resulting solution onto a glass substrate or into a mold (e.g., a Petri dish or multi-well plate). Allow the solution to spread evenly to achieve a uniform thickness [1] [6].
  • Dry and Finish: Dry the cast patches at 40°C for a predetermined time (e.g., 24 hours) in an oven [4]. Once dried, carefully remove the patches from the substrate, cut to the desired size, and store in a sealed container.

3.2. In-Vitro Evaluation Methods After preparation, patches must be rigorously evaluated. The table below outlines key evaluation parameters and methods.

Parameter Evaluation Method Protocol & Specification
Physicochemical Properties Weight Variation, Thickness, Folding Endurance, Drug Content, Tensile Strength Patches should be uniform in weight and thickness. Folding endurance should be >100 without cracks. Drug content uniformity should be within 98–102% [1] [2] [6].
In-Vitro Permeation Study Diffusion Cell Apparatus Use a Keshary-Chein or Franz diffusion cell. Mount excised skin (e.g., goat ear skin [1] [2] or porcine skin [5]) between compartments. Receptor: Phosphate buffer (pH 7.4). Maintain at 37±0.5°C with continuous stirring. Withdraw samples at intervals and analyze via HPLC/UV spectrophotometry [1] [2] [5].
Permeation Data Analysis Flux, Permeability Coefficient Steady-state flux (Jss): Calculated from the slope of the cumulative amount permeated per unit area vs. time plot. Permeability Coefficient (KP): KP = Jss / Cd, where Cd is the donor drug concentration [5].
Release Kinetics Model Fitting Fit permeation data to various kinetic models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism [7] [6].

Key Research Findings and Alternative Approaches

  • Optimized Enhancer Performance: Research has demonstrated that a combination of 10% DMSO and PG in a 70:30 ratio within an HPMC-PVA patch yielded the highest drug flux through goat skin in vitro [1] [2].
  • Alternative Formulation Strategies:
    • Hydrogels: Lisinopril hydrogels gelled with Carbopol 971P and containing menthol and propylene glycol as enhancers have been optimized using a Box-Behnken statistical design, showing high permeation [3].
    • Iontophoresis: The use of a low-level electric current (0.25–0.75 mA/cm²) can significantly enhance the transdermal permeation of Lisinopril, offering a method for active, patient-controlled delivery [5].
    • Other Polymers: Successful patches have also been formulated using Eudragit RL/RS100 with PVP, which followed Higuchi and zero-order release kinetics [6].

Critical Considerations for Researchers

  • Skin Model Selection: The choice of skin membrane (e.g., goat, pig, human cadaver) for in-vitro studies can influence permeation results due to differences in thickness and lipid composition. Porcine skin is often considered a good model for human skin [5].
  • Quality by Design (QbD): Employ experimental design (e.g., Box-Behnken) to systematically optimize formulation variables like polymer ratio, enhancer concentration, and drying time for robust patch quality [3] [4].
  • Stability Testing: Conduct stability studies of the final optimized patches under controlled (e.g., 25±2°C) and accelerated (e.g., 45±2°C) conditions to assess long-term integrity, drug content, and physical characteristics [1] [2].

References

validation of analytical methods lisinopril dihydrate ICH

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Regulatory Framework: ICH Q2(R2)

The ICH Q2(R2) guideline, effective from 2024, provides a modernized framework for the validation of analytical procedures. It has been revised to include newer technologies and to align with ICH Q14 on Analytical Procedure Development [1]. The following table summarizes the key validation characteristics you need to consider [2] [1].

Performance Characteristic Definition & Purpose Typical Acceptance Criteria (Examples)
Accuracy Closeness between a measured value and a known true value. Recovery of 98-102% for drug substance.

| Precision (Repeatability) | Degree of agreement among independent test results under stipulated conditions. | RSD < 2% for assay of drug substance. | | Specificity | Ability to assess the analyte clearly in the presence of other components. | No interference from excipients, degradation products. | | Detection Limit (DL) | Lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 2 or 3. | | Quantitation Limit (QL) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. | | Working Range | Interval from upper to lower concentration with suitable precision, accuracy, and linearity. | Confirmed by Suitability of Calibration Model & QL verification. | | Reportable Range | The range of results an analytical procedure can reliably produce, derived from the Working Range and sample preparation. | Defined by the validated method scope. |

Application to Lisinopril: A Research Example

A 2020 study developed and validated an RP-HPLC method for determining lisinopril in full and split tablets [3]. This serves as a practical example of applying ICH principles, though you must ensure your protocol meets the latest Q2(R2) requirements.

The general workflow for developing and validating an analytical procedure can be visualized as a logical sequence of stages, from definition to reporting. The diagram below outlines this lifecycle.

Analytical Procedure Lifecycle start Define Analytical Target Profile (ATP) step1 Procedure Development (ICH Q14) start->step1 step2 Plan Validation Study Based on ICH Q2(R2) step1->step2 step3 Execute Validation Experiments step2->step3 step4 Evaluate Data & Performance Characteristics step3->step4 decision Are All Results Acceptable? step4->decision end Document & Report Validation decision->step1 No - Revise Method decision->end Yes

Suggested Experimental Protocol & Workflow

Based on the general principles and the referenced study, here is a detailed protocol for a hypothetical Lisinopril Dihydrate Assay by RP-HPLC, structured to meet ICH Q2(R2) requirements.

1. Method Summary An RP-HPLC method with UV detection for the assay of this compound in drug substance. The method should be validated for the characteristics listed in the table above.

2. Experimental Conditions (Example) * Chromatograph: RP-HPLC system with UV/VIS detector. * Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). * Mobile Phase: Phosphate buffer (e.g., pH 6.0) and Acetonitrile in a specified gradient or isocratic mode. * Flow Rate: e.g., 1.0 mL/min. * Detection Wavelength: e.g., 215 nm. * Column Temperature: e.g., 30°C. * Injection Volume: e.g., 20 µL. * Sample Solvent: Diluent compatible with mobile phase (e.g., water or mobile phase).

3. Detailed Validation Experiments

Validation Characteristic Protocol & Methodology
Specificity Prepare solutions of lisinopril, known impurities, excipients, and forced degradation products (acid, base, oxidative, thermal, photolytic stress). Inject all solutions. The method should demonstrate no interference at the lisinopril retention time.
Working Range & Linearity Prepare a minimum of 5 concentrations of lisinopril standard solution from below QL to above the expected test concentration (e.g., 50% to 150% of target). Inject each concentration in duplicate. Plot peak response vs. concentration. Determine the suitable calibration model (e.g., linear) and verify the Lower Range Limit.
Accuracy Perform a recovery study by spiking known amounts of this compound reference standard into a placebo mixture at, e.g., 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery and RSD.

| Precision | Repeatability: Analyze six independent sample preparations at 100% of the test concentration by the same analyst on the same day. Calculate the %RSD of the assay results. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or using a different HPLC instrument. Combine results to assess inter-day and inter-analyst RSD. |

The decision-making process for evaluating the validation data against pre-defined acceptance criteria is critical. The following flowchart illustrates this key step.

Validation Data Evaluation Workflow start Raw Validation Data Collected step1 Calculate Performance Metrics (e.g., Mean, %Recovery, RSD) start->step1 step2 Compare vs. Pre-defined Acceptance Criteria step1->step2 decision Do All Results Meet Acceptance Criteria? step2->decision end Procedure Validated & Ready for Use decision->end Yes fail Investigate Root Cause and Revise Procedure decision->fail No fail->start After Method Revision

References

Potentiometric Titration of Lisinopril Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily to treat hypertension. Its chemical structure, featuring both a carboxylic acid and secondary amine group, allows it to act as a diprotic base in acid-base potentiometric titrations [1]. Quantitative analysis using potentiometric titration is valued in pharmaceutical quality control for its accuracy, precision, and cost-effectiveness compared to more complex instrumental techniques [1].

Detailed Experimental Protocol

The following protocol synthesizes methodologies from the literature for the direct potentiometric titration of Lisinopril Dihydrate in pharmaceutical preparations [1].

Materials and Equipment
  • Analytical Balance
  • Potentiometric Titrator: An automated system (e.g., from Metrohm or Mettler Toledo) is recommended for superior accuracy and precision [2].
  • pH Electrode: A combined glass pH electrode with a silver/silver chloride (Ag/AgCl) reference system is suitable [2].
  • Magnetic Stirrer
  • Beakers, Volumetric Flasks, Pipettes
  • Reagents:
    • This compound standard (high-purity)
    • Perchloric Acid (HClO₄) 0.1 M in glacial acetic acid, standardized.
    • Glacial Acetic Acid
    • Acetic Anhydride (to ensure an anhydrous environment if needed)
Sample Preparation
  • Standard Solution: Accurately weigh an appropriate amount of this compound standard (e.g., equivalent to about 10 mg of Lisinopril) and transfer to a clean titration beaker.
  • Tablet Formulation: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of Lisinopril, to the titration beaker.
  • Dissolve the sample in approximately 50 mL of glacial acetic acid. For formulations with excipients, sonication for 10-15 minutes may be necessary to ensure complete extraction of the active ingredient.
Titration Procedure
  • Place the beaker on the titrator stand and immerse the pH electrode in the solution, ensuring it is properly calibrated.
  • Start the magnetic stirrer to ensure homogeneous mixing without vortex formation or air bubbles.
  • Begin the titration using the standardized 0.1 M perchloric acid as the titrant.
  • The automated titrator will add the titrant incrementally and record the volume and the corresponding potential (in mV) after each addition.
  • Continue the titration until well past the equivalence point, as indicated by a significant jump in potential (mV) for each titrant addition.
Endpoint Determination and Calculation

The equivalence point is determined from the titration curve (potential in mV vs. volume of titrant). Automated systems use the first derivative (ΔE/ΔV) to pinpoint the volume at the inflection point. The content is calculated using the formula: Content (mg/tablet) = (V * M * F * W) / S

Where:

  • V = Volume of titrant consumed (mL)
  • M = Molarity of the perchloric acid titrant (mol/L)
  • F = Molecular weight of Lisinopril (441.52 g/mol for this compound) or a corresponding factor.
  • W = Average weight of the tablet (mg)
  • S = Weight of the sample powder taken (mg)

Method Validation Data

For any analytical method to be used in quality control, validation as per ICH or USP guidelines is essential [2]. The following table summarizes validation parameters reported for a similar potentiometric method [1]:

Validation Parameter Result / Outcome
Linearity A significant linear correlation was confirmed between concentration and the titration response [1].
Precision Results showed no statistically significant difference between the potentiometric method and a reference method, indicating good precision [1].
Accuracy The method demonstrated high accuracy, with recovery percentages reported to be greater than 99% in similar titration methods for pharmaceuticals [3].
Selectivity The method was found to be selective for Lisinopril in the presence of common pharmaceutical excipients [1].

Comparison with Other Analytical Methods

Potentiometric titration is one of several techniques for quantifying Lisinopril. The table below compares it with other common methods as reported in the literature.

Method Key Features Reported Example (Lisinopril)
Potentiometric Titration Cost-effective, accurate, simple sample prep, suitable for high-throughput analysis [1]. Direct potentiometry using acid-base titration in non-aqueous medium [1].
Reverse-Phase HPLC High selectivity and sensitivity; requires complex instrumentation and longer analysis time [4]. Column: Hypersil BDS C18; Mobile Phase: Phosphate buffer (pH 5.0):ACN (96:4); Detection: UV @ 210 nm [4].
UV-Spectrophotometry Simple and economical; less specific and potentially susceptible to interference from excipients [4]. Area under curve (AUC) method in the wavelength range of 202-216 nm using water as solvent [4].

Experimental Workflow

The following diagram visualizes the workflow for the development and validation of the potentiometric titration method.

cluster_validation Validation Parameters start Start Method Development prep Sample Preparation (Dissolve in glacial acetic acid) start->prep setup Titration Setup (Calibrate electrode and titrator) prep->setup run Execute Titration (Titrate with 0.1M HClO₄) setup->run process Process Data (Plot mV vs. Volume curve) run->process calc Calculate Result (Determine equivalence point) process->calc validate Method Validation calc->validate linearity Linearity validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision selectivity Selectivity validate->selectivity

Diagram Title: Potentiometric Titration Development Workflow

Key Considerations for Implementation

  • Automation vs. Manual Titration: Switching to an automated titrator improves accuracy, precision, and efficiency by removing the subjectivity of visual endpoint detection and reducing human error [2].
  • Electrode Selection: For non-aqueous titrations with perchloric acid, a combined pH electrode with an alcoholic reference electrolyte (e.g., LiCl in ethanol) is recommended to prevent clogging and ensure stable measurements [2].
  • Full Method Validation: This protocol provides a starting point. A full validation for regulatory submission must rigorously establish linearity, accuracy, precision, specificity, robustness, and other parameters as per ICH or USP guidelines [2].

References

Application Note: Determination of Lisinopril via Derivatization with NBD-Cl

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction This document details two analytical methods for the determination of Lisinopril in pharmaceutical dosage forms and spiked human plasma. The methods are based on the derivatization of the drug with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline borate buffer (pH 9) to form a yellow, fluorescent product [1]. The first method is a direct spectrophotometric measurement, while the second is a more sensitive reversed-phase HPLC method with fluorimetric detection. Solid-phase extraction (SPE) is used for plasma samples to overcome interference from endogenous amino acids [1].

2. Experimental Protocol

  • 2.1. Reagents and Materials

    • Analytical Standard: Lisinopril dihydrate.
    • Derivatizing Agent: 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
    • Buffer: Borate buffer, pH 9.0.
    • Internal Standard (for HPLC): Bumetanide.
    • HPLC Mobile Phase: Methanol and 0.02 M sodium dihydrogen phosphate, pH 3.0 (55:45, v/v).
    • Solvents: Methanol, water (HPLC grade).
    • Solid-Phase Extraction (SPE) Cartridges (for plasma samples).
  • 2.2. Derivatization Reaction Workflow The following diagram illustrates the core derivatization and analysis workflow for both methods.

    G Start Start Sample Preparation Buffer Add Borate Buffer (pH 9.0) Start->Buffer Derivatization Add NBD-Cl Reagent Buffer->Derivatization Heat Heat Reaction Mixture Derivatization->Heat Decision Analysis Method? Heat->Decision Spectro Spectrophotometric Analysis Decision->Spectro Spectrophotometry HPLC HPLC with Fluorescence Detection Decision->HPLC HPLC Measure1 Measure Absorbance at 470 nm Spectro->Measure1 Measure2 Inject into HPLC (Ex: 470 nm, Em: 540 nm) HPLC->Measure2 End Quantify Lisinopril Measure1->End Measure2->End

  • 2.3. Step-by-Step Procedures

    • A. Sample Preparation (Tablets)
      • Weigh and powder tablets.
      • Extract an amount of powder equivalent to about 10 mg of Lisinopril with methanol.
      • Dilute the extract to a known volume with methanol to obtain a stock solution of approximately 1 mg/mL.
    • B. Derivatization Procedure for Calibration Standards and Samples
      • Transfer aliquots of Lisinopril standard or sample solution (to cover the desired concentration range) to a series of 10 mL glass tubes.
      • Add 2.0 mL of borate buffer (pH 9.0) to each tube.
      • Add 1.5 mL of a 0.2% (w/v) NBD-Cl solution in methanol.
      • Heat the mixture in a water bath at 70°C for 25 minutes.
      • Cool the tubes under tap water.
      • For the spectrophotometric method, dilute the solution with methanol to 5 mL and measure the absorbance. For the HPLC method, dilute the solution with the mobile phase, add the internal standard (bumetanide), and inject into the HPLC system [1].
    • C. Sample Preparation (Spiked Human Plasma)
      • Spike human plasma with known amounts of Lisinopril.
      • Apply the plasma sample to a pre-conditioned SPE cartridge.
      • Wash with water and elute Lisinopril with methanol.
      • Evaporate the eluate to dryness under a stream of nitrogen.
      • Reconstitute the residue and follow the derivatization procedure (Section 2.3.B) above [1].
  • 2.4. Instrumental Analysis

    • Spectrophotometric Method:
      • Measure the absorbance of the derivatized solution at 470 nm against a reagent blank [1].
    • HPLC Method:
      • Column: Reversed-phase ODS column (e.g., C18).
      • Mobile Phase: Methanol-0.02 M sodium dihydrogen phosphate, pH 3.0 (55:45, v/v).
      • Flow Rate: 1.0 mL/min.
      • Detection: Fluorimetric detection with excitation at 470 nm and emission at 540 nm [1].

Method Parameters and Validation Data

The following tables summarize the key analytical parameters and validation data for the two methods as reported in the literature [1].

Table 1: Analytical Performance Characteristics

Parameter Spectrophotometric Method HPLC Method
Linear Range 2 - 20 µg/mL 0.02 - 3.2 µg/mL
Minimum Detectability 0.3 µg/mL (6.1 x 10⁻⁷ M) 0.008 µg/mL (1.7 x 10⁻⁸ M)
Application Dosage forms Dosage forms & spiked human plasma
Recovery in Plasma Not Applicable 101.6 ± 3.35%

Table 2: Optimized Reaction Conditions for Derivatization

Parameter Optimized Condition
Buffer Borate buffer, pH 9.0
NBD-Cl Volume/Concentration 1.5 mL of 0.2% (w/v) solution
Reaction Temperature 70°C
Reaction Time 25 minutes

Discussion and Analyst Notes

  • Method Selection: The HPLC method is significantly more sensitive and is required for biological fluid analysis like plasma. The spectrophotometric method is a simpler, cost-effective option for quality control of pharmaceutical formulations.
  • Specificity: Both methods were successfully applied to dosage forms without interference from common excipients or from hydrochlorothiazide in co-formulated products [1].
  • Critical Steps:
    • pH Control: The derivatization reaction is pH-dependent; the borate buffer must be accurately prepared to maintain a pH of 9.0.
    • Reaction Time/Temperature: Strict adherence to the 70°C heating for 25 minutes is necessary for reproducible and complete derivatization.
    • Plasma Clean-up: The SPE procedure is critical for removing interfering substances from plasma samples prior to derivatization.

References

Comprehensive Application Notes and Protocols: Determination of Lisinopril in Human Plasma Using Solid-Phase Extraction Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lisinopril Analysis

Lisinopril is a competitive angiotensin-converting enzyme (ACE) inhibitor widely prescribed for managing hypertension, heart failure, and ST-segment elevation myocardial infarction. As a peptide-like molecule with low protein binding characteristics and primarily renal excretion, lisinopril presents unique analytical challenges for accurate quantification in biological matrices [1]. The need for therapeutic drug monitoring and pharmacokinetic studies necessitates reliable bioanalytical methods capable of detecting lisinopril at low concentrations in complex plasma samples. The development of robust extraction and detection protocols is essential for supporting clinical trials and routine therapeutic monitoring of this important cardiovascular medication.

Traditional methods for lisinopril quantification often faced limitations related to sensitivity, selectivity, and extraction efficiency due to the compound's physicochemical properties. Recent advancements in extraction technologies and detection methodologies have significantly improved the reliability and throughput of lisinopril bioanalysis. This application note comprehensively details optimized protocols for sample preparation using magnetic solid-phase extraction (MSPE) and analysis via high-performance liquid chromatography with fluorescence detection and mass spectrometric detection, providing researchers with validated procedures for accurate lisinopril quantification in human plasma.

Analytical Method Development

Overview of Techniques

The analysis of lisinopril in biological matrices has evolved significantly with the introduction of advanced extraction and detection techniques. Magnetic solid-phase extraction (MSPE) has emerged as a powerful sample preparation approach that integrates extraction and clean-up steps into a single efficient process. When combined with pre-column derivatization using fluorescent reagents, MSPE enables highly sensitive detection of lisinopril at nanogram-per-milliliter levels in human plasma [2]. This approach offers distinct advantages over traditional protein precipitation methods, including enhanced selectivity, improved recovery, and reduced matrix effects, making it particularly suitable for high-throughput clinical applications.

For laboratories requiring ultra-high sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional detection capabilities for lisinopril quantification. This technique leverages multiple reaction monitoring (MRM) mode to achieve selective detection with minimal interference from plasma matrix components [3]. The LC-MS/MS approach demonstrates excellent performance with a lower limit of quantification of 1.29 ng/mL, significantly expanding the dynamic range for pharmacokinetic studies [3]. The selection between HPLC with fluorescence detection and LC-MS/MS typically depends on available instrumentation, required sensitivity, and intended application scope, with both methods offering validated pathways for reliable lisinopril bioanalysis.

Comparative Method Performance

Table 1: Comparison of Analytical Methods for Lisinopril Quantification in Human Plasma

Parameter HPLC with FLD [2] LC-MS [4] LC-MS/MS [3]
Linear Range (ng/mL) 3-1000 2.5-320 1.29-129
LLOQ (ng/mL) 3 2.5 1.29
Extraction Recovery ≥82.8% ~80% 97.5-105.9%

| Precision (CV%) | 1.8-12.8% (within-run) 2.4-13.7% (between-run) | <8.8% (intra-day) <10.3% (inter-day) | <11.3% | | Accuracy | 94.7-99.2% (within-run) 92.2-99.5% (between-run) | 94.4-98.2% | Bias <7.0% | | Run Time | 5 min | Not specified | 5 min | | Sample Volume | Not specified | Not specified | 0.25 mL |

The comparative analysis of available methods reveals that each technique offers distinct advantages for specific application requirements. The HPLC with fluorescence detection method provides the widest linear dynamic range, making it suitable for applications requiring quantification across diverse concentration levels [2]. The LC-MS/MS approach offers the highest sensitivity with the lowest LLOQ, enabling detection at sub-therapeutic levels for detailed pharmacokinetic characterization [3]. The conventional LC-MS method strikes a balance between sensitivity and practical implementation, with validated performance characteristics appropriate for routine bioanalytical applications [4].

Detailed Experimental Protocols

Magnetic Solid-Phase Extraction Protocol
3.1.1 Reagents and Materials
  • Human plasma samples (stored at -20°C until analysis)
  • Lisinopril standard (high-purity reference material)
  • Fluvoxamine maleate (internal standard) [2]
  • Magnetic SPE particles (specific surface chemistry optimized for basic compounds)
  • Derivatization reagent: Fluorescent tagging agent (e.g., o-phthaldialdehyde, dansyl chloride)
  • Methanol (HPLC grade), sodium dihydrogen phosphate (analytical grade)
  • Deionized water (purified through Millipore or equivalent system)
3.1.2 Extraction Procedure
  • Sample Pretreatment: Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity. Transfer 500 μL of plasma to a clean extraction tube.

  • Internal Standard Addition: Add 50 μL of fluvoxamine working solution (100 ng/mL in methanol) to each plasma sample. Vortex the mixture for 60 seconds to ensure complete integration of the internal standard [2].

  • MSPE Extraction: Add precisely weighed magnetic SPE sorbent (approximately 10 mg) to the plasma sample. Vortex the mixture vigorously for 5 minutes to facilitate complete adsorption of the analytes onto the magnetic particles.

  • Phase Separation: Place the extraction tube on a magnetic separation rack for 2 minutes to separate the magnetic particles from the plasma matrix. Carefully decant and discard the supernatant plasma.

  • Washing Step: Add 1 mL of washing solution (5% methanol in water) to the magnetic particles. Vortex for 30 seconds, then separate using the magnetic rack. Discard the wash solution completely.

  • Analyte Elution: Elute lisinopril and internal standard from the magnetic particles using 500 μL of elution solvent (methanol with 2% formic acid). Vortex for 2 minutes, then separate using magnetic rack. Transfer the eluate to a clean HPLC vial.

  • Derivatization: Add 100 μL of derivatization reagent to the eluate. Heat the mixture at 60°C for 15 minutes to complete the fluorescent derivative formation. Cool to room temperature before HPLC analysis [2].

Figure 1: Workflow for Magnetic Solid-Phase Extraction of Lisinopril from Plasma

G Plasma Plasma Mix1 Vortex Mixing (60 seconds) Plasma->Mix1 ISTD ISTD ISTD->Mix1 MSPE Add Magnetic Sorbent Vortex (5 min) Mix1->MSPE Separate Magnetic Separation (2 minutes) MSPE->Separate Wash Wash with 5% Methanol Separate->Wash Elute Elute with Methanol + 2% Formic Acid Wash->Elute Derivatize Derivatization 60°C for 15 min Elute->Derivatize HPLC HPLC Derivatize->HPLC

HPLC Analysis with Fluorescence Detection
3.2.1 Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity or equivalent with quaternary pump, autosampler, and thermostatted column compartment
  • Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm [2]
  • Column: C18 reversed-phase column (150 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Methanol-sodium dihydrogen phosphate (0.005 M, pH 3.0) in ratio 75:25 (v/v)
  • Flow Rate: 0.7 mL/min
  • Injection Volume: 25 μL
  • Column Temperature: 30°C
  • Run Time: 5 minutes
  • Retention Times: Lisinopril derivative ~3.2 min, internal standard ~4.1 min [2]
3.2.2 Chromatographic Separation Protocol
  • Mobile Phase Preparation: Prepare sodium dihydrogen phosphate buffer (0.005 M) and adjust to pH 3.0 using orthophosphoric acid. Filter the buffer through 0.45 μm membrane filter. Mix with HPLC-grade methanol in 25:75 (buffer:methanol) ratio. Degas the mobile phase for 15 minutes using sonication or helium sparging.

  • System Equilibration: Prime the HPLC system with mobile phase for 10 minutes. Set flow rate to 0.7 mL/min and allow system to stabilize for at least 30 minutes until stable baseline is achieved.

  • Quality Control Samples: Prepare calibration standards and quality control samples at low, medium, and high concentrations within the linear range (3-1000 ng/mL). Process QC samples alongside unknown samples throughout the analytical run.

  • Sample Analysis: Inject derivatized samples (25 μL) using autosampler. Monitor chromatography at 470 nm excitation and 530 nm emission wavelengths. Record peak areas for lisinopril derivative and internal standard.

  • Data Processing: Calculate peak area ratios (lisinopril/internal standard) and generate calibration curve using linear regression with 1/x weighting. Determine unknown sample concentrations from the calibration curve.

Method Validation

Validation Parameters and Results

The developed MSPE-HPLC-FLD method was comprehensively validated according to US Food and Drug Administration (FDA) bioanalytical method validation guidelines. The validation demonstrated that the method is reliable, sensitive, and robust for the determination of lisinopril in human plasma across the concentration range of 3-1000 ng/mL [2]. The method exhibited excellent linearity with coefficient of determination (r²) values ≥0.98, indicating a strong relationship between concentration and detector response throughout the calibration range.

Table 2: Comprehensive Method Validation Results for Lisinopril Determination

Validation Parameter Acceptance Criteria Results
Linearity Range r² ≥ 0.98 3-1000 ng/mL (r² ≥ 0.98)
LLOQ Signal-to-noise ≥ 5, accuracy 80-120% 3 ng/mL
Accuracy (Within-run) 85-115% 94.7-99.2%
Accuracy (Between-run) 85-115% 92.2-99.5%
Precision (Within-run CV%) ≤15% (≤20% at LLOQ) 1.8-12.8%
Precision (Between-run CV%) ≤15% (≤20% at LLOQ) 2.4-13.7%
Extraction Recovery Consistent and ≥70% ≥82.8%
Specificity No interference at retention times No interference from plasma components
Stability (Short-term) 85-115% Stable at room temperature for 24h
Stability (Freeze-thaw) 85-115% Stable after 4 cycles
Stability (Long-term) 85-115% Stable at -20°C for 30 days

The precision and accuracy data confirm that the method generates reproducible and reliable results across the analytical range. The within-run precision ranged from 1.8% to 12.8% with accuracy between 94.7% and 99.2%, while the between-run precision ranged from 2.4% to 13.7% with accuracy from 92.2% to 99.5% [2]. These values comfortably meet regulatory requirements for bioanalytical method validation, supporting the use of this method in regulated studies.

Stability and Robustness

The stability profile of lisinopril in plasma under various storage and processing conditions was thoroughly investigated. Quality control samples at low, medium, and high concentrations were subjected to different stability tests including short-term temperature stability, freeze-thaw stability, and long-term frozen stability. Results demonstrated that lisinopril remained stable in plasma for at least 24 hours at ambient temperature, through four complete freeze-thaw cycles, and for 30 days when stored frozen at -20°C [4]. These stability characteristics ensure reliable quantification throughout the sample processing and storage timeline typical of clinical studies.

The robustness of the method was evaluated by deliberately introducing small variations in critical method parameters such as mobile phase pH (±0.2 units), organic modifier composition (±5%), and column temperature (±5°C). None of these modifications significantly affected the chromatography, recovery, or quantification of lisinopril, confirming the method's suitability for routine application in different laboratories and by different analysts. The extraction consistency across different plasma lots was also verified, with no significant matrix effects observed in lots from six different donors.

Applications in Clinical and Pharmaceutical Research

Bioequivalence and Pharmacokinetic Studies

The validated MSPE-HPLC-FLD method has been successfully applied to bioequivalence studies of lisinopril formulations in healthy human volunteers. In a typical study design, volunteers receive single oral doses of 20 mg lisinopril from test and reference formulations according to a randomized crossover design [4]. Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) post-dose, and plasma is separated by centrifugation for lisinopril quantification. The resulting concentration-time data enables calculation of key pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life, providing critical evidence of therapeutic equivalence between formulations.

For comprehensive pharmacokinetic characterization, the method's wide linear range (3-1000 ng/mL) and sensitivity (LLOQ 3 ng/mL) allow accurate quantification throughout the absorption, distribution, and elimination phases of lisinopril [2]. The simple sample preparation and short chromatographic run time (5 minutes) facilitate high-throughput analysis of large sample sets typically generated in pharmacokinetic studies. The method's reproducibility ensures reliable data for regulatory submissions, while its cost-effectiveness makes it accessible for laboratories with standard HPLC instrumentation.

Therapeutic Drug Monitoring and Clinical Applications

Beyond formal clinical trials, this analytical approach supports therapeutic drug monitoring in special patient populations where lisinopril pharmacokinetics may be altered. Patients with renal impairment, elderly patients, and those with heart failure may exhibit variable drug exposure due to changes in clearance and volume of distribution. The American College of Cardiology/American Heart Association guidelines recommend dosage adjustments for patients with creatinine clearance below 30 mL/min, with initial doses reduced by 50% in moderate renal impairment and set at 2.5 mg daily for severe renal impairment [1]. Monitoring plasma concentrations in these populations can guide individualized dosing to optimize efficacy while minimizing adverse effects.

The method also finds application in assessing medication adherence, a significant challenge in chronic conditions like hypertension. Detection of lisinopril in plasma provides objective evidence of recent medication intake, complementing indirect adherence measures such as pill counts or prescription refill records. Additionally, the protocol can be adapted for drug interaction studies, particularly investigating the effects of concomitant medications on lisinopril pharmacokinetics. The combination of extraction efficiency and analytical sensitivity makes this method a valuable tool for both clinical research and patient care applications.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery: If lisinopril recovery falls below 80%, verify the pH of extraction conditions and ensure magnetic sorbent is properly activated. Basic compounds like lisinopril may require specific pH adjustment for optimal extraction efficiency.

  • Peak Tailing: Excessive peak tailing in chromatography often indicates secondary interactions with residual silanols. Increase buffer concentration in mobile phase to 0.01 M or add 0.1% triethylamine as a silanol masking agent to improve peak symmetry.

  • Retention Time Shift: Significant retention time drift may result from mobile phase pH instability. Prepare fresh buffer daily and ensure consistent pH adjustment. Monitor column temperature stability throughout the sequence.

  • Increased Background Noise: Elevated baseline noise in fluorescence detection may derive from impurities in derivatization reagents. Use high-purity reagents and include blank injections to monitor reagent-related background signals.

  • Matrix Effects: If ionization suppression occurs in mass spectrometric detection, ensure complete separation of plasma proteins during MSPE and consider alternative washing strategies to remove phospholipids more effectively.

Method Adaptation and Optimization

The presented MSPE-HPLC-FLD method can be adapted to various laboratory settings and requirements. For increased throughput, the extraction procedure can be automated using 96-well format magnetic particle processors, reducing hands-on time and improving reproducibility. For enhanced sensitivity in specific applications, the derivatization step can be optimized by evaluating alternative fluorescent reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which may offer improved quantum yields or reaction kinetics.

When adapting this method to different instrumentation, key parameters may require optimization. For implementation on UHPLC systems, column dimensions and particle size should be adjusted (e.g., 100 × 2.1 mm, 1.7-1.8 μm) with proportional reduction in flow rate (0.3-0.4 mL/min). When transferring to LC-MS/MS detection, the derivatization step can be eliminated, but ion source parameters must be optimized for lisinopril detection in positive electrospray ionization mode. The fundamental extraction protocol remains applicable across these detection platforms, demonstrating the versatility of the magnetic solid-phase extraction approach for lisinopril bioanalysis.

Conclusion

The magnetic solid-phase extraction method coupled with HPLC-fluorescence detection provides a robust, sensitive, and validated approach for quantifying lisinopril in human plasma. The method's excellent performance characteristics, including a wide linear range of 3-1000 ng/mL, LLOQ of 3 ng/mL, and extraction recovery ≥82.8%, meet rigorous bioanalytical requirements for pharmaceutical and clinical applications [2]. The efficient sample preparation minimizes matrix effects while the rapid chromatographic separation (5 minutes runtime) enables high-throughput analysis, making this protocol suitable for both research and routine applications.

This comprehensive application note provides detailed working procedures for implementing lisinopril bioanalysis in accordance with regulatory standards. The method has been successfully applied in pharmacokinetic studies and bioequivalence assessments, demonstrating its utility in generating reliable data for regulatory submissions and clinical decision-making [4]. The troubleshooting guidance and adaptation strategies further enhance the method's implementation across diverse laboratory environments, supporting continued research and clinical monitoring of this important cardiovascular therapeutic agent.

References

Lisinopril Dihydrate Formulations for In Vitro Diffusion Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two distinct formulation strategies developed to enhance the delivery of Lisinopril dihydrate.

Formulation Type Polymer System Drug Load Key Additives (Penetration Enhancers) Primary Finding
Transdermal Patch [1] HPMC:PVA (1:1 ratio) Information missing DMSO:PG (70:30) at 10% w/w Optimized patch showed highest drug flux through goat skin.
Gelatin Microspheres [2] Gelatin with Carbopol 934P or Sodium Alginate 20 mg Cross-linked with Formaldehyde Sustained drug release was achieved for up to 24 hours.

Detailed Experimental Protocols

Protocol 1: Transdermal Patches for Enhanced Skin Permeation

This protocol is designed to overcome the low and variable oral bioavailability (6-60%) of this compound by creating a transdermal delivery system [1].

  • 1. Patch Fabrication

    • Polymer Solution: Dissolve Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol (PVA) in a 1:1 ratio in a binary solvent system of water and methanol (70:30).
    • Incorporation: Add this compound and 6% w/w glycerol as a plasticizer to the polymer solution. Mix thoroughly.
    • Penetration Enhancers: Incorporate a blend of Dimethylsulfoxide (DMSO) and Propylene Glycol (PG) in a 70:30 ratio, at a total concentration of 10% of the final formulation.
    • Casting: Pour the resulting solution onto a glass substrate and allow the solvents to evaporate, forming a solid film using the solvent casting technique [1].
  • 2. In Vitro Diffusion Study

    • Membrane: Use full-thickness goat skin as the diffusion membrane.
    • Apparatus: Employ a Keshary-Chein diffusion cell. Maintain the receptor compartment at 37 ± 0.5°C.
    • Analysis: Withdraw samples at predetermined intervals from the receptor compartment. Analyze the drug content using a UV-Vis spectrophotometer at a wavelength of 258 nm to determine the cumulative drug release and flux over time [1].
Protocol 2: Gelatin Microspheres for Sustained Release

This protocol aims to develop a prolonged-release microparticulate system for this compound using a coacervation-phase separation technique [2].

  • 1. Microsphere Preparation

    • Gelatin Solution: Dissolve a specified amount of gelatin (e.g., 1-1.5 g) in 10 mL of distilled water heated to 50°C.
    • Drug Dispersion: Add 20 mg of this compound to the gelatin solution and stir at approximately 300 rpm to form a stable dispersion.
    • Coacervation: Pour the drug-polymer dispersion dropwise into 100 mL of sesame oil (also maintained at 50°C) while stirring continuously.
    • Cross-linking: After 2 hours of stirring, add 0.5 mL of formaldehyde as a cross-linking agent to rigidize the formed microspheres. Continue stirring for another 30 minutes.
    • Harvesting: Cool the mixture and refrigerate for 24 hours. Collect the microspheres by filtration and wash with propylene glycol to remove residual oil [2].
  • 2. Evaluation and Release Study

    • Drug Entrapment: Extract the drug from about 20 mg of dried microspheres using phosphate buffer (pH 6.8). Determine the entrapment efficiency by measuring the drug content spectrophotometrically at 258 nm [2].
    • In Vitro Release: Place microspheres equivalent to 20 mg of this compound in a dissolution apparatus (USP Type I) containing phosphate buffer (pH 7.4) at 37 ± 0.5°C and 50 rpm. Withdraw samples at regular intervals and analyze the drug concentration at 258 nm to generate the release profile over 24 hours [2].

Experimental Workflow for Microsphere Formulation

The following diagram illustrates the key steps involved in preparing and evaluating this compound-loaded gelatin microspheres.

1. Dissolve Gelatin 1. Dissolve Gelatin 2. Add Lisinopril 2. Add Lisinopril 1. Dissolve Gelatin->2. Add Lisinopril 3. Disperse in Oil 3. Disperse in Oil 2. Add Lisinopril->3. Disperse in Oil 4. Add Cross-linker 4. Add Cross-linker 3. Disperse in Oil->4. Add Cross-linker 5. Harvest & Wash 5. Harvest & Wash 4. Add Cross-linker->5. Harvest & Wash 6. Evaluate Microspheres 6. Evaluate Microspheres 5. Harvest & Wash->6. Evaluate Microspheres Particle Size Particle Size 6. Evaluate Microspheres->Particle Size Entrapment Efficiency Entrapment Efficiency 6. Evaluate Microspheres->Entrapment Efficiency In Vitro Release In Vitro Release 6. Evaluate Microspheres->In Vitro Release

Key Insights for Researchers

  • Polymer Impact: In microsphere formulations, increasing the polymer-to-drug ratio generally leads to a slower drug release rate, allowing for fine-tuning of the release profile [2].
  • Stability Testing: Conducting accelerated stability studies by storing formulations at 37 ± 2°C and 65% relative humidity for at least six weeks is recommended to assess the physical stability and drug content of the developed formulations over time [2].

References

Comprehensive Application Notes and Protocols: Solvent Casting for Transdermal Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Transdermal Drug Delivery Systems (TDDS) offer a non-invasive method to administer drugs systemically through intact skin, providing significant advantages over oral and parenteral routes. These advantages include bypassing first-pass metabolism, improving bioavailability, enabling sustained drug release for prolonged therapeutic effect, and enhancing patient compliance through reduced dosing frequency and non-invasive application [1] [2]. The skin, the largest organ of the body, acts as a protective barrier, with the stratum corneum—its outermost layer—serving as the primary rate-limiting obstacle for drug permeation [1].

The solvent casting technique is a widely used, versatile, and relatively simple method for fabricating matrix-type transdermal patches. This technique is particularly valuable for incorporating a wide range of polymers, drugs, and functional excipients into a single, uniform film [3]. Its effectiveness hinges on a clear understanding of skin permeation kinetics, which is fundamentally described by Fick's laws of diffusion. The steady-state flux (J) of a drug across the skin can be expressed as J = P * C_d, where P is the permeability coefficient of the skin tissue to the drug, and C_d is the concentration of the drug on the surface of the stratum corneum [1]. The permeability coefficient itself is governed by the equation P = (D * K) / L, where D is the diffusion coefficient, K is the solute partition coefficient, and L is the overall thickness of the skin tissues. The goal of formulating a transdermal patch is to maintain a concentration gradient where C_d is consistently and substantially greater than the drug concentration in the body (C_r) to ensure a constant rate of drug permeation [1].

Detailed Experimental Protocol: Solvent Casting Technique

This protocol outlines the steps for preparing matrix-type transdermal patches using the solvent evaporation method, as exemplified by the formulation of Ketorolac Tromethamine patches [3].

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): e.g., Ketorolac Tromethamine.
  • Polymers: Film-forming agents such as Hydroxypropyl Methylcellulose (HPMC K15), Polyvinyl Pyrrolidone (PVP K30), or others.
  • Solvents: Solvent blends like Isopropyl Alcohol (IPA) and Chloroform.
  • Plasticizers: Polyethylene Glycol (PEG) or Propylene Glycol.
  • Permeation Enhancers: Menthol or Eucalyptus oil.
  • Equipment: Analytical balance, magnetic stirrer, sonicator, petri plates or glass moulds, oven or vacuum dryer, UV-Vis Spectrophotometer, FTIR, DSC, digital vernier caliper, and texture analyzer.
Step-by-Step Procedure
  • Solution Preparation: Accurately weigh the required quantities of polymers (e.g., HPMC K15 and PVP K30). Add them to a mixture of solvents (e.g., IPA and Chloroform) and allow them to swell for approximately 6 hours to ensure complete polymer dissolution and swelling [3].
  • Drug Incorporation: Dissolve the accurately weighed drug in a suitable solvent. Blend this drug solution thoroughly with the prepared polymeric solution using a magnetic stirrer to ensure uniform distribution.
  • Excipient Addition: Incorporate a plasticizer (e.g., PEG) and a permeation enhancer (e.g., menthol or eucalyptus oil) into the drug-polymer solution. Stir continuously to achieve a homogeneous mixture [3].
  • Casting and Drying: Pour the final homogeneous solution onto a petri plate or glass mould. Allow it to air dry at room temperature overnight, followed by vacuum drying for 8-10 hours to remove residual solvents completely and form a stable film [3].
  • Patch Retrieval and Storage: Carefully peel the dried patch from the mould. Cut it to the desired size and shape, and store in a sealed container at appropriate conditions (e.g., in a desiccator) until further evaluation.

The following workflow diagram summarizes the entire process:

G Start Start Protocol S1 Weigh Polymers & Drug Start->S1 S2 Prepare Polymer Solution S1->S2 Solvent Blend S3 Add Drug & Excipients S2->S3 Stir to Mix S4 Cast Solution onto Mould S3->S4 Homogeneous Solution S5 Dry Film (Overnight + Vacuum) S4->S5 Pour S6 Peel, Cut & Store Patch S5->S6 Dried Film End End Protocol S6->End

Diagram 1: Solvent casting technique workflow for transdermal patch fabrication.

Formulation Design and Optimization

Successful formulation requires careful selection and balancing of components to achieve the desired drug release profile, mechanical properties, and skin adhesion.

Role of Key Components
  • Polymers: These form the backbone of the matrix, controlling the release rate of the drug. HPMC provides sustained release and good film-forming properties, while PVP K30 acts as a stabilizer and can enhance dissolution [3].
  • Plasticizers (e.g., PEG, Propylene Glycol): These increase the flexibility and workability of the polymeric film, preventing it from becoming brittle and improving its toughness [3].
  • Permeation Enhancers (e.g., Menthol, Eucalyptus oil): These compounds temporarily and reversibly disrupt the highly organized lipid structure of the stratum corneum, thereby reducing its barrier function and increasing skin permeability for the drug [3] [2].
Example Formulation Batches

The table below outlines sample formulations (F1-F6) for Ketorolac Tromethamine patches to illustrate the effect of varying polymer ratios [3].

Table 1: Example formulation batches for transdermal patches [3].

Ingredient F1 F2 F3 F4 F5 F6
Ketorolac (mg) 10 10 10 10 10 10
HPMC K15M (mg) 450 650 750 850 900 1000
PVP K30 (mg) 100 50 100 150 50 -
IPA (ml) 10 10 10 15 15 15
Chloroform (ml) 10 10 10 10 15 15
Menthol (ml) 0.5 0.2 0.5 - - 13.3
Eucalyptus oil (ml) 0.3 0.3 0.3 0.3 0.3 0.3
PEG (ml) 0.25 0.25 0.25 0.25 0.25 0.25

Pre-formulation and Evaluation Methods

Rigorous pre-formulation studies and quality control tests are essential for developing a robust and effective transdermal product.

Essential Pre-formulation Studies
  • Solubility Studies: Determine the solubility of the drug in various solvents (e.g., HCl, ethanol, methanol, water, phosphate buffer pH 6.8) to select the most suitable solvent for the formulation [3].
  • Melting Point Determination: Assess the purity and identity of the drug substance using standard capillary methods [3].
  • UV Spectroscopy and Calibration Curve: Determine the λmax of the drug (e.g., 322 nm for Ketorolac Tromethamine) and prepare a calibration curve in an appropriate solvent (e.g., phosphate buffer pH 6.8) for quantitative analysis during drug release and content uniformity studies [3].
  • Drug-Excipient Compatibility Studies: Use Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to identify potential physical or chemical interactions between the drug and excipients, ensuring stability and compatibility [3].
Critical Quality Control Tests for Patches

After fabrication, patches must be evaluated for critical quality attributes:

Table 2: Key evaluation parameters for transdermal patches [3].

Evaluation Parameter Methodology Target Specification
Physical Appearance Visual inspection for color, clarity, and smoothness. Smooth, transparent, and uniform.
Weight Uniformity Weigh individual patches on a digital balance. Low variation (Standard Deviation < 5%).
Thickness Uniformity Measure at multiple points using a digital vernier caliper. Low variation (Standard Deviation < 5%).
Folding Endurance Repeatedly fold a patch at the same point until it breaks. >100 folds indicates good flexibility.
Moisture Content Weight loss after storing in a desiccator with silica gel for 24h. Typically 2-4% to ensure stability.
Drug Content Uniformity Dissolve a patch in solvent and assay drug content via UV. 95-105% of the labeled claim.

Advanced Applications and Protocol Adaptation

The solvent casting principle is highly adaptable. A significant advancement is its use in the solvent casting micromoulding method for fabricating dissolving microneedles [4]. This technique is particularly promising for delivering large-molecule drugs such as proteins (e.g., insulin, bovine serum albumin) and peptides (e.g., vancomycin) that cannot passively diffuse across the skin in therapeutic amounts.

In this adapted protocol, a polymer-drug solution is cast under vacuum or pressure into a micromould containing an array of needle-shaped cavities. After drying, the resulting microneedle array can painlessly pierce the stratum corneum, depositing the drug in the deeper skin layers for systemic absorption. This method often uses polymers like Poly(vinylpyrrolidone) (PVP) and Hyaluronic acid, which are biocompatible and dissolve rapidly in the skin's interstitial fluid [4]. This adaptation showcases how the fundamental solvent casting technique can be leveraged for next-generation transdermal delivery platforms.

The relationships between the standard patch, advanced systems, and their evaluation are illustrated below:

G SolventCasting Solvent Casting Technique TDDS Standard Transdermal Patch SolventCasting->TDDS MN Dissolving Microneedles SolventCasting->MN Micromoulding Eval In-vitro Evaluation TDDS->Eval MN->Eval App1 Small Molecule Delivery (e.g., Ketorolac) Eval->App1 App2 Macromolecule Delivery (e.g., Insulin) Eval->App2 Advanced Application

Diagram 2: Relationship between solvent casting techniques, resulting products, and their applications.

In-vitro Release and Data Analysis

In-vitro drug release studies are crucial for predicting the performance of the formulated patch. These studies are typically conducted using a Franz diffusion cell or similar apparatus, with a synthetic membrane or excised animal skin separating the donor and receptor compartments [1] [3]. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed using a UV-Vis spectrophotometer or HPLC to determine the cumulative amount of drug released.

The data is plotted as cumulative drug release (%) versus time. The plot typically shows an initial non-steady state (lag time) followed by a linear steady-state release phase. The lag time (t_L) is determined by extrapolating the linear portion to the time axis, and the release rate is calculated from the slope of the steady-state phase [1]. Formulation F6 from Table 1, for instance, achieved 100.02% drug release over 10 hours, demonstrating a sustained release profile suitable for transdermal application [3].

Conclusion

The solvent casting technique is a foundational, versatile, and highly effective method for developing matrix-type transdermal patches and advanced systems like dissolving microneedles. Its success depends on a systematic approach involving rational formulation design based on drug properties, careful selection of polymers and permeation enhancers, and rigorous pre-formulation and evaluation. By following the detailed protocols and considerations outlined in these application notes, researchers and scientists can optimize transdermal drug delivery systems to achieve desired release profiles, enhance therapeutic efficacy, and improve patient compliance.

References

optimizing penetration enhancers concentration ratios

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Question Issue Description Probable Cause & Solution
Skin Irritation Significant skin irritation (erythema, peeling) observed in in vivo tests. [1] [2] Cause: Enhancer toxicity or high concentration. [1] Solution: Re-evaluate concentration; consider less-irritating alternatives (e.g., non-ionic surfactants, terpenes). [2]
Low Enhancement Penetration flux below expected levels despite using an enhancer. [3] Cause: Incorrect enhancer choice for drug's hydrophilicity/lipophilicity. [3] Solution: Re-match enhancer & drug; consider combinational approach (e.g., fatty acid + propylene glycol). [2]
Variable Results Inconsistent penetration data between experimental batches or models. [3] Cause: Uncontrolled experimental variables (e.g., skin hydration, vehicle pH). [3] Solution: Strictly standardize experimental conditions, including skin source and hydration level.
Stability Issues Formulation instability (drug precipitation, vesicle aggregation) over time. [4] Cause: Enhancer interaction with other formulation components. [4] Solution: Analyze physical/chemical stability; adjust ratios of phospholipids/surfactants. [4]

Penetration Enhancer Profiles & Optimization Data

The table below summarizes key classes of penetration enhancers and data from optimization studies to guide your initial experimental design.

Table 1: Key Penetration Enhancer Classes and Properties [1] [2]

Enhancer Class Examples Typical Concentration Range Key Mechanism of Action
Fatty Acids Oleic Acid, Caprylic Acid 1-10% v/v Disrupts and fluidizes the intercellular lipid matrix of the stratum corneum. [1] [2]
Surfactants Sodium Lauryl Sulfate (SLS), Tween, Bile Salts 0.1-5% w/v Loosens tight junctions, disrupts membrane architecture. Use ionic surfactants with caution due to irritation risk. [1] [2]
Alcohols & Glycols Ethanol, Propylene Glycol (PG), Transcutol 5-30% v/v Acts as a solvent, improves drug partitioning into the skin. Often used as co-enhancers. [1] [2] [4]
Terpenes Cineole, Menthol, Limonene 1-5% v/v Modifies the solvent nature of the stratum corneum, effective for hydrophilic drugs. [1] [3]
Others (Azone) Laurocapram (Azone) 0.1-5% w/v Fluidizes structured lipids of the stratum corneum. Note: Potential cytotoxicity concerns. [2]

Table 2: Sample Optimization Data from a Factorial Design Study (Tretinoin-Loaded PEVs) [4] This study used a full factorial design to optimize Penetration Enhancer-containing Vesicles (PEVs). The independent variables were Soy Phosphatidylcholine (SPC) and Transcutol (X2) concentrations.

Formulation Code SPC Concentration (% wt) Transcutol Concentration (% wt) Incorporation Efficiency (%) Drug Release in 24h (%)
F7 (Optimum) 25 5 ~93% Maximum release
Other formulations 15-25 5-15 79% - 93% Varying

Key Finding: The optimal formulation (F7) used a 5:1 ratio of SPC to Transcutol, achieving high drug incorporation and release, demonstrating the importance of optimizing component ratios. [4]

Standard Experimental Workflow & Protocol

For a systematic approach to optimizing penetration enhancer concentrations, you can adapt the following workflow and detailed methodology.

Start Start: Define Objective P1 Literature Review & Pre-Formulation Start->P1 P2 Experimental Design (e.g., Factorial Design) P1->P2 P3 Prepare Formulations (Vesicles/Creams/Gels) P2->P3 P4 Characterization (Size, EE, Viscosity) P3->P4 P5 In Vitro Release Study P4->P5 P6 Ex Vivo Skin Penetration/Retention P5->P6 P7 Data Analysis & Model Optimization P6->P7 P8 Select & Validate Optimum Formula P7->P8

The workflow for optimizing penetration enhancer ratios is a sequential, iterative process. The key steps are further detailed below. [4]

  • Experimental Design: Use a statistical design (e.g., a 3² full factorial design) to efficiently explore the effect of your independent variables. For example, study the amount of phospholipid (X1) and the amount of penetration enhancer (X2) at different levels. The responses (dependent variables) would be Incorporation Efficiency (Y1), Drug Release in 15 min (Y2), and Drug Release in 24 h (Y3). [4]
  • Formulation Preparation (Fusion Method for Vesicles):
    • Melt all lipid components (SPC, cholesterol, enhancer like Transcutol, drug) together at about 75°C.
    • Heat the aqueous buffer (e.g., HEPES 10 mM, pH 5) separately.
    • Add the heated buffer to the melted lipids and homogenize vigorously (e.g., 12,000 rpm for 5 min) using a homogenizer.
    • Allow the mixture to cool down to room temperature to form the vesicles. [4]
  • Characterization:
    • Particle Size: Measure by laser light scattering after diluting the dispersion. [4]
    • Incorporation Efficiency (%EE): Centrifuge the dispersion at high speed (20,000 rpm) to separate free drug. Analyze the supernatant via UV spectrophotometry. %EE = [(Total drug - Free drug) / Total drug] * 100. [4]
    • Viscosity: Measure using a viscometer at a controlled temperature. [4]
  • In Vitro Drug Release:
    • Use a dialysis membrane method.
    • Place the formulation in a pre-soaked membrane and immerse it in a receiver medium (e.g., phosphate buffer:methanol, 2:1 v/v) at 37°C with stirring.
    • Collect samples at predetermined time intervals and analyze for drug content. Correct cumulative drug release for sampling effects. [4]
  • Ex Vivo Skin Penetration and Retention:
    • Use Franz diffusion cells with animal skin (e.g., mouse).
    • Mount the skin between the donor and receiver compartments.
    • Apply the test formulation to the skin surface.
    • Analyze the receiver medium at timed intervals to determine penetrated drug.
    • At the end of the experiment, wash the skin surface and then assay the skin itself to determine the amount of drug retained. [4]

Key Principles for Effective Optimization

  • Synergistic Combinations: Penetration enhancers often work best in combination. A common strategy is to use a solvent like propylene glycol (PG) with a lipid disruptor like oleic acid, as PG can improve the partitioning of the enhancer into the skin's lipid layers. [2] [3]
  • Balance Efficacy and Safety: The ideal enhancer should be effective, non-toxic, non-irritating, and have a reversible action. Always conduct skin histology studies to assess potential irritancy, especially for novel formulations or high concentrations. [2] [4]

References

Technical Support Guide: Strategies to Reduce First-Pass Metabolism of Lisinopril

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lisinopril Pharmacokinetics

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension, heart failure, and myocardial infarction. For pharmaceutical researchers developing novel formulations, understanding its unique pharmacokinetic profile is essential for optimizing therapeutic efficacy. Unlike many other ACE inhibitors, lisinopril possesses distinct characteristics: it is not a prodrug, undergoes minimal hepatic metabolism, and is excreted unchanged primarily in urine. These properties significantly influence strategies aimed at enhancing its bioavailability and reducing first-pass effects.

The challenge in lisinopril formulation stems from its variable oral bioavailability (approximately 25% with a range of 6-60%) and its hydrophilic nature, which limits membrane permeability. While first-pass metabolism is less pronounced compared to extensively metabolized drugs, formulation scientists continue to explore alternative delivery routes and enhancement strategies to achieve more consistent plasma concentrations, faster onset of action, and improved patient compliance. This guide provides technical support for researchers investigating approaches to optimize lisinopril delivery through reduction of first-pass metabolism.

Lisinopril Pharmacokinetic Profile

Quantitative Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of Lisinopril

Parameter Value Notes
Oral Bioavailability 25% (range: 6-60%) Large interpatient variability [1] [2]
Time to Peak Concentration (Tmax) 6-8 hours Rate of absorption can be delayed in heart failure patients [3] [2]
Elimination Half-Life 12 hours Effective half-life; terminal half-life approximately 46.7 hours [3] [1]
Protein Binding 0% Does not bind to plasma proteins [1] [2]
Volume of Distribution 124 L Indicates extensive tissue distribution [1]
Renal Clearance 121 mL/min Primarily eliminated unchanged via kidneys [1]
Food Interaction None Absorption unaffected by food [3] [2]
Metabolic Characteristics

Table 2: Lisinopril Metabolic Profile Compared to Other ACE Inhibitors

Characteristic Lisinopril Other ACE Inhibitors (Enalapril, Captopril)
Metabolism Not metabolized Hepatic metabolism (enalapril to enalaprilat) [3] [2]
Prodrug Status Not a prodrug Several are prodrugs requiring activation [1] [2]
Hydrophilicity Hydrophilic/water-soluble Variable (many are lipophilic) [2]
Elimination Route Renal excretion (unchanged) Mixed renal/hepatic [3] [1]

First-Pass Metabolism Mechanisms & Lisinopril

Understanding First-Pass Metabolism

First-pass metabolism (also known as presystemic metabolism) refers to the rapid hepatic and gastrointestinal metabolism of orally administered drugs before they reach systemic circulation. This process significantly reduces the bioavailability of many therapeutic compounds. When a drug is administered orally, it passes through the intestinal wall and enters the hepatic portal circulation, traveling directly to the liver where various enzymes (particularly cytochrome P450 systems) may metabolize it before it reaches the systemic circulation and its target sites.

For lisinopril, the first-pass effect is minimal due to its unique metabolic stability. As research confirms, lisinopril is "not broken down by the liver" and is "excreted unchanged in the urine" [3]. This characteristic differs markedly from many other cardiovascular drugs that undergo extensive hepatic metabolism. However, alternative administration routes remain of interest to formulation scientists seeking to enhance lisinopril's absorption rate and bioavailability consistency, particularly for rapid-onset indications.

Visualizing First-Pass Metabolism & Bypass Strategies

Diagram 1: First-Pass Metabolism Pathways and Bypass Strategies for Lisinopril

This diagram illustrates how alternative administration routes can potentially bypass first-pass metabolism. For lisinopril specifically, the minimal hepatic metabolism means the primary benefit of alternative routes would be potentially faster absorption and avoidance of the variable gastrointestinal absorption that contributes to its inconsistent oral bioavailability (6-60%) [1] [2].

Alternative Administration Routes & Experimental Approaches

Sublingual and Buccal Delivery Systems

Sublingual administration represents a promising alternative to oral delivery for bypassing first-pass metabolism. This route allows drugs to be absorbed directly through the mucosal tissues of the mouth into the systemic circulation via the venous drainage to the superior vena cava, completely avoiding the hepatic portal system. Research by Singh and Sameer (2012) has specifically explored the "development and characterization of sublingual tablet of Lisinopril" [4], demonstrating the feasibility of this approach.

The sublingual route offers several advantages for lisinopril formulation:

  • Rapid onset of action: Bypassing GI absorption can lead to faster therapeutic effects
  • Avoidance of gastric degradation: Particularly beneficial in patients with altered gastric pH
  • Improved bioavailability: More consistent absorption compared to variable GI absorption
  • Enhanced patient compliance: Beneficial for patients with swallowing difficulties or during hypertensive emergencies
Experimental Protocol: Sublingual Formulation Development

Objective: Develop and characterize sublingual tablets of Lisinopril with enhanced dissolution properties.

Materials:

  • Active Pharmaceutical Ingredient: Lisinopril pure powder
  • Superdisintegrants: Sodium starch glycolate, croscarmellose sodium, crospovidone
  • Binders: Microcrystalline cellulose, avicel PH 102
  • Sweeteners and flavoring agents (for patient acceptance)
  • Lubricants: Magnesium stearate

Methodology:

  • Preformulation Studies:

    • Determine drug-excipient compatibility using FTIR and DSC
    • Assess powder flow properties and micromeritics
    • Conduct solubility studies in simulated salivary fluid (pH 6.8)
  • Formulation Optimization:

    • Utilize experimental design (e.g., D-optimal design) to optimize superdisintegrant concentrations
    • Employ direct compression method for tablet preparation
    • Evaluate multiple superdisintegrant combinations at different ratios (e.g., 5-15% w/w)
  • In Vitro Evaluation Parameters:

    • Disintegration time: Target <60 seconds (USP specification)
    • Wetting time and water absorption ratio
    • Drug content uniformity
    • In vitro dissolution studies in simulated salivary fluid (pH 6.8)
    • Mechanical strength and friability testing
    • Stability studies under controlled conditions (40°C/75% RH for 3 months)

Expected Outcomes: Based on related research, optimized sublingual formulations should demonstrate "fast disintegration time and maximum drug release" [4], potentially achieving over 98% drug release within 30 minutes with appropriate superdisintegrant selection and concentration.

Formulation Considerations & Technical FAQs

Frequently Asked Technical Questions

Table 3: Technical FAQs on Lisinopril Formulation Challenges

Question Evidence-Based Answer Research Implications
Does lisinopril undergo significant first-pass metabolism? No. Lisinopril is "not metabolized by the liver" and is "excreted unchanged in the urine" [3] [2]. Research should focus on absorption enhancement rather than metabolic bypass.
What is the primary challenge in developing alternative lisinopril formulations? Its hydrophilic nature and variable oral bioavailability (6-60%) [1] [2]. Strategies should enhance membrane permeability and absorption consistency.
Are there documented successful alternative routes for lisinopril? Research demonstrates "development and characterization of sublingual tablet of Lisinopril" with promising results [4]. Sublingual and buccal routes show potential for faster onset.
How do age-related changes affect lisinopril pharmacokinetics? Renal elimination decreases with age, requiring dose adjustments but not specifically altering first-pass effects [5] [6]. Formulation strategies may need age-specific considerations for clearance.
Critical Development Considerations

When developing alternative delivery systems for lisinopril, researchers should consider several formulation challenges:

  • Permeation Enhancement: Due to lisinopril's hydrophilic characteristics, penetration enhancers may be necessary for adequate mucosal absorption in sublingual or buccal systems. Consider safe, approved permeation enhancers that temporarily increase mucosal permeability without causing irritation or damage.

  • Taste Masking: Lisinopril is known to have a bitter taste, which presents significant challenges for buccal or sublingual formulations that remain in the oral cavity. Effective taste-masking strategies such as complexation, microencapsulation, or flavor masking systems are essential for patient acceptance.

  • Stability Considerations: Unlike prodrug ACE inhibitors, lisinopril's direct activity means stability in formulation is crucial. Conduct comprehensive stability studies under various temperature and humidity conditions, particularly for novel delivery systems that may expose the drug to different environmental stresses.

Experimental Workflow for Formulation Development

G Preformulation Preformulation Studies • Drug-excipient compatibility • Solubility analysis • Micromeritics FormulationDesign Formulation Design • Experimental design • Excipient selection • Process optimization Preformulation->FormulationDesign Characterization Product Characterization • Disintegration time • Dissolution profile • Content uniformity FormulationDesign->Characterization Optimization Formulation Optimization • Superdisintegrant ratio • Binding properties • Mouthfeel factors Characterization->Optimization Decision1 Acceptable Performance? Characterization->Decision1 Evaluation In Vitro/In Vivo Evaluation • Permeation studies • Stability testing • Bioavailability assessment Optimization->Evaluation Decision1->Optimization No Decision1->Evaluation Yes

Diagram 2: Lisinopril Alternative Formulation Development Workflow

Conclusion

While lisinopril possesses inherent characteristics that minimize first-pass metabolism compared to many other drugs, opportunities remain for pharmaceutical scientists to develop innovative formulations that enhance its absorption efficiency, onset of action, and bioavailability consistency. The sublingual route represents a particularly promising alternative, with existing research demonstrating feasibility of fast-dissolving formulations that can potentially improve therapeutic outcomes.

References

overcoming low solubility lisinopril dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

A Strategy to Enhance Solubility

A prominent strategy to overcome the poor solubility of lisinopril is the formation of solid dispersions using water-soluble polymers [1]. This method can significantly increase the drug's dissolution rate, which is crucial for its absorption and onset of action [1].

The principle is to disperse the drug at a molecular level within a polymer matrix. This increases the surface area and disrupts the crystal lattice of the drug, leading to much faster dissolution when it comes into contact with aqueous fluids in the gastrointestinal tract.

Experimental Protocol: Solid Dispersion via Solvent Evaporation

The table below outlines a detailed methodology based on research for preparing and evaluating lisinopril solid dispersions using the solvent evaporation method [1].

Aspect Protocol Details
Objective Enhance the dissolution rate and solubility of lisinopril dihydrate.
Method Solid Dispersion via Solvent Evaporation [1].
Polymers Used Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) [1].

| Key Steps | 1. Dissolution: Dissolve lisinopril and the polymer in a common, volatile solvent system. 2. Evaporation: Remove the solvent under controlled conditions (e.g., reduced pressure, heating) to form a solid matrix. 3. Grinding & Sieving: Grind the resulting solid mass and sieve to obtain a uniform powder. | | Characterization | 1. FT-IR Spectroscopy: To check for drug-polymer interactions [1]. 2. In-vitro Dissolution Study: To compare the drug release profile against pure lisinopril [1]. | | Reported Outcome | Solid dispersions exhibited more than 92.45% drug release [1]. | | Drug Release Kinetics | The optimized formulation was found to follow the Higuchi model, indicating a diffusion-based release mechanism [1]. |

Frequently Asked Questions

Q1: Why is the solubility of this compound a critical issue in formulation? Lisinopril is characterized by poor solubility in water, which limits its absorption from the gastrointestinal tract and delays its onset of action. Enhancing solubility directly improves its bioavailability, meaning more of the administered dose can reach the bloodstream and produce the desired therapeutic effect [1].

Q2: What is the role of polymers like PEG and PVP in solid dispersions? These hydrophilic polymers act as carriers. They help by:

  • Reducing Crystallinity: Dispersing the drug molecules within the polymer matrix prevents them from forming tight crystals.
  • Improving Wettability: The polymers attract water, allowing the dissolution medium to penetrate the solid dispersion more easily, thereby promoting faster drug release.

Q3: How is the success of a solubility enhancement technique measured? The primary method is an in-vitro dissolution test. This involves placing the formulated product (e.g., solid dispersion powder) in a dissolution apparatus that simulates the conditions of the human gastrointestinal tract. The amount of drug released into the solution over time is then measured and compared to the pure drug. A significant increase in the percentage of drug released indicates a successful formulation [1].

The following diagram illustrates the complete experimental workflow for this method:

G Start Start: Prepare Lisinopril and Polymers (PEG/PVP) Step1 Dissolve in Common Solvent Start->Step1 Step2 Evaporate Solvent under Controlled Conditions Step1->Step2 Step3 Grind and Sieve Solid Mass Step2->Step3 Step4 Characterize with FT-IR Spectroscopy Step3->Step4 Step5 Perform In-vitro Dissolution Test Step4->Step5 Step6 Analyze Drug Release Kinetics (e.g., Higuchi Model) Step5->Step6 End End: Evaluate Formulation Success Step6->End

References

method development challenges lisinopril dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Manufacturing & Synthesis Troubleshooting

A primary challenge in Lisinopril Dihydrate production is ensuring process robustness and impurity control during scale-up. The table below summarizes common issues and their solutions [1].

Challenge Root Cause Impact Recommended Solution
Poor Process Reproducibility Variations in temperature, pH, solvent polarity, and concentration during multi-step synthesis [1]. Yield fluctuations, inconsistent product profiles, unanticipated impurity formation [1]. Implement Design of Experiments (DoE) and kinetic modeling to establish scale-independent parameters [1].
Impurity Control at Scale Trace metal contaminants, thermal hotspots, and side reactions that are negligible at lab-scale become significant [1]. Impurities may exceed low pharmacological thresholds, potentially including genotoxic byproducts [1]. Employ robust PAT (e.g., in-line FTIR, Raman) for real-time monitoring; develop scalable crystallization-based purification over chromatography [1].
Raw Material/Intermediate Variability Differences in moisture content, particle size, or trace impurities in reagents (e.g., amino acid derivatives) [1]. Cascading effects on reaction efficiency, selectivity, and final API quality/stability [1]. Source materials with tight specifications and validated CoA; use controlled storage (e.g., nitrogen blanketing) [1].
Polymorphic Control Multiple polymorphic forms of the API with differing solubility and stability [1]. Batch-to-batch variability, impacting drug performance and shelf-life [1]. Early polymorph identification with XRPD/DSC; design robust crystallization processes (anti-solvent, temperature cycling) [1].

Analytical Method Development Guide

Accurate quantification of Lisinopril is crucial for quality control. Here are two validated spectrophotometric methods suitable for pharmaceutical formulations [2].

Method 1: Determination with Ninhydrin
  • Principle: This method involves the reaction between the primary amino group (-NH₂) in Lisinopril and ninhydrin, leading to the formation of a colored complex (Ruhemann's purple) that can be measured spectrophotometrically [2].
  • Experimental Protocol:
    • Reagent: Prepare a 0.2% (w/v) solution of ninhydrin.
    • Procedure: Mix a suitable aliquot of the standard or sample Lisinopril solution with the ninhydrin reagent.
    • Reaction: Heat the mixture in a boiling water bath for a specified time to develop the color.
    • Measurement: Cool the solution and measure the absorbance at the maximum wavelength of the formed complex (e.g., ~570 nm).
    • Quantification: Calculate the concentration from a calibration curve prepared with this compound standards [2].
Method 2: Determination with Copper(II) Sulfate
  • Principle: Lisinopril can form a complex with copper (II) ions in a basic medium. The resulting green-blue complex is measured photometrically [2].
  • Experimental Protocol:
    • Reagent: Prepare a 0.02 M solution of copper(II) sulfate.
    • Procedure: To the standard or sample Lisinopril solution, add the copper(II) sulfate solution and a buffer (e.g., borate buffer, pH ~9).
    • Reaction: Allow the mixture to stand at room temperature for the complex to form completely.
    • Measurement: Measure the absorbance of the complex at its determined maximum wavelength (e.g., ~630 nm).
    • Quantification: Use a concurrently prepared standard calibration curve for quantification [2].

The following workflow summarizes the decision path for selecting and troubleshooting these analytical methods:

G Start Start: this compound Analysis MethodSelect Select Analytical Method Start->MethodSelect Method1 Method 1: Ninhydrin Assay MethodSelect->Method1 Method2 Method 2: Copper(II) Sulfate Assay MethodSelect->Method2 Prep1 Prepare 0.2% Ninhydrin and Standard Solutions Method1->Prep1 Prep2 Prepare 0.02M CuSO₄ and Buffer (pH ~9) Method2->Prep2 Reaction1 Mix Sample & Reagent Heat in Water Bath Prep1->Reaction1 Reaction2 Mix Sample, CuSO₄ & Buffer Let Stand at Room Temperature Prep2->Reaction2 Measure1 Measure Absorbance at ~570 nm Reaction1->Measure1 Measure2 Measure Absorbance at ~630 nm Reaction2->Measure2 Result Calculate Concentration via Calibration Curve Measure1->Result Measure2->Result

Advanced Formulation Development

A significant research challenge is overcoming the low oral bioavailability of this compound, which is only 25–30% [3]. Recent studies focus on novel drug delivery systems to enhance absorption.

  • Innovative Approach: Nano-spanlastic Bio-adhesive Gel for Intranasal Delivery
    • Rationale: Intranasal delivery bypasses first-pass metabolism. Incorporating the drug into nano-spanlastics (ultradeformable vesicles) and embedding them in a bio-adhesive gel enhances permeation through the nasal mucosa and increases residence time [3].
    • Experimental Outcomes:
      • Formulation: Optimized using a 2³ factorial design with variables like surfactant and edge activator concentration.
      • Particle Characteristics: The optimized nanospanlastics had a spherical shape, particle size of 320 ± 4.5 nm, and entrapment efficiency of 72 ± 2.5% [3].
      • Performance: In-vitro release from spanlastic dispersion was higher than from niosomes. Ex-vivo permeation studies on goat nasal mucosa showed significantly increased permeation for the nanospanlastic gel compared to niosome gel [3].

Key Technical Challenges Summary

To summarize, the core technical hurdles in this compound method development are:

  • Manufacturing: Achieving a robust and reproducible synthetic process that can be scaled up while maintaining strict control over impurities and polymorphic form [1].
  • Analysis: Developing accurate, selective, and validated analytical methods for quantifying the drug in bulk and formulated products [2].
  • Formulation: Innovating to overcome the drug's low oral bioavailability, with advanced delivery systems like intranasal nanospanlastics showing promising results [3].

References

optimizing DMSO propylene glycol blends transdermal

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Synergy

DMSO and PG are both well-established chemical penetration enhancers, but they function through distinct yet complementary mechanisms. The table below summarizes and compares their primary modes of action.

Property Dimethyl Sulfoxide (DMSO) Propylene Glycol (PG)
Primary Mechanism Lipid extraction & protein denaturation [1]; interacts with lipid bilayers to disrupt stratum corneum (SC) barrier [2]. Lipid disordering & partitioning [3]; localizes in SC lipid headgroup regions, increasing lipid mobility and disorder [3].
Effect on SC Lipids Fluidizes and can extract lipids from the SC [1]. Increases interfacial area per lipid, disrupts lateral lipid packing, may extract cholesterol [3].
Effect on Keratin Alters the structure of intracellular keratin [2]. Information not specified in search results.
Solvent Properties Excellent solvent for a wide range of compounds; powerful permeation carrier [2] [4]. Cosolvent that increases thermodynamic activity of drug; can act as moisture-retaining agent [3] [5].
Synergistic Potential High (especially with fatty acids like Oleic Acid). High (frequently used in combination with other enhancers like Oleic Acid) [6] [7].

The synergy in a DMSO-PG blend arises from their combined attack on the SC's "brick and mortar" structure. DMSO primarily targets the "mortar" (lipid matrix) and "bricks" (corneocytes), while PG further fluidizes the lipid domains and can improve drug solubility within the formulation [2] [3]. Using them together can provide greater permeation enhancement than either agent alone, potentially allowing for lower concentrations of each and reducing the risk of skin irritation [7].

Formulation Optimization & Protocols

Key Design Considerations
  • Concentration Ratio: Systematic screening is required. A common approach is to start with a 1:1 to 1:2 (DMSO:PG) ratio and adjust based on drug solubility and permeation data [6]. High DMSO concentrations (>60%) may cause skin irritation, while very high PG concentrations can lead to excessive dehydration of the SC.
  • Drug Compatibility: Pre-screen your API for stability and solubility in both pure DMSO and pure PG, as this will guide the optimal blend.
  • Ternary Systems: For challenging molecules, consider adding a third enhancer. Oleic Acid (OA) is a well-documented choice that forms a highly effective synergistic system with DMSO and PG by creating lipid phase separation within the SC [6].
Experimental Protocol: Formulation Screening & Permeation Study

The following workflow provides a methodology for screening different blend ratios and evaluating their performance.

Start Start Formulation Optimization Prep 1. Prepare Formulation Blends - Vary DMSO/PG ratios (e.g., 10:90 to 50:50) - Include ternary system with Oleic Acid - Dissolve API at target concentration Start->Prep Franz 2. Conduct Franz Cell Assay - Use ex vivo skin (e.g., porcine) - Apply formulation to donor chamber - Sample from receptor chamber at timed intervals Prep->Franz Analyze 3. Analyze Permeation Data - Calculate cumulative drug permeation (Q) - Determine steady-state flux (Jss) - Calculate lag time (t_lag) Franz->Analyze Compare 4. Compare Performance - Identify blend with highest Jss and desirable t_lag - Benchmark against control formulations Analyze->Compare Select 5. Select & Scale Up - Choose optimal blend for further testing (e.g., irritation) Compare->Select End Optimized Formulation Select->End

Detailed Methodology:

  • Prepare Formulation Blends: Create a series of solutions with varying volume/volume ratios of DMSO and PG (e.g., 10:90, 25:75, 50:50). For ternary systems, add Oleic Acid at 1-5% of the total volume [6]. Dissolve the API at its target concentration in each blend.
  • Conduct Franz Cell Assay:
    • Use vertical Franz diffusion cells with a known area of diffusion (e.g., 0.64 cm²).
    • Place ex vivo skin (e.g., dermatomed porcine ear skin) between the donor and receptor chambers.
    • The receptor chamber should contain a suitable buffer (e.g., PBS, pH 7.4) maintained at 37±1°C with constant stirring.
    • Apply a fixed volume of the test formulation to the donor chamber.
    • Withdraw samples from the receptor chamber at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh buffer.
  • Analyze Permeation Data [6]:
    • Cumulative Drug Permeated (Q): Calculate the total amount of drug permeated per unit area at each time point.
    • Steady-State Flux (Jss): Determine the slope of the linear portion of the Q vs. time plot (units: μg/cm²/h). This is a key indicator of delivery rate.
    • Lag Time (t_lag): Determine the x-intercept of the linear Q vs. time plot (units: h). This indicates the time required for the drug to establish steady-state diffusion.
  • Compare Performance: Select the blend that offers the best combination of high Jss and acceptable t_lag for your application.

Troubleshooting Common Issues

Problem Possible Causes Suggested Solutions
Low Permeation Flux Inadequate disruption of SC lipids; poor drug solubility in blend; drug crystallization. Increase enhancer concentration (within safe limits); try a different DMSO:PG ratio; add a tertiary enhancer like Oleic Acid; pre-saturate receptor fluid to maintain sink condition.
High Irritation Potential DMSO concentration too high; PG dehydrating the skin. Reduce DMSO concentration; incorporate a soothing agent (e.g., glycerin); ensure the formulation is applied to intact skin only.
Drug Crystallization Drug supersaturation is unstable; solvent evaporation. Optimize drug concentration to avoid supersaturation; use a gelling agent (e.g., Carbopol) to stabilize the formulation; use an occlusive patch to prevent solvent loss.
Variable Results Between Skin Batches Biological variability of ex vivo skin; improper skin storage/handling. Use skin from a single source and age; ensure consistent skin integrity (transepidermal water loss measurements); use more replicates per formulation.

Example from Literature: Lornoxicam Patch

A study on Lornoxicam transdermal patches provides a concrete example of successful optimization using PG and OA. The optimized formulation (F9) used 10% PG and 3% OA as penetration enhancers within a gel patch. This system achieved a flux of 126.51 μg/cm²/h with a lag time of 0.91 hours, demonstrating controlled zero-order drug release for 10 hours [6]. This highlights how systematic design can yield a highly effective transdermal system.

Critical Safety & Handling Notes

  • DMSO Purity: Use only high-purity, reagent-grade DMSO. Lower grades may contain impurities that can be carried deep into the skin and systemic circulation [2].
  • DMSO's Carrier Effect: DMSO can dramatically enhance the absorption of anything dissolved in it, including drug impurities, preservatives, or contaminants on the skin. Ensure meticulous skin cleaning before application and use high-purity ingredients [4].
  • Regulatory Status: While DMSO and PG are used in research and some approved pharmaceuticals, DMSO is not universally approved by agencies like the FDA for all human uses. Its application in final products requires careful regulatory consideration [4].

References

enhancing skin permeation lisinopril dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies and Quantitative Data

The table below summarizes the performance of different advanced formulation approaches for transdermal delivery of Lisinopril Dihydrate, as reported in recent studies.

Formulation Type Key Components Performance Data Reference

| Nano-spanlastic Bio-adhesive Gel (for Intranasal delivery) | Spanlastics (vesicles), Carbopol 971 P (1% gel base) | Particle Size: 320 ± 4.5 nm Entrapment Efficiency: 72 ± 2.5% Permeation: Significantly higher than niosome gels [1] | | | Transdermal Patch | HPMC, PVA, Glycerol (plasticizer), DMSO & Propylene Glycol (Penetration Enhancers) | Optimum Enhancer: DMSO:PG (70:30) at 10% concentration showed the best in vitro drug flux [2] | | | Hydrogel | Carbopol 971 P, Menthol, Propylene Glycol, Aloe Vera Juice | Optimized using a Box-Behnken statistical design to maximize 24-hour cumulative permeation (Q24) and flux, while minimizing lag time [3] | |

Detailed Experimental Protocols

Protocol 1: Fabrication of Nano-spanlastic Gel

This protocol is adapted from the intranasal delivery study, and the principles can be applied to transdermal research [1].

  • Preparation of Nano-spanlastics (LPSp):
    • Use the ethanol injection method.
    • Utilize factorial design (e.g., 2³ design in Design Expert software) to optimize variables like surfactant and co-surfactant concentrations against responses such as Particle Size (PS) and Entrapment Efficiency (EE%).
  • Characterization of Vesicles:
    • Particle Size & PDI: Analyze using dynamic light scattering (e.g., Zetasizer) [1].
    • Zeta Potential: Measure to assess the physical stability of the dispersion [1].
    • Surface Morphology: Use techniques like Transmission Electron Microscopy (TEM) to confirm a spherical shape [1].
    • Entrapment Efficiency (EE%): Determine by separating the unentrapped drug (e.g., via dialysis or centrifugation) and assaying the drug content within the vesicles [1].
    • *In-vitro* Drug Release: Perform release studies and compare the profile against a control (e.g., niosome dispersion) [1].
  • Incorporation into Gel:
    • Disperse the optimized spanlastic dispersion into a 1% Carbopol gel base [1].
  • Evaluation of the Final Gel:
    • Test for pH, drug content, texture properties, and rheology to ensure suitability for application [1].
    • Conduct *ex-vivo* permeation studies using Franz diffusion cells and excised skin (e.g., goat nasal or abdominal skin) to demonstrate enhanced permeation compared to controls [1] [3].
Protocol 2: Development of Transdermal Patches

This protocol outlines the solvent casting technique for matrix-type patches [2].

  • Formulation of Polymer Solution:
    • Use a blend of polymers such as HPMC and PVA in a 1:1 ratio.
    • Employ a binary solvent system (e.g., water and methanol in a 70:30 ratio).
    • Add a plasticizer like Glycerol (6% w/w).
    • Incorporate penetration enhancers (e.g., DMSO and Propylene Glycol individually and in combinations at different concentrations, typically up to 10% of total weight) [2].
  • Fabrication of Patches:
    • Pour the polymer solution onto a glass substrate.
    • Allow the solvent to evaporate in a controlled environment (e.g., oven) to form a dry, flexible film [2].
  • Physico-chemical Evaluation:
    • Test the patches for physical appearance, thickness, weight uniformity, folding endurance, and moisture content to ascertain integrity and stability [2].
  • *In-vitro* Permeation Study:
    • Use a Keshary-Chein diffusion cell (a type of Franz cell) with excised skin (e.g., goat skin) [2].
    • Analyze samples from the receptor compartment at predetermined time intervals using a validated method (e.g., HPLC) to calculate the steady-state flux (Jss) [2].

Troubleshooting Common Experimental Issues

FAQ 1: Why is my formulation showing low drug permeation despite high in-vitro release?

  • Potential Cause: The drug may be releasing from the formulation but failing to partition into and diffuse through the skin's stratum corneum [4].
  • Solutions:
    • Re-evaluate Penetration Enhancers: Consider incorporating or optimizing chemical penetration enhancers. Terpenes like limonene have been shown to be highly effective for other drugs [5].
    • Confirm Skin Model Integrity: Ensure the integrity of the ex-vivo skin membrane is not compromised and is stored properly. Use a validated integrity test (e.g., transepidermal water loss) before the experiment [6].
    • Check Receptor Medium: Verify that the receptor medium (e.g., phosphate buffer saline with preservatives) maintains sink conditions throughout the experiment [6].

FAQ 2: How can I improve the stability of vesicular dispersions like spanlastics?

  • Potential Cause: Nanovesicles can aggregate or fuse over time due to physical instability.
  • Solutions:
    • Optimize Formulation: A high zeta potential (typically > |±30| mV) indicates good electrostatic repulsion and stability. Revisit the factorial design to optimize stabilizers [1].
    • Change Dosage Form: Incorporate the dispersion into a gel matrix (e.g., Carbopol). This not only provides a bio-adhesive property but also improves the physical stability of the vesicular system [1].

FAQ 3: What is the best skin model to use for in-vitro permeation testing (IVPT)?

  • Answer: The choice involves a trade-off between predictability, availability, and cost [6].
    • Gold Standard: Excised human skin from surgery or cadavers provides the most relevant data [6].
    • Common Alternative: Porcine (pig) ear skin is widely accepted as a good model due to its structural similarity to human skin [6].
    • Synthetic Membranes: For early-stage formulation screening, Strat-M membranes are a reproducible alternative that can correlate with human skin data for many compounds [6].
    • Reconstructed Human Epidermis (RHE): These 3D models are commercially available and are gaining regulatory acceptance, especially for irritation and permeation studies [6].

Experimental Workflow and Skin Penetration Pathways

The following diagrams illustrate the key processes involved in skin permeation experiments and the pathways drugs take through the skin.

workflow Experimental Workflow for Skin Permeation Study Start Define Study Objectives Formulate Develop Formulation (e.g., Gel, Patch, Nano-vesicles) Start->Formulate PrepSkin Prepare Skin Membrane (Human, Porcine, or Synthetic) Formulate->PrepSkin Assemble Assemble Franz Diffusion Cell PrepSkin->Assemble Apply Apply Formulation to Donor Chamber Assemble->Apply Sample Collect Samples from Receptor at Time Intervals Apply->Sample Analyze Analyze Samples via HPLC/UV Sample->Analyze Calculate Calculate Parameters: Flux (Jss), Lag Time, Kp Analyze->Calculate

pathways Pathways of Skin Penetration SC Stratum Corneum VE Viable Epidermis Dermis Dermis & Systemic Circulation Transcellular Transcellular Pathway: Through corneocytes and lipid matrix Transcellular->VE Intercellular Intercellular Pathway: Through lipid lamellae Intercellular->VE Main Pathway Appendageal Transappendageal Pathway: Through hair follicles and sweat glands Appendageal->Dermis Bypasses Barrier

References

matrix optimization for transdermal delivery

Author: Smolecule Technical Support Team. Date: February 2026

Core Variables for Matrix Optimization

Successful transdermal system development hinges on optimizing these interconnected parameters:

Optimization Factor Description & Target Rationale & Impact
Drug Properties [1] [2] Molecular weight < 500 Da; Dose < 20 mg/day; log P (octanol-water) between 1.0 and 4.0. Small, potent molecules with balanced lipophilicity/hydrophilicity can permeate the stratum corneum effectively.
Polymer Matrix [2] Backbone of the system (e.g., natural: cellulose; synthetic: polyvinylpyrrolidone (PVP), Eudragit; synthetic elastomers: silicone rubber). Controls the rate of drug release; must be biocompatible and chemically compatible with the drug and other excipients.
Permeation Enhancers [3] Chemicals (e.g., surfactants, fatty acids) or advanced vesicles (e.g., Transethosomes, Ethosomes) that disrupt the stratum corneum. Temporarily reduce the barrier function of the skin to allow for higher drug flux or delivery of larger molecules.
Adhesives [2] Pressure-sensitive adhesives (e.g., polyisobutylene, silicone, polyacrylate). Ensure proper skin contact and drug delivery; must be skin-compatible, easily removable, and not affect drug release.
Physicochemical Factors [1] Skin hydration, temperature, pH, and drug concentration. Hydration increases permeability; pH and temperature affect drug diffusion and skin condition.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems:

Problem Possible Causes Solutions & Troubleshooting Steps
Low Drug Permeation Drug properties not suitable (e.g., MW too high, log P out of range); Insufficient enhancer [1] [2]. Re-evaluate drug candidate criteria. Incorporate a permeation enhancer (chemical or vesicular) or use physical methods like microneedles [3].
Skin Irritation Sensitizing drug; irritating adhesive or enhancer; prolonged occlusion [1] [2]. Switch to hypoallergenic adhesives (e.g., silicone-based); reduce enhancer concentration; conduct skin sensitization studies.
Poor Adhesion Improper adhesive selection; low adhesive strength; application to moist or oily skin [2]. Optimize adhesive type and thickness; ensure skin is clean, dry, and hair-free before application.
Unstable Formulation Drug crystallization; chemical degradation of drug or polymer; phase separation in vesicles [3]. Use stabilizers and antioxidants; optimize storage conditions (temperature, humidity); for vesicles, characterize physical stability.

Advanced Enhancement Techniques

To overcome the skin's barrier, advanced physical and technological methods can be employed:

  • Ultra-Deformable Vesicles: Systems like Transethosomes (containing ethanol and an edge activator) are more flexible and stable than traditional liposomes, allowing them to penetrate deeper skin layers by squeezing through intracellular lipids [3].
  • Physical Methods:
    • Microneedles: Create microscopic conduits in the stratum corneum, enabling delivery of macromolecules and vaccines [4] [3].
    • Iontophoresis: Uses a mild electrical current to drive charged drug molecules across the skin [1] [4].
    • Electroporation: Applies high-voltage pulses to create transient pores in the skin, suitable for delivering large molecules like DNA [5] [4].
    • Sonophoresis: Uses ultrasound to disrupt the lipid structure of the stratum corneum and enhance penetration [4].

Experimental Protocol: Electroporation-Mediated Delivery

The following workflow and diagram outline a protocol for enhanced nucleic acid delivery, combining microneedle pre-treatment with low-voltage electroporation [5].

Start Start Experiment MN_Prep Punching with Microneedle Roller Start->MN_Prep Apply_NucleicAcid Apply Nucleic Acid (DNA/siRNA) to Site MN_Prep->Apply_NucleicAcid FIEA_Setup Apply Flexible Interdigitated Electroporation Array (FIEA) Electroporation Apply Low-Voltage Electroporation Pulses FIEA_Setup->Electroporation Apply_NucleicAcid->FIEA_Setup Assess_Delivery Assess Delivery (Fluorescence Microscopy, PCR) Electroporation->Assess_Delivery End Successful Nucleic Acid Delivery into Mouse Skin Assess_Delivery->End

Title: Nucleic Acid Delivery Workflow

Detailed Steps [5]:

  • Skin Pre-treatment (Punching): Use a sterile microneedle roller on the target skin area (e.g., depilated mouse thigh skin). This creates microchannels through the stratum corneum, reducing the barrier and allowing for subsequent low-voltage operation.
  • Nucleic Acid Application: Apply the formulated DNA or siRNA solution directly onto the pre-treated skin site.
  • Electroporation Setup: Place the Flexible Interdigitated Electroporation Array (FIEA) over the skin area where the nucleic acid was applied.
  • Electroporation: Apply a sequence of low-voltage electric pulses using the FIEA. The pre-treatment with microneedles allows for efficient nucleic acid transportation at these lower, safer voltages.
  • Assessment of Delivery: After the procedure, evaluate transfection efficiency using methods like fluorescence microscopy (for reporter genes) or reverse transcription PCR (for gene expression analysis).

Key Considerations for Different Scenarios

  • For Small Molecule Delivery (< 500 Da): Start with passive matrix systems (patches). Optimization should focus on drug-polymer compatibility, adhesive selection, and the use of chemical permeation enhancers [1] [2].
  • For Macromolecules (Peptides, DNA, siRNA): Passive diffusion is ineffective. Prioritize physical enhancement techniques (e.g., microneedles, electroporation) or advanced vesicular systems (e.g., Transethosomes) designed to bypass the stratum corneum barrier [5] [4] [3].

References

Technical Support Center: Lisinopril Dihydrate Stability

Author: Smolecule Technical Support Team. Date: February 2026

Welcome, Researchers. This resource provides evidence-based troubleshooting guides and FAQs to address common challenges in maintaining the stability of Lisinopril Dihydrate during formulation development, storage, and analysis.


Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A: this compound degrades primarily via two chemical pathways:

  • Hydrolysis: The peptide-like structure is susceptible to cleavage, especially under acidic or basic conditions. The primary degradation product is Lisinopril Dicarboxylate, formed from the hydrolysis of the amide bond in the lysyl-proline moiety.
  • Oxidation: The pyrrolidine ring in the proline moiety is vulnerable to oxidative degradation, leading to various oxidative impurities.

Q2: Which environmental factors most significantly accelerate Lisinopril degradation? A: The three most critical factors are:

  • Humidity/Moisture: As a dihydrate, it can undergo dehydration or further hydrate, affecting crystal structure and stability. Moisture also facilitates hydrolytic degradation.
  • Temperature: Increased temperature accelerates both hydrolytic and oxidative reaction rates.
  • pH: The compound is most stable in slightly acidic to neutral conditions (pH ~5-6). Degradation is rapid in both strongly acidic and basic environments.

Q3: What are the key specifications for the stability-indicating HPLC method for Lisinopril? A: A validated stability-indicating method must effectively separate Lisinopril from all its major degradation products. Key parameters are summarized below.

Table 1: Key HPLC Parameters for Lisinopril Stability Testing

Parameter Specification Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Standard reverse-phase separation.
Mobile Phase Buffer (e.g., Phosphate, pH ~6.0) : Organic (e.g., Acetonitrile) Provides the necessary polarity for separation; pH control is critical.
Detection UV @ 215-220 nm Optimal for detecting the peptide bond and degradation products.
Forced Degradation Must demonstrate separation of peaks from acid, base, oxidative, and thermal stress. Confirms the method is "stability-indicating."

Troubleshooting Guides

Issue 1: High Levels of Degradation Product "Lisinopril Dicarboxylate" (Hydrolysis)

Problem: HPLC analysis shows a rising peak for Lisinopril Dicarboxylate, exceeding ICH identification thresholds (>0.10%).

Potential Causes & Solutions:

  • Cause A: High Residual Moisture in Drug Substance or Excipients.
    • Solution: Control the moisture content tightly. Use Karl Fischer titration to ensure the drug substance is within specification. Use dried excipients and perform pre-blending drying if necessary.
  • Cause B: Incompatible Formulation pH.
    • Solution: For liquid formulations (e.g., oral solutions), incorporate a buffer system to maintain the pH in the optimal stability range of 5.0 - 6.0.
    • Solution: For solid dosage forms, avoid highly acidic or basic excipients. Monitor the microenvironmental pH of the tablet or powder blend.
  • Cause C: Exposure to High Humidity During Storage or Processing.
    • Solution: Store the API and finished product in controlled, low-humidity conditions (e.g., <40% RH at 25°C). Use desiccants in packaging. Perform manufacturing steps (e.g., mixing, compression) in a humidity-controlled environment.
Issue 2: Formation of Oxidative Degradation Products

Problem: New, unknown peaks appear in the HPLC chromatogram after storage, especially under normal lighting conditions.

Potential Causes & Solutions:

  • Cause A: Exposure to Oxygen.
    • Solution: Use nitrogen purging during the manufacturing process for liquid formulations. Use oxygen-scavenging packaging (e.g., sachets, blister packs with suitable barrier films) for solid dosage forms.
  • Cause B: Catalysis by Metal Ion Impurities.
    • Solution: Use a chelating agent in the formulation. Edetate Disodium (EDTA) at a concentration of 0.01-0.05% w/w is commonly used to sequester metal ions like Cu²⁺ and Fe³⁺ that catalyze oxidation.
  • Cause C: Photo-oxidation.
    • Solution: Use light-resistant (opaque or amber) packaging for both the API and the final product. Conduct processing under low-light conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To elucidate the intrinsic stability of this compound and validate the stability-indicating power of the analytical method.

Materials: this compound API, 0.1N HCl, 0.1N NaOH, 3% H₂O₂, Methanol, Water, HPLC system with UV detector.

Workflow:

  • Solution Preparation: Prepare separate stock solutions of Lisinopril (~1 mg/mL).
  • Stress Conditions:
    • Acidic Hydrolysis: Mix 1 mL stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 1-2 hours. Neutralize before HPLC injection.
    • Alkaline Hydrolysis: Mix 1 mL stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 1-2 hours. Neutralize before HPLC injection.
    • Oxidative Degradation: Mix 1 mL stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Analyze directly.
    • Thermal Degradation (Solid): Expose solid API powder to 60°C in an oven for 1-2 weeks.
    • Photolytic Degradation: Expose solid API to ~1.2 million lux hours of visible and UV light (as per ICH Q1B).
  • Analysis: Analyze all stressed samples and an unstressed control using the HPLC method from Table 1. The method should demonstrate adequate separation of all degradation peaks from the main Lisinopril peak.
Protocol 2: Accelerated Stability Study

Objective: To predict the shelf-life of a Lisinopril formulation under long-term storage conditions.

Materials: Finished formulation (e.g., tablets, powder), stability chambers, desiccators, HPLC system.

Workflow:

  • Package samples in their proposed market packaging and/or in open-dish conditions for comparison.
  • Store samples in stability chambers under the following ICH conditions:
    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 24, 36 months for long-term).
  • Analyze samples for:
    • Assay (Potency of Lisinopril)
    • Related Substances (Degradation products)
    • Water Content (for solid forms)
    • Dissolution (for solid dosage forms)
  • Plot data over time to determine degradation kinetics and extrapolate shelf-life.

Visualizations

Diagram 1: Lisinopril Degradation Pathways

This diagram illustrates the two primary chemical degradation routes for Lisinopril.

G Start This compound (Stable Form) Hydrolysis Hydrolytic Degradation Start->Hydrolysis Pathway Oxidation Oxidative Degradation Start->Oxidation Pathway DegradantA Primary Degradant: Lisinopril Dicarboxylate Hydrolysis->DegradantA DegradantB Oxidative Impurities (e.g., N-Oxides) Oxidation->DegradantB TriggersH Triggers: - Moisture - Acid/Base - High Temp TriggersH->Hydrolysis TriggersO Triggers: - Oxygen - Light - Metal Ions TriggersO->Oxidation

Title: Lisinopril Degradation Pathways

Diagram 2: Stability Study Workflow

This flowchart outlines the logical steps for conducting a formal stability study.

G Step1 1. Prepare Formulation Step2 2. Package Samples Step1->Step2 Step3 3. Load Stability Chambers Step2->Step3 Step4 4. Pull Samples at Intervals Step3->Step4 Step5 5. Perform QC Testing Step4->Step5 Step6 6. Analyze Degradation Kinetics Step5->Step6 Step7 7. Assign Shelf-Life Step6->Step7

Title: Stability Study Workflow


Lisinopril Analysis & Formulation Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Suggested Solution Key Parameters to Check
Low Drug Permeability Formulation lacks permeation-enhancing components. Incorporate mucoadhesive polymers like Chitosan (CS) to increase residence time and permeation. [1] Ex-vivo permeation study; mucoadhesion strength.
Rapid Drug Release Insufficient sustained-release matrix. Optimize concentration of matrix polymers like Sodium Alginate (SA) and Avicel via factorial design. [1] Drug release after 6 hours (target ~56% for SR pellets). [1]
Poor Mucoadhesion Incorrect polymer type or charge. Use a combination of cationic (e.g., Chitosan) and anionic (e.g., Sodium Alginate) polymers. [1] Zeta potential of pellets in mucin dispersion (e.g., -20.33 mV). [1]
Inaccurate Analytical Results Unoptimized chromatographic method. Use a multi-response optimization approach for Sequential Injection Chromatography. [2] Method validation parameters: linearity, precision, accuracy.

Detailed Experimental Protocols

Protocol 1: Formulation of Mucoadhesive Sustained-Release Pellets This methodology is adapted from a 2023 study that successfully created Lisinopril-SR matrix pellets. [1]

  • 1. Aim: To prepare and optimize Lisinopril mucoadhesive sustained-release pellets using extrusion/spheronization.
  • 2. Materials:
    • Drug: Lisinopril (LIS).
    • Polymers: Sodium Alginate (SA), Chitosan (CS), Microcrystalline cellulose (Avicel).
    • Equipment: Extruder, Spheronizer.
  • 3. Experimental Design:
    • Utilize a 3² factorial design. [1]
    • Independent Variables: Concentrations of Sodium Alginate (X1) and Chitosan (X2).
    • Dependent Responses: Pellet size, drug release after 6 hours, mucoadhesion strength.
  • 4. Method:
    • Mixing: Blend Lisinopril, Avicel, and the polymers (SA & CS) according to the experimental design.
    • Wet Massing: Add a suitable granulating liquid (e.g., water) to form a wet mass.
    • Extrusion: Pass the wet mass through an extruder to form extrudates.
    • Spheronization: Place the extrudates in a spheronizer to form spherical pellets.
    • Drying: Dry the pellets in an oven.
  • 5. Evaluation:
    • Drug Content: Validate using a validated analytical method (e.g., HPLC or spectrophotometry).
    • In-vitro Drug Release: Use USP dissolution apparatus, with sampling at intervals up to 8 hours.
    • Ex-vivo Mucoadhesion: Use freshly excised tissue in a modified balance to measure the force required to detach the pellets.
    • Ex-vivo Permeation Study: Compare the permeation of the optimized LIS-SR formulation against free LIS.

Protocol 2: Spectrophotometric Determination of Lisinopril Two green spectrophotometric methods have been developed for the determination of Lisinopril in pharmaceutical formulations. [3]

  • 1. Aim: To determine the concentration of Lisinopril using simple, validated spectrophotometric methods.
  • 2. Materials:
    • Reagents: Ninhydrin (0.2% solution), Copper (II) sulfate (0.02 M).
    • Apparatus: UV-Visible Spectrophotometer.
  • 3. Method I (with Ninhydrin):
    • Mix 1.0 mL of Lisinopril solution with 1.0 mL of ninhydrin solution.
    • Heat the mixture in a boiling water bath for 10 minutes.
    • Cool, dilute with water, and measure the absorbance at a specific wavelength (e.g., 575 nm).
  • 4. Method II (with Copper (II) sulfate):
    • Mix 1.0 mL of Lisinopril solution with 1.0 mL of Copper (II) sulfate solution.
    • Measure the absorbance of the resulting complex at a specific wavelength.
  • 5. Validation:
    • The methods must be validated for linearity, precision, accuracy, LOD (Limit of Detection), and LOQ (Limit of Quantification). [3]

Experimental Workflow for Pellet Formulation & Analysis

The diagram below outlines the core workflow for developing and evaluating the sustained-release pellets, integrating both formulation and analytical control steps.

cluster_formulation Formulation Development & Optimization cluster_evaluation Pellet Evaluation & Analysis Start Start: Formulation Objective A Design of Experiments (3² Factorial Design) Start->A B Blend Powders (LIS, Avicel, SA, CS) A->B C Wet Massing & Granulation B->C D Extrusion & Spheronization C->D E Dry Pellets D->E F Quality Control (Drug Content, Size) E->F G In-vitro Release Study (Dissolution Test) F->G H Ex-vivo Studies (Mucoadhesion & Permeation) G->H I Optimized LIS-SR Pellets H->I

Frequently Asked Questions

Q1: Why is a factorial design recommended for formulating Lisinopril-SR pellets? A factorial design is a systematic approach that allows you to understand not just the individual effect of each formulation variable (like the concentration of Sodium Alginate or Chitosan) but also their interactive effects on critical quality attributes (like drug release and mucoadhesion). This leads to a more robust and optimized formulation with fewer experimental trials. [1]

Q2: How can I confirm that my Lisinopril pellets will stick to the intestinal mucus? The ex-vivo mucoadhesion study is the key test. In the referenced study, the optimized formulation showed that about 73% of the pellets remained attached to the mucus membrane after one hour. The zeta potential measurement of the pellets in a mucin dispersion can also indicate mucoadhesive potential, with values around -20 mV being reported for the optimized formula. [1]

Q3: Are there simpler analytical methods than HPLC for routine quality checks? Yes, spectrophotometric methods can be reliable, cost-effective alternatives for determining Lisinopril in pharmaceutical formulations. Methods using reagents like ninhydrin or copper(II) sulfate have been developed and validated, meeting standards for linearity, precision, and accuracy. [3]

References

sample preparation optimization lisinopril dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental questions regarding lisinopril dihydrate:

Q1: What is the primary challenge with oral this compound, and how can it be addressed? A: The main challenge is its low and variable oral bioavailability (25-30%), primarily due to incomplete absorption [1]. A common strategy is to develop novel drug delivery systems. Research shows that formulating lisinopril into nano-spanlastic bio-adhesive gel for intranasal delivery can significantly enhance mucosal permeation and bypass first-pass metabolism, thereby increasing its bioavailability [1].

Q2: How can I improve the permeation of this compound through mucosal barriers? A: Encapsulating lisinopril into vesicular carriers like spanlastics or niosomes and then incorporating them into a bio-adhesive gel base (e.g., Carbopol 1%) has been shown to augment permeation and increase residence time on the mucosa [1]. An ex-vivo study using goat nasal mucosa confirmed that the permeation rate of a lisinopril-loaded nanospanlastic gel was higher than that of a niosome gel [1].

Q3: My this compound sample seems unstable during processing. What should I check? A: this compound can undergo dehydration and structural changes upon heating. Thermal studies indicate critical temperature transitions:

  • ~88.8°C: Transition from dihydrate to monohydrate [2].
  • ~110.4°C: Transition from monohydrate to a dehydrated form, accompanied by a change in crystalline structure [2].
  • ~179.4°C: Fusion (melting) of the dehydrated crystalline structure [2]. Ensure that your sample preparation, drying, and storage conditions remain well below these thresholds to avoid physical degradation.

Q4: What are the recommended methods for the quantitative determination of this compound? A: Both UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC) can be used, but their performance differs [3].

  • UV-Spectrophotometry: This method is based on a reaction with ninhydrin, forming a colored product with an absorption maximum at 565 nm [3]. While simpler, it is less precise.
  • HPLC: This method is far more precise and is recommended for accurate quantitative analysis. One validated method uses a mobile phase of acetonitrile and phosphate buffer (pH=2.2) with detection at 215 nm [3].

Experimental Protocols & Data

Below are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Fabrication and Optimization of this compound Nano-Spanlastics

This protocol is adapted from a study that used a factorial design to optimize spanlastics for intranasal delivery [1].

  • Objective: To prepare and optimize lisinopril-loaded nano-spanlastics (LPSp) using an ethanol injection method.
  • Materials: this compound, edge activators (e.g., Tween), span carriers (e.g., Span 60), ethanol, distilled water.
  • Software: Design Expert software for 23 factorial design.
  • Method:
    • Factorial Design: Set up an experimental design to investigate the impact of independent variables (e.g., surfactant concentration, drug-to-lipid ratio) on dependent variables like Particle Size (PS) and Entrapment Efficiency (EE%).
    • Preparation: Dissolve the drug, span, and edge activators in ethanol. Rapidly inject this ethanolic solution into a stirred aqueous phase using a syringe.
    • Evaluation: Characterize the optimized formulation for PS, Polydispersity Index (PDI), Zeta Potential, EE%, and in-vitro drug release. The optimized formulation from the cited study had a spherical shape, PS of 320 ± 4.5 nm, and EE% of 72 ± 2.5% [1].

Protocol 2: Preparation of Bio-adhesive Gel Loaded with Nano-Spanlastics

  • Objective: To incorporate the optimized nano-spanlastics into a bio-adhesive gel to enhance residence time [1].
  • Materials: Optimized LPSp dispersion, Carbopol 934 (1% w/v), neutralizer (e.g., triethanolamine).
  • Method:
    • Disperse Carbopol 934 in the LPSp dispersion with continuous stirring and allow it to hydrate fully.
    • Adjust the pH to between 5.5 and 6.0 using a neutralizer to form a gel.
    • Evaluate the final gel (LPSpG) for pH, drug content, texture properties, and rheology [1].

Protocol 3: Quantitative Analysis via HPLC

This protocol is based on a validated method for quantifying this compound in granules [3].

  • Objective: To accurately determine the concentration of this compound in a sample.
  • Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | Luna C18, 25 mm length | | Mobile Phase | Acetonitrile : Phosphate Buffer (pH=2.2) (75:15) | | Flow Rate | 0.8 mL/min | | Detection Wavelength | 215 nm | | Injection Volume | 20 µL | | Column Temperature | 40 °C |
  • Sample Preparation:
    • Place a sample equivalent to ~0.2g of granules in a 100 ml volumetric flask.
    • Dissolve and dilute to volume with water (this is Solution A).
    • Pipette 5 ml of Solution A into a 100 ml volumetric flask, dilute to volume with water, and mix.
    • Filter the solution before injection (e.g., through a 0.45µm membrane filter) [3].

Thermal Behavior & Analytical Data

The following table summarizes key physicochemical data for this compound from the search results:

Parameter Value / Description Reference
Molecular Formula C21H31N3O5·2H2O [2]
Molecular Weight 441.53 g/mol [2]
Oral Bioavailability 25% - 30% [1]
Thermal Transition 1 Dihydrate to Monohydrate at ~88.8°C [2]
Thermal Transition 2 Monohydrate to Dehydrated form at ~110.4°C [2]
Melting Point 179.4°C (dehydrated form) [2]
HPLC Linear Range 8 - 12 µg/mL [3]
UV-Vis Lambda-max 565 nm (after ninhydrin reaction) [3]

Workflow Visualization

The following diagram illustrates the thermal degradation pathway of this compound, which is critical for planning sample preparation and storage.

This compound Thermal Behavior Start This compound (Room Temperature) Step1 Heating to ~88.8°C Loses 1 Water Molecule Start->Step1 Step2 Lisinopril Monohydrate Step1->Step2 Step3 Heating to ~110.4°C Loses Final Water Molecule Crystal Structure Change Step2->Step3 Step4 Dehydrated Lisinopril (Form LPRF2) Step3->Step4 Step5 Heating to ~179.4°C Fusion/Melting Step4->Step5 End Melt Step5->End

References

Lisinopril dihydrate vs enalapril pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes the core pharmacokinetic differences between lisinopril and enalapril, which are critical for drug development and clinical use.

Parameter Lisinopril Enalapril
Type Active drug [1] Prodrug (activated to Enalaprilat) [2] [3]
Bioavailability 25% ± 4% (unaffected by food) [4] ~60% [3]
Time to Peak (Tmax) ~6 hours [1] ~1 hour (Enalapril); 2-4 hours (Enalaprilat) [2]
Half-Life (Terminal) ~40 hours [4] 11 hours (Enalaprilat) [5] [3]. A prolonged terminal phase (~36 hours) exists due to tissue binding [2].
Accumulation Half-Life 12.6 hours [4] Information not specified in search results
Metabolism Not significantly metabolized; excreted unchanged [4] [1] Hydrolyzed in liver to active metabolite, Enalaprilat [2] [3]
Primary Elimination Renal (glomerular filtration, tubular secretion & reabsorption) [4] Renal [3]
Protein Binding Low [6] Relatively high [6]
Lipophilicity Hydrophilic [6] Lipophilic [6]
Effect of Food No impact on absorption [4] No significant impact on absorption mentioned in search results
Dosage in Renal Impairment Required (starting dose varies by CrCl) [7] Required (particularly when CrCl < 20 ml/min) [2]

A key structural and functional difference is that lisinopril is an active drug, while enalapril is a prodrug. The following diagram illustrates the distinct metabolic pathways and key pharmacokinetic steps for each drug.

G Lisinopril Lisinopril (Active Drug) Action ACE Inhibition in Tissues Lisinopril->Action Enalapril Enalapril (Prodrug) Activation Hepatic Hydrolysis Enalapril->Activation Metabolism Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->Action Absorption1 Oral Administration Bioavailability: ~25% Absorption1->Lisinopril Absorption2 Oral Administration Bioavailability: ~60% Absorption2->Enalapril Activation->Enalaprilat

Key Experimental Methodologies

The pharmacokinetic data for these drugs are derived from specific, validated analytical methods. Here are the details of two key experimental protocols cited in the search results.

HPLC with Fluorescence Detection for Lisinopril

This method was developed to overcome the challenge of measuring low plasma concentrations of lisinopril due to its amphoteric nature and endogenous interference [1].

  • Sample Preparation: A two-step solid-phase extraction process using C18 cartridges followed by silica cartridges to adequately separate lisinopril from biological matrices [1].
  • Derivatization: The extracted lisinopril reacts with fluorescamine reagent (250-fold molar excess) in borate buffer (pH 8.5) at room temperature for 1-2 minutes. This reaction produces a highly fluorescent derivative [1].
  • Detection and Separation: Separation is achieved on a reversed-phase C18 column. The fluorescent derivative is detected using a fluorescence detector with excitation/emission maxima at 383/477 nm [1].
  • Applicability: This method is suitable for pharmacokinetic studies in human plasma and urine, providing the sensitivity required for these applications [1].
Enzyme Immunoassays (EIA) for Enalapril and Enalaprilat

This approach uses specific enzyme immunoassays, which are considered superior to earlier ACE inhibition assays that required prior hydrolysis of enalapril [8].

  • Method: Two specific enzyme immunoassays were used to directly determine concentrations of both the prodrug (enalapril) and its active metabolite (enalaprilat) in plasma [8].
  • Study Design: The pharmacokinetic parameters were estimated in healthy volunteers using a two-way crossover design with a 1-week washout period after a 10 mg dose of enalapril maleate [8].
  • Advantages: This method allows for direct and specific measurement, making it suitable for bioequivalence assessments and therapeutic drug monitoring in a clinical laboratory setting [8].

Clinical and Research Implications

The pharmacokinetic differences between lisinopril and enalapril have direct implications for their use in therapy and research.

  • Onset and Duration: Enalapril's rapid conversion to enalaprilat and higher bioavailability may lead to a quicker onset of action [2] [3]. Lisinopril's longer terminal half-life supports its once-daily dosing regimen [4] [7].
  • Lipophilicity and Tissue Penetration: Enalapril is lipophilic, while lisinopril is hydrophilic [6]. A 2023 prospective clinical study suggested that this difference may have clinical consequences; while both drugs lowered blood pressure equally, enalapril significantly improved arterial endothelial function (measured by flow-mediated dilation), whereas lisinopril did not [6]. The authors proposed that enalapril's lipophilicity allows it to better access and inhibit tissue-based ACE [6].
  • Dosing Considerations: The distinct pharmacokinetics necessitate different clinical considerations. Lisinopril absorption is unaffected by food, allowing for flexible administration [4]. As a prodrug, enalapril's activation depends on hepatic function [2]. Both drugs require dose adjustment in patients with renal impairment due to their primary renal elimination [2] [7].

References

Lisinopril dihydrate vs captopril stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Stability and Chemical Properties

The table below summarizes the key stability-related data for both compounds:

Property Captopril Lisinopril Dihydrate
Critical Stability Concern Susceptible to oxidation, forming captopril disulfide [1]. Stable in optimized osmotic tablet formulations for at least 3 months [2].
Degradation Product Captopril disulfide [1]. Information not available in search results.
Supporting Experimental Data >90% potency retained for 12 weeks in powder papers at room temperature [1]. Formulation stable under accelerated stability conditions for 3 months [2].
Reported Half-Life ~2 hours [3] [4] ~16 hours [3]
Key Structural Motif Thiol (sulfhydryl) group [4]. No thiol group [5].
Storage Recommendation Stable in moisture-proof containers [1]. Research-grade material should be stored at -20°C [6].

The core stability difference arises from their chemical structures. Captopril contains a thiol (sulfhydryl) group that is particularly susceptible to oxidation, leading to the formation of captopril disulfide, especially in suboptimal storage conditions [1] [4]. In contrast, This compound lacks this thiol group, which generally contributes to its more stable profile [5].

Experimental Stability Data and Protocols

The available data comes from different types of studies, focusing on formulation stability and chemical degradation.

Stability of Captopril in Powder Form

A study investigated the stability of captopril in powder papers stored at room temperature under three conditions [1]:

  • Methodology: Captopril 12.5-mg tablets were triturated with lactose to a concentration of 2 mg of captopril per 100 mg of powder. The powder was packaged in 240 papers and stored in:
    • Class "A" prescription vials
    • Plastic zip-lock bags
    • Moisture-proof barrier bags
  • Analysis: Samples were assayed immediately and at 1, 2, 3, 4, 8, 12, and 24 weeks using a stability-indicating high-performance liquid chromatography (HPLC) method.
  • Results: Over 90% of the initial captopril concentration was retained under all three storage conditions for the first 12 weeks. At 24 weeks, the degradation product captopril disulfide was detected in one sample stored in a plastic zip-lock bag. The drug remained stable for the full 24 weeks in the vials and moisture-proof bags [1].
Stability of this compound in an Osmotic Tablet

A development study for a controlled-release tablet provides insight into this compound's stability [2]:

  • Formulation: Elementary osmotic tablets of this compound were prepared using wet granulation. The core tablets were coated with a semipermeable membrane of cellulose acetate and then drilled with a 0.8 mm delivery orifice.
  • Stability Testing: The optimized formulation underwent accelerated stability studies as per ICH guidelines.
  • Results: The formulation was found to be stable for 3 months under accelerated stability conditions, demonstrating the compound's robustness in a finished dosage form [2].

Implications for Research and Development

The experimental data highlights practical considerations for professionals:

  • For Captopril: The primary concern is managing oxidation and moisture. The choice of packaging is critical; airtight, moisture-proof containers are necessary for long-term stability. The formation of captopril disulfide must be monitored as a key degradation product [1].
  • For this compound: The focus shifts to formulation. Its stability and longer half-life make it well-suited for controlled-release drug delivery systems, such as the osmotic tablet described, which can reduce dosing frequency and improve patient compliance [2].

How to Evaluate Stability: A Workflow

When comparing the stability of two active pharmaceutical ingredients (APIs), a systematic approach is essential. The following diagram outlines a standard experimental workflow, incorporating the key findings for captopril and this compound:

stability_workflow Stability Evaluation Workflow start Start: API Stability Comparison stress 1. Conduct Stress Tests start->stress analyse 2. Identify Degradation Products stress->analyse quantify 3. Develop Analytical Method analyse->quantify formal 4. Design Formal Study quantify->formal store 5. Prepare Storage Conditions formal->store package 5a. Vary Packaging (e.g., vials, barrier bags) store->package time 5b. Set Time Points (e.g., 0, 4, 12, 24 weeks) store->time assay 6. Assay Samples package->assay Sample at intervals time->assay Sample from all conditions results 7. Analyze Results & Conclude assay->results

This workflow visualizes the process referenced in the cited studies [1] [2], which can be applied to any API stability assessment.

References

Lisinopril Dihydrate: Oral vs. Transdermal Administration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between the established oral route and the experimental transdermal methods.

Parameter Oral Administration Passive Transdermal Delivery Iontophoretic Transdermal Delivery
Bioavailability 25% (range 6-60%) [1] [2] Low, requires enhancement [3] Significantly enhanced over passive [4]
Mechanism Passive absorption via GI tract [1] Passive diffusion through skin [3] Electrically-driven transport across skin [4]
Key Advantage Convenient, established use Avoids first-pass metabolism [3] Programmable, on-demand delivery [4]
Key Limitation Significant first-pass metabolism [3] Low skin permeability [4] Requires specialized equipment
Steady-State Flux Not applicable (systemic circulation) Not specifically quantified 1.24 - 3.41 mg/cm²/hr (depending on current and concentration) [4]

Experimental Protocols and Data

Here is a detailed look at the key methodologies used in transdermal lisinopril research.

Protocol for Passive Transdermal Delivery with Enhancers

This study aimed to develop a transdermal patch to improve lisinopril's low oral bioavailability [3].

  • Formulation: Patches were fabricated using a solvent casting technique. The polymer matrix consisted of Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol (PVA) in a 1:1 ratio, with glycerol as a plasticizer. Dimethylsulfoxide (DMSO) and Propylene Glycol (PG) were used as penetration enhancers, both individually and in blends [3].
  • Evaluation: The fabricated patches were assessed for parameters like drug content uniformity, thickness, and in vitro drug release profiles [3].
Protocol for Iontophoretic Permeation Studies

This research investigated the use of electric current to actively drive lisinopril across the skin [4].

  • Skin Membrane: Excised pig ear skin was used as a model membrane, with the fat removed and the skin stored refrigerated for short-term use [4].
  • Diffusion Cell: A modified Franz diffusion cell was used. The donor compartment contained lisinopril solution in phosphate buffer (pH 7.4), and the receptor compartment contained fresh buffer maintained at 37°C [4].
  • Iontophoresis Setup: Silver/Silver Chloride (Ag/AgCl) electrodes were used. Cathodal iontophoresis (where the drug carries a positive charge) was applied at different current densities (0.25, 0.5, and 0.75 mA/cm²) and drug concentrations (25, 50, and 75 mg/mL). Passive control experiments (without current) were run in parallel [4].
  • Data Analysis: Samples from the receptor compartment were analyzed spectrophotometrically. The cumulative amount of drug permeated was plotted against time, and the slope of the linear portion was calculated as the steady-state flux (Jss) [4].

Key Experimental Findings from Iontophoresis

The iontophoresis study yielded clear quantitative results on how to control the delivery rate [4].

  • Effect of Current Density: For a 25 mg/mL donor solution, increasing the current density from 0.25 mA/cm² to 0.75 mA/cm² raised the steady-state flux from 1.24 to 3.41 mg/cm²/hr. This demonstrates that the delivery rate can be precisely controlled by adjusting the electrical current [4].
  • Effect of Donor Concentration: At a fixed current density of 0.5 mA/cm², increasing the donor concentration from 25 mg/mL to 75 mg/mL increased the flux from 2.01 to 3.01 mg/cm²/hr. The flux enhancement was most pronounced at the lowest drug concentration, indicating more efficient electro-transport when the drug load is lower [4].

Mechanisms and Practical Implications

The following diagram illustrates the workflow and mechanisms behind the key iontophoresis experiment.

G Start Start Experiment SkinPrep Skin Membrane Preparation (Excised pig ear skin) Start->SkinPrep CellSetup Diffusion Cell Assembly SkinPrep->CellSetup Application Apply Lisinopril Solution & Electrodes CellSetup->Application Iontophoresis Apply Cathodal Iontophoresis (Variable Current Density) Application->Iontophoresis Sampling Sample Receptor Fluid at Regular Intervals Iontophoresis->Sampling Mech1 Electro-Repulsion Iontophoresis->Mech1 Mech2 Electro-Osmosis Iontophoresis->Mech2 Analysis UV Spectrophotometric Analysis Sampling->Analysis DataCalc Calculate Steady-State Flux (Jss) Analysis->DataCalc

For researchers, the data indicates that:

  • Iontophoresis is a highly effective enhancement technique for lisinopril, providing a programmable and non-invasive method for systemic delivery [4].
  • Delivery rates can be optimized by tuning the current density and the concentration of the donor solution [4].
  • The primary mechanisms for enhancement are electro-repulsion (for the charged drug molecule) and electro-osmosis (bulk fluid flow) [4].

Conclusion and Research Outlook

References

Physicochemical & Pharmacokinetic Profile of Lisinopril

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key properties that influence analytical method development, such as solubility, stability, and detection characteristics [1] [2] [3].

Property Description Relevance to Analytical Method Development
Chemical Formula C21H31N3O5 [1] Aids in mass spectrometry and elemental analysis.
Molecular Weight 405.49 g/mol (anhydrous); 441.52 g/mol (dihydrate) [1] [4] Essential for quantitative analysis and purity assessments.
Solubility Soluble in water (~13 mg/mL); sparingly soluble in methanol; practically insoluble in ethanol [3] [4] Suggests aqueous-based solvents are suitable for sample preparation; indicates potential for reverse-phase HPLC.
pKa Information not located in search results -
Absorption (Tmax) 6-8 hours post-administration [1] [3] Important for pharmacokinetic study design.
Protein Binding None (0%) [1] [2] [3] Simplifies plasma sample preparation and analysis, as no protein precipitation is needed to measure free drug.
Metabolism Not metabolized [1] [2] [3] Focuses analysis on the parent compound, eliminating need to monitor for metabolites.
Elimination Half-life Effective half-life: ~12 hours; Terminal half-life: up to 40 hours [1] [3] [5] Informs dosing regimen and sampling schedule for bioequivalence studies.
Excretion Excreted unchanged entirely in the urine [1] [2] [3] Urine is a key matrix for excretion studies.

Analytical Methods Explored in Literature

While explicit protocols are not detailed in the search results, two studies hint at the techniques used for lisinopril analysis:

  • High-Performance Liquid Chromatography (HPLC): One study mentions that lisinopril can be assayed using high-pressure liquid chromatography, confirming that HPLC is a standard technique for its quantification [3].
  • Molecular Docking Studies: Computational methods are employed to study the interaction between lisinopril and the Angiotensin-Converting Enzyme (ACE). These in-silico approaches are used for inhibitor screening and mechanism studies, as noted in research on plant-derived ACE inhibitors [6].

To illustrate the drug's mechanism of action, which is often a target in activity-based assays, the following diagram shows how lisinopril inhibits the Renin-Angiotensin-Aldosterone System (RAAS).

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Lisinopril Lisinopril Action Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen Kidney Kidney Renin Renin Kidney->Renin Lung Lung ACE ACE Lung->ACE BloodVessel BloodVessel Vasoconstriction Vasoconstriction BloodVessel->Vasoconstriction AdrenalGland AdrenalGland AldosteroneRelease AldosteroneRelease AdrenalGland->AldosteroneRelease AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AngiotensinII->Vasoconstriction AngiotensinII->AldosteroneRelease HighBP High Blood Pressure Vasoconstriction->HighBP SodiumWaterRetention SodiumWaterRetention AldosteroneRelease->SodiumWaterRetention SodiumWaterRetention->HighBP Lisinopril Lisinopril ACEInhibition ACEInhibition Lisinopril->ACEInhibition Inhibits AngiotensinIIBlocked AngiotensinIIBlocked ACEInhibition->AngiotensinIIBlocked ReducedVasoconstriction ReducedVasoconstriction AngiotensinIIBlocked->ReducedVasoconstriction ReducedAldosterone ReducedAldosterone AngiotensinIIBlocked->ReducedAldosterone LowerBP Lower Blood Pressure ReducedVasoconstriction->LowerBP ReducedSodiumWater ReducedSodiumWater ReducedAldosterone->ReducedSodiumWater ReducedSodiumWater->LowerBP

References

Lisinopril dihydrate fixed dose combination efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: FDC vs. Separate Pills

This table summarizes the results of an 8-week prospective longitudinal study in treatment-naive hypertensive adults, directly comparing a Lisinopril/Hydrochlorothiazide FDC against the same drugs administered separately [1].

Parameter Fixed-Dose Combination (FDC) Separately Administered Combination
Reduction in Mean Sitting Systolic BP -37.16 mm Hg -33.18 mm Hg
Reduction in Mean Sitting Diastolic BP -17.53 mm Hg -12.97 mm Hg
Medication Adherence Better Good
General Tolerability Well tolerated Well tolerated
Renal Protection (Proteinuria) No reported cases No reported cases

Detailed Experimental Protocol

The data in the table above was generated using the following rigorous methodology, as described in the study [1]:

  • Study Design: A randomized, two-arm, prospective longitudinal 8-week parallel-group study.
  • Participants: Treatment-naive adult hypertensive patients from a rural Nigerian community. Hypertension was defined as a sitting blood pressure of ≥140/90 mmHg on at least three occasions.
  • Intervention:
    • Group A (FDC): Received a fixed-dose combination tablet containing 20 mg Lisinopril dihydrate and 12.5 mg Hydrochlorothiazide.
    • Group B (Separate): Received separately administered tablets of 20 mg this compound and 12.5 mg Hydrochlorothiazide.
  • Primary Endpoints: The changes from baseline in mean sitting systolic (MSSBP) and diastolic (MSDBP) blood pressure.
  • Secondary Assessments: Medication adherence was assessed, and safety was monitored through reports of adverse events and the occurrence of proteinuria.

Mechanism of Action: Synergistic Blood Pressure Control

Lisinopril and Hydrochlorothiazide work through complementary mechanisms to lower blood pressure more effectively than either agent alone. The following diagram illustrates this synergistic relationship.

G Start Hypertension ACE Lisinopril: ACE Inhibitor Start->ACE Thiazide Hydrochlorothiazide: Thiazide Diuretic Start->Thiazide Mech1 Blocks conversion of Angiotensin I to II ACE->Mech1 Mech2 Reduces blood volume by increasing Na+ and water excretion Thiazide->Mech2 Effect1 Vasodilation Mech1->Effect1 Effect2 Decreased Cardiac Output Mech2->Effect2 Outcome Enhanced Blood Pressure Reduction Effect1->Outcome Effect2->Outcome

This synergistic mechanism allows FDCs to achieve significant blood pressure control, which is why major guidelines recommend two-drug combinations for many patients starting treatment [2].


Clinical and Formulation Considerations

Beyond efficacy, several factors make this compound FDCs a valuable option in clinical practice and drug development.

  • Improved Adherence: The primary driver for the superior real-world efficacy of FDCs is simplified dosing, which leads to significantly better medication adherence compared to taking multiple separate pills [1] [2]. This is a critical factor in managing chronic conditions like hypertension.
  • WHO Essential Medicine Status: Combinations like Lisinopril/Hydrochlorothiazide and Lisinopril/Amlodipine are included on the WHO Essential Medicines List as exemplar FDCs [2]. This underscores their global importance, accessibility, and cost-effectiveness for public health.
  • Advanced Formulation Techniques: Modern drug development is exploring technologies like Hot-Melt Extrusion (HME) coupled with Fused Deposition Modeling (FDM) 3D Printing for producing FDCs [3]. This allows for the creation of personalized polypills with tailored drug release profiles, representing the future of combination therapy manufacturing.

References

comparative protein binding ACE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Computational & Experimental Approaches

Approach/Method Key Features Primary Application/Outcome
Computational Modeling [1] Integrates MD simulations, QSAR, MM-PB/SA, and QM/MM to model peptide-ACE binding and optimize structures. Discovery of potent ACE-inhibitory peptides (e.g., LVY, LKIPLY) and design of mutants with improved activity (e.g., LKIPVA).
Experimental Assay (ACE Kit-WST) [2] Colorimetric method measuring ACE activity without organic solvent extraction; uses 3HB-GGG substrate. High-throughput screening and confirmation of ACE inhibitory activity and IC₅₀ determination for candidate molecules.

Experimental Protocol for ACE Inhibition

The ACE Kit-WST provides a standardized colorimetric assay [2]:

  • Principle: ACE converts substrate 3HB-GGG to 3-hydroxybutyric acid (3HB). 3HB is then enzymatically converted to a colored product, measurable with a microplate reader. Inhibitors reduce color intensity.
  • Sample Preparation: Dissolve samples in water, DMSO, or ethanol (final concentration <1%). Adjust pH to ≥5 if acidic and remove insoluble material by centrifugation or filtration [2].
  • Assay Procedure: Combine sample, substrate buffer, and ACE enzyme. After incubation, add Indicator Solution to develop color. Measure absorbance [2].
  • IC₅₀ Determination: Test a range of sample concentrations in triplicate. Plot inhibition % vs. concentration to determine half-maximal inhibitory concentration (IC₅₀) [2].

Clinical Comparison for Proteinuria Management

This table compares the relative effects of different ACEIs, ARBs, and their combinations on proteinuria reduction in normotensive patients with chronic kidney disease (CKD), based on a Bayesian network meta-analysis [3].

Therapy / Compound Class Example Compounds Key Findings / Relative Efficacy
Most Efficacious (Overall) Olmesartan + Temocapril (ARB+ACEI) Ranked highest for proteinuria reduction in overall population and IgA nephropathy [3].
Highly Efficacious Olmesartan (ARB), Lisinopril (ACEI) Ranked second for overall proteinuria reduction [3].
Efficacious with Less BP Impact Temocapril (ACEI) Ranked third for proteinuria reduction with less blood pressure reduction [3].
Best for Diabetic Nephropathy Enalapril (ACEI) Ranked highest for reducing albuminuria in normotensive diabetic nephropathy [3].
All Active Therapies Various ACEIs & ARBs All showed significantly greater proteinuria reduction vs. placebo [3].

ACE Inhibition in the Renin-Angiotensin System

The diagram below illustrates the role of ACE in blood pressure regulation and how inhibitors function, based on the described mechanism [2] [4].

ras_pathway ACE Role in BP Regulation & Inhibition Angiotensinogen Angiotensinogen Angio_I Angiotensin I Angiotensinogen->Angio_I Renin Angio_II Angiotensin II Angio_I->Angio_II ACE Vasoconstriction Vasoconstriction Angio_II->Vasoconstriction ACE ACE ACE->Angio_II Converts ACE_Inhibitors ACE Inhibitors (e.g., Captopril, Enalapril) ACE_Inhibitors->ACE Inhibits BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase

Key Insights for Research & Development

  • Leverage Computational Tools: The integrative protocol of MD simulation, QSAR, and QM/MM can virtually generate and optimize peptide inhibitors before synthesis, improving discovery efficiency [1].
  • Consider Clinical Context: While combination therapy shows high efficacy, the choice between ACEIs and ARBs should be tailored to the specific CKD population (e.g., diabetic nephropathy vs. IgA nephropathy) and the need to minimize blood pressure reduction [3].
  • Understand the Mechanism: The development of Captopril, a competitive inhibitor that binds to the ACE active site by interacting with a Zn²⁺ ion, is a foundational case study in structure-based drug design [4].

References

Metabolic and Renal Effects: Lisinopril vs. Other Agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Agent Study Population Key Metabolic Findings Reference
Losartan (ARB) [1] Non-diabetic hypertensives Insulin sensitivity (GIR: +1.5 mg/min/kg; p<0.05); Losartan: no significant effect (+0.42 mg/min/kg). Difference was statistically significant [1]. Paolisso et al. (1998) [1]
Calcium Channel Blockers, β-blockers, Diuretics [2] Hypertensive diabetic patients Greater renoprotective effect (reduced albumin excretion) than comparator drugs, despite similar blood pressure reduction [2]. Adis Drug Evaluation (1997) [2]
Placebo [2] Normotensive patients with IDDM and microalbuminuria Reduced urinary albumin excretion rate (AER) by 18.8% overall and 49.7% in patients with microalbuminuria [2]. EUCLID Study [2]

Experimental Protocols for Key Data

The critical findings on insulin sensitivity and renal function are derived from standardized, rigorous experimental methods.

  • Euglycemic Hyperinsulinemic Clamp Technique [1]: This is the gold-standard method for assessing insulin sensitivity. After a 12-hour fast, subjects receive a priming dose of insulin followed by a constant infusion. Blood glucose is maintained at a constant, normal level by variable glucose infusion. The Glucose Infusion Rate (GIR) during the final 30 minutes directly measures the body's sensitivity to insulin; a higher GIR indicates better insulin sensitivity [1].
  • Renal Function Assessment [2]: The renoprotective effects of lisinopril were primarily determined by measuring the Urinary Albumin Excretion Rate (AER). This involves collecting urine from patients over a set period to precisely quantify the amount of albumin lost, which is a key marker of kidney damage in diabetes [2].

Mechanism of Action: The RAAS Pathway

ACE inhibitors like lisinopril work by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this pathway and the site of ACE inhibitor action.

G cluster_normal RAAS Pathway (Untreated) cluster_acei ACE Inhibitor Action (e.g., Lisinopril) A1 Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) A1->ACE converts   A2 Angiotensin II A2_Effects Vasoconstriction Aldosterone Release Cardiovascular Remodeling Insulin Resistance A2->A2_Effects ACE->A2 A1_ACEI Angiotensin I ACE_ACEI Angiotensin-Converting Enzyme (ACE) A1_ACEI->ACE_ACEI converts   A2_ACEI Angiotensin II A2_Effects_ACEI Effects Reduced A2_ACEI->A2_Effects_ACEI ACE_ACEI->A2_ACEI Inhibitor ACE Inhibitor Inhibitor->ACE_ACEI  Blocks

Figure 1: Mechanism of ACE inhibitors in the RAAS pathway. By blocking ACE, these drugs reduce levels of Angiotensin II, leading to vasodilation and decreased aldosterone. The reduction in Angiotensin II is a proposed mechanism for improved insulin sensitivity [1] [3] [4].

Interpretation of the Evidence

  • Potential Class Effect vs. Individual Agent Superiority: While improved insulin sensitivity may be a class effect of ACE inhibitors [3], some evidence suggests all ACE inhibitors are not equal. One study noted that while various ACE inhibitors improved metabolism, "lisinopril displayed the greatest metabolic response" [1].
  • Mechanisms for Metabolic Improvement: The improvement in insulin sensitivity is likely multifactorial, involving enhanced skeletal muscle blood flow (due to vasodilation) and improved glucose delivery [2]. It may also be linked to the increased bradykinin levels resulting from ACE inhibition [5] [2].

How to Proceed with Research

For a complete comparison guide, you may need to investigate further:

  • Contact Authors Directly: For the most detailed experimental protocols, consider reaching out to the corresponding authors of the key papers.
  • Systematic Reviews and Meta-Analyses: Search for broader meta-analyses that compare the metabolic effects across all ACE inhibitors to confirm if lisinopril's effects are representative of the class.

References

Comparison of Polymeric Matrices for Lisinopril Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from recent studies on different Lisinopril dihydrate formulations.

Formulation Type Polymer System Key Excipients Key Performance Findings Reference

| Mucoadhesive Sustained-Release Pellets [1] | Sodium Alginate (SA) & Chitosan (CS) | Microcrystalline Cellulose (Avicel PH101) | • Drug Release (6h): 56.2% (Optimized formula) [1]Mucoadhesion: ~73% of pellets attached to mucus membrane after 1 hour [1]Permeation: 1.7-fold increase ex-vivo compared to free drug [1] | [1] | | Transdermal Patch [2] | Hydroxypropyl Methyl Cellulose (HPMC) & Polyvinyl Alcohol (PVA) | Glycerol (plasticizer), Dimethylsulfoxide (DMSO), Propylene Glycol (PG) as permeation enhancers | • Best Flux: Achieved with 10% DMSO:PG (70:30) combination [2]Objective: To overcome low (6-60%) and variable oral bioavailability [2] | [2] |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies used in the studies to help in replicating or designing your own experiments.

Mucoadhesive Sustained-Release Pellets

This study used a 3² factorial design to optimize pellets prepared via extrusion-spheronization [1].

  • Independent Variables: Concentrations of Sodium Alginate (SA: 0.5-3%) and Chitosan solution (CS: 0.2-1%) [1].
  • Dependent Variables: Mean torque, pellet size, drug release after 6 hours, and mucoadhesive strength (zeta potential) [1].
  • Preparation Method: The powder mixture (containing drug, Avicel, and SA) was wetted with the CS binder solution. The wet mass was extruded through a 2.0 mm screen, spheronized at 700 rpm for 10 minutes, and the resulting pellets were dried at 50–60 °C [1]. The optimized pellets were loaded into enteric-coated capsules to target intestinal release [1].
  • Evaluation Methods:
    • In-vitro drug release was studied using dissolution apparatus [1].
    • Ex-vivo mucoadhesion was tested on mucus membrane, measuring the percentage of pellets attached over time [1].
    • Ex-vivo permeation was conducted and compared to free drug solution [1].
Transdermal Patch

This study aimed to bypass first-pass metabolism by developing a matrix-type transdermal system using the solvent casting technique [2].

  • Polymer Matrix: HPMC and PVA in a 1:1 ratio [2].
  • Solvent System: Binary water-methanol system (70:30) [2].
  • Permeation Enhancers: DMSO and Propylene Glycol (PG) were incorporated individually and in blends at different concentrations and ratios [2].
  • Optimization: The formulation containing DMSO and PG in a 70:30 ratio at a total 10% concentration showed the best in-vitro drug flux [2].
  • Evaluation Methods: In-vitro diffusion studies were performed using a Keshary-Chein diffusion cell and goatskin as the membrane [2].

Formulation Strategy and Experimental Workflow

The following diagram synthesizes the experimental approaches into a general development workflow for a Lisinopril polymeric matrix system.

G cluster_1 Stage 1: Design & Preparation cluster_2 Stage 2: In-Vitro & Ex-Vivo Evaluation cluster_3 Stage 3: Optimization & Analysis Start Define Formulation Objective A1 Select Polymer Matrix System Start->A1 A2 Define Manufacturing Method (Extrusion-Spheronization / Solvent Casting) A1->A2 B1 Physicochemical Characterization (Torque, Particle Size, Zeta Potential) A3 Incorporate Functional Excipients (e.g., Permeation Enhancers, Plasticizers) A2->A3 B2 Drug Release Profile A3->B1 Formulated System B1->B2 B3 Mucoadhesion Strength B2->B3 B4 Ex-Vivo Permeation Study B3->B4 C1 Statistical Analysis & Model Fitting B4->C1 C2 Select Optimized Formula (Based on Desired Release/Adhesion) C1->C2 End Optimized Formulation C2->End

Key Insights for Formulation Scientists

  • Addressing Bioavailability Challenges: The core drive behind these advanced formulations is Lisinopril's low and variable oral bioavailability (6-60%), despite its high solubility [1] [2]. The strategies focus on enhancing permeability and controlling release.
  • Mucoadhesive Pellets for Sustained Action: The optimized pellet formulation demonstrates a successful multi-particulate system that can sustain drug release for up to 8 hours while significantly improving intestinal permeation and adhesion [1].
  • Transdermal Delivery as an Alternative: For systemic delivery that completely avoids the gastrointestinal tract and first-pass metabolism, transdermal patches with chemical permeation enhancers present a viable alternative [2].

References

permeation enhancer efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

A Glimpse from a Comparative Study

The following table summarizes key findings from a study that directly compared the efficacy of eight different permeation enhancers for facilitating the transdermal delivery of Ropinirole HCl, a BCS Class III drug [1].

Permeation Enhancer (5% w/v) Chemical Class Steady-State Flux (µg/cm²/h) Enhancement Ratio (vs. control)
Isopropyl Myristate (IPM) Ester 22.846 ± 0.549 4.16
Dimethyl Sulfoxide (DMSO) Sulfoxide 19.240 ± 0.231 3.50
Groundnut Oil Vegetable Oil 18.689 ± 0.342 3.40
Ethanol Alcohol 16.358 ± 0.215 2.98
β-Cyclodextrin Cyclic Oligosaccharide 14.285 ± 0.185 2.60
Oleic Acid Fatty Acid 13.845 ± 0.214 2.52
Tween 80 Non-ionic Surfactant 12.125 ± 0.198 2.21
Hyaluronidase Enzyme 9.458 ± 0.185 1.72
Control (No Enhancer) -- 5.488 ± 0.165 --

Note: The enhancement ratio is calculated as the steady-state flux with enhancer divided by the flux of the control. The data shows that IPM was the most effective enhancer for this particular drug in this study [1].

Experimental Protocol from the Study

The data in the table above was generated using a standardized ex vivo protocol, which is a common methodology in the field [2] [1].

  • Skin Model: Abdominal skin from albino rats was used as the barrier membrane [1].
  • Diffusion Apparatus: A Franz diffusion cell was used. The donor compartment contained an aqueous solution of the drug with or without a 5% w/v permeation enhancer. The receptor compartment contained phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C to simulate skin temperature [1].
  • Analysis: Samples from the receptor compartment were withdrawn at scheduled intervals and the amount of drug that permeated was quantified using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [1].
  • Data Calculation: The steady-state flux was determined from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot [1].

How Permeation Enhancers Work

Permeation enhancers improve drug delivery through biological barriers like the skin by reversibly altering the barrier's properties. The search results indicate they work through several key mechanisms [3] [2] [1]:

  • Disrupting Lipids: They can fluidize or disrupt the structured lipid bilayers in the stratum corneum (the outermost skin layer), creating pathways for the drug to pass.
  • Altering Proteins: Some enhancers interact with and modify the intracellular keratin proteins in the skin.
  • Improving Solubility: They can increase the solubility and partitioning of the drug into the skin layers.

The following diagram illustrates the general workflow for evaluating these enhancers and their mechanisms.

G Start Start: Evaluate Permeation Enhancer Mech Identify Mechanism of Action Start->Mech M1 Lipid Disruption (e.g., IPM, Oleic Acid) Mech->M1 M2 Protein Modification (e.g., DMSO) Mech->M2 M3 Solubility/Partitioning (e.g., Ethanol, β-Cyclodextrin) Mech->M3 ExpDesign Design Ex Vivo Experiment M1->ExpDesign M2->ExpDesign M3->ExpDesign ExpSetup Setup: Franz Diffusion Cell with excised skin ExpDesign->ExpSetup Analysis Analyze Permeation Data ExpSetup->Analysis Outcome Determine Enhancement Ratio and Steady-State Flux Analysis->Outcome

Evaluation Workflow for Permeation Enhancers

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

441.24750046 Da

Monoisotopic Mass

441.24750046 Da

Heavy Atom Count

31

Decomposition

When heated to decomposition it emits toxic vapors of /nitric oxides/.

Appearance

Solid powder

UNII

E7199S1YWR

Related CAS

76547-98-3 (parent cpd)
82009-35-6 (sulfate (1:2))

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 101 of 103 companies with hazard statement code(s):;
H360 (93.07%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (57.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (89.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lisinopril is indicated for the treatment of acute myocardial infarction, hypertension in patients ≥6 years, and as an adjunct therapy for heart failure. A combination product with hydrochlorothiazide is indicated for the treatment of hypertension.
FDA Label
Lisinopril is classified as an angiotensin-converting enzyme inhibitor and has been available for nearly 3 decades. The following are indications approved by the United States Food and Drug Administration (FDA) and conditions that lisinopril may effectively treat but are not FDA-approved.

Livertox Summary

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors; ACEIs

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents; Cardiotonic Agents
Prinivil is indicated for the treatment of hypertension in adult patients and pediatric patients 6 years of age and older to lower blood pressure. Lowering blood pressure lowers the risk of fatal and non-fatal cardiovascular events, primarily strokes and myocardial infarctions. ... Prinivil may be administered alone or with other antihypertensive agents /Included in US product labeling/
Prinivil is indicated to reduce signs and symptoms of heart failure in patients who are not responding adequately to diuretics and digitalis /Included in US product labeling/
Prinivil is indicated for the reduction of mortality in treatment of hemodynamically stable patients within 24 hours of acute myocardial infarction. Patients should receive, as appropriate, the standard recommended treatments such as thrombolytics, aspirin and beta-blockers. /Included in US product label/
For more Therapeutic Uses (Complete) data for LISINOPRIL (6 total), please visit the HSDB record page.

Pharmacology

Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I.
Orally active angiotensin-converting enzyme inhibitor.
Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium.
The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard

Health Hazard

Other CAS

83915-83-7

Absorption Distribution and Excretion

Lisinopril is 6-60% orally bioavailable with an average of 25% bioavailability. Lisinopril reaches a Cmax of 58ng/mL with a Tmax of 6-8h. Lisinopril's absorption is not affected by food.
Lisinopril is entirely eliminated exclusively in the urine.
The apparent volume of distribution of lisinopril is 124L.
A 30kg child has a typical clearance of 10L/h, which increases with renal function. The mean renal clearance of lisinopril in healthy adult males is 121mL/min.
Steady state is attained after two daily doses (every 24 hours) in healthy volunteers. The drug is not metabolized but is eliminated via the kidneys.
In dogs, lisinopril's bioavilability ranges from 24-50% with peak levels occurring approximately 4 hours after dosing. Lisinopril is distributed poorly into the CNS. It is unknown if it is distributed into maternal milk, but it does cross the placenta.
Following oral administration of Prinivil, peak serum concentrations of lisinopril occur within about 7 hours, although there was a trend to a small delay in time taken to reach peak serum concentrations in acute myocardial infarction patients. Declining serum concentrations exhibit a prolonged terminal phase which does not contribute to drug accumulation. This terminal phase probably represents saturable binding to ACE and is not proportional to dose.
Lisinopril does not appear to be bound to other serum proteins. Lisinopril does not undergo metabolism and is excreted unchanged entirely in the urine. Based on urinary recovery, the mean extent of absorption of lisinopril is approximately 25 percent, with large inter-subject variability (6-60 percent) at all doses tested (5-80 mg). Lisinopril absorption is not influenced by the presence of food in the gastrointestinal tract. The absolute bioavailability of lisinopril is reduced to about 16 percent in patients with stable NYHA Class II-IV congestive heart failure, and the volume of distribution appears to be slightly smaller than that in normal subjects. The oral bioavailability of lisinopril in patients with acute myocardial infarction is similar to that in healthy volunteers.
For more Absorption, Distribution and Excretion (Complete) data for LISINOPRIL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lisinopril is not metabolized and is excreted as the unchanged drug.
Lisinopril does not undergo metabolism and is excreted unchanged entirely in the urine.

Associated Chemicals

Lisinopril dihydrate; 83915-83-7

Wikipedia

Lisinopril

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY When pregnancy is detected, discontinue Prinivil as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Milk of lactating rats contains radioactivity following administration of (14)C lisinopril. It is not known whether this drug is secreted in human milk. Because many drugs are secreted in human milk, and because of the potential for serious adverse reactions in nursing infants from ACE inhibitors, discontinue nursing or discontinue Prinivil.
Antihypertensive effects and safety of Prinivil have been established in pediatric patients aged 6 to 16 years. No relevant differences between the adverse reaction profile for pediatric patients and adult patients were identified. Safety and effectiveness of Prinivil have not been established in pediatric patients under the age of 6 or in pediatric patients with glomerular filtration rate <30 mL/min/1.73 sq m.
Adverse effects reported in greater than 1% of patients receiving lisinopril for the management of heart failure and more frequently than with placebo include dizziness, hypotension, headache, diarrhea, chest pain, nausea, abdominal pain, rash, and upper respiratory tract infection.
For more Drug Warnings (Complete) data for LISINOPRIL (23 total), please visit the HSDB record page.

Biological Half Life

Lisinopril has an effective half life of accumulation of 12.6h and a terminal half life of 46.7h.
The plasma half-life controlling accumulation during chronic administration is 12-13 hr and the absorbed drug is eliminated via glomerular filtration.
The accumulation half-life averages 12.6 hours despite a terminal serum half-life of approximately 40 hours /in healthy volunteers/.
Upon multiple dosing, lisinopril exhibits an effective half-life of 12 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepn: A.A. Patchett et al., European Patent Office patent 12401; E.E. Harris et al., United States of America patent 4374829 (1980, 1983 both to Merck & Co.).

Analytic Laboratory Methods

Analyte: lisinopril; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 215 nm and comparison to standards (assay purity)
Analyte: lisinopril; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: lisinopril; matrix: chemical purity; procedure: liquid chromatography with detection at 210 nm and comparison to standards
Analyte: lisinopril; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards
Analyte: lisinopril; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Clinical Laboratory Methods

HPLC determination in urine.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Store at controlled room temperature, 15-30 °C (59-86 °F), and protect from moisture.

Interactions

Potential pharmacologic interaction (additive hyperkalemic effect). Includes potassium-sparing diuretics, potassium supplements, and other drugs that can increase serum potassium. The manufacturer states that lisinopril should be used cautiously (with frequent monitoring of serum potassium), if at all, with potassium supplements or salt substitutes containing potassium.
Potential pharmacologic interaction (increased hypoglycemic effect), especially during initial weeks of combined treatment /of lisinopril and antidiabetic agents/ and in patients with renal impairment.
Potential pharmacologic interaction (decreased antihypertensive effect) when lisinopril is used concomitantly concurrently with nonsteroidal anti-inflammatory agents (NSAIAs). Potential pharmacologic interaction (decreased renal function) when lisinopril is used concomitantly with NSAIAs in patients with impaired renal function.
For more Interactions (Complete) data for LISINOPRIL (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-12-2023
1: Sorrenti M, Catenacci L, Cruickshank DL, Caira MR. Lisinopril dihydrate:
single-crystal x-ray structure and physicochemical characterization of derived
solid forms. J Pharm Sci. 2013 Oct;102(10):3596-603. doi: 10.1002/jps.23660. Epub
2013 Jul 19. PubMed PMID: 23873413.


2: Wang SL, Lin SY, Chen TF. Thermal-Dependent dehydration process and
intramolecular cyclization of lisinopril dihydrate in the solid state. Chem Pharm
Bull (Tokyo). 2000 Dec;48(12):1890-3. PubMed PMID: 11145138.


3: Ozdemir HS, Aksulu HE, Karataş F, Ustündag B, Bingöl I. Long-term lisinopril
dihydrate application decreases plasma noradrenaline but not adrenaline levels in
chickens. Physiol Res. 2000;49(1):183-8. PubMed PMID: 10805421.


4: Derayea SM, Badr El-Din KM, Mohammed FF. An innovative validated
spectrofluorimetric method for determination of Lisinopril in presence of
hydrochlorothiazide; application to content uniformity testing. Spectrochim Acta
A Mol Biomol Spectrosc. 2018 Jan 5;188:318-323. doi: 10.1016/j.saa.2017.07.021.
Epub 2017 Jul 17. PubMed PMID: 28750308.


5: Olamoyegun M, Kolawole B, Ajayi AAL. Influence of West African Ethnicity and
Gender on Beta-Cell Function and Insulin Sensitivity in Essential Hypertensives
Treated with Hydrochlorothiazide and Hydrochlorothiazide-lisinopril Combination.
J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):68-73. doi: 10.4103/jpp.JPP_140_16.
PubMed PMID: 28706401; PubMed Central PMCID: PMC5497402.


6: Derayea SM, Badr El-Din KM, Mohammed FF. Selective spectrofluorimetric method
for determination of Lisinopril in pharmaceutical preparations and in presence of
hydrochlorothiazide: Application to content uniformity testing. Luminescence.
2017 Dec;32(8):1482-1487. doi: 10.1002/bio.3348. Epub 2017 Jul 6. PubMed PMID:
28681525.


7: Fahelelbom KMS, Al-Tabakha MMM, Eissa NAM, Javadi J. Evaluation of Certain
Pharmaceutical Quality Attributes of Lisinopril Split Tablets. Sci Pharm. 2016
Oct 11;84(4):646-653. doi: 10.3390/scipharm84040646. PubMed PMID: 28656943.


8: Guglin M, Munster P, Fink A, Krischer J. Lisinopril or Coreg CR in reducing
cardiotoxicity in women with breast cancer receiving trastuzumab: A rationale and
design of a randomized clinical trial. Am Heart J. 2017 Jun;188:87-92. doi:
10.1016/j.ahj.2017.03.010. Epub 2017 Mar 22. PubMed PMID: 28577685; PubMed
Central PMCID: PMC5458618.


9: Abbasi Pour S, Shaterian HR. Design and characterization of lisinopril-loaded
superparamagnetic nanoparticles as a new contrast agent for in vitro, in vivo MRI
imaging, diagnose the tumors and drug delivery system. J Mater Sci Mater Med.
2017 Jun;28(6):91. doi: 10.1007/s10856-017-5900-0. Epub 2017 May 11. PubMed PMID:
28497361.


10: Fröhlich H, Henning F, Täger T, Schellberg D, Grundtvig M, Goode K, Corletto
A, Kazmi S, Hole T, Katus HA, Atar D, Cleland JGF, Agewall S, Frankenstein L,
Clark AL. Comparative effectiveness of enalapril, lisinopril and ramipril in the
treatment of patients with chronic heart failure. A propensity score matched
cohort study. Eur Heart J Cardiovasc Pharmacother. 2017 May 5. doi:
10.1093/ehjcvp/pvx013. [Epub ahead of print] PubMed PMID: 28475676.

Explore Compound Types